Bempedoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H77ClN2O4 |
|---|---|
Molecular Weight |
721.5 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethyl)-2-[(Z)-octadec-9-enoyl]imidazol-3-ium-1-yl]ethyl (Z)-octadec-9-enoate chloride |
InChI |
InChI=1S/C43H77N2O4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)43-44(37-39-46)35-36-45(43)38-40-49-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,35-36,46H,3-16,21-34,37-40H2,1-2H3;1H/q+1;/p-1/b19-17-,20-18-; |
InChI Key |
IMXGGHDOGBMWJS-AWLASTDMSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C1=[N+](C=CN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C1=[N+](C=CN1CCOC(=O)CCCCCCCC=CCCCCCCCC)CCO.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Bempedoic Acid's Activation of the AMPK Signaling Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the molecular mechanisms through which bempedoic acid activates the AMP-activated protein kinase (AMPK) signaling pathway. It consolidates quantitative data from key clinical trials, outlines relevant experimental protocols, and uses visualizations to clarify complex biological pathways and workflows.
Introduction
This compound (also known as ETC-1002) is a first-in-class oral therapeutic agent approved for the management of hypercholesterolemia.[1][2] While its primary clinical effect is the reduction of low-density lipoprotein cholesterol (LDL-C), its mechanism of action is multifaceted, extending beyond lipid metabolism to influence inflammation and glucose homeostasis.[3][4] This is achieved through a unique dual-targeting mechanism: the inhibition of ATP-citrate lyase (ACLY) and the activation of AMP-activated protein kinase (AMPK).[2][4]
This guide focuses on the latter, providing an in-depth exploration of how this compound activates the AMPK pathway, a central regulator of cellular energy balance, and the downstream consequences of this activation.[3][5]
Core Mechanism of Action
This compound's therapeutic effects are mediated by two distinct but complementary actions.
Prodrug Activation and ACLY Inhibition
This compound is administered as a prodrug. In the liver, it is converted to its active form, bempedoyl-CoA, by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1).[6][7] This active metabolite, bempedoyl-CoA, subsequently inhibits ACLY, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[8][9] The inhibition of ACLY reduces the hepatic synthesis of cholesterol, leading to an upregulation of LDL receptors and increased clearance of LDL-C from the bloodstream.[6][10]
A critical aspect of this compound's safety profile is the tissue-specific expression of ACSVL1. This enzyme is highly expressed in the liver but is absent in skeletal muscle.[3][6][11] This liver-specific activation prevents the inhibition of cholesterol synthesis in muscle tissue, providing a mechanistic basis for avoiding the statin-associated myotoxicity.[6][8]
Direct Activation of AMPK
Independent of its conversion to bempedoyl-CoA, the free acid form of this compound directly activates AMPK, a master regulator of cellular and whole-body energy homeostasis.[3][4][5] Studies have shown that this activation is dependent on the upstream kinase, liver kinase B1 (LKB1), which phosphorylates the α-subunit of AMPK at threonine 172 (Thr172).[5][12] Notably, this activation occurs without a detectable change in the cellular adenylate energy charge (i.e., the AMP:ATP ratio), distinguishing its mechanism from canonical AMPK activators like metformin.[5][13]
Activated AMPK exerts its effects by phosphorylating and thereby inhibiting key enzymes involved in anabolic pathways:
-
Acetyl-CoA Carboxylase (ACC): Inhibition of ACC reduces the synthesis of malonyl-CoA, a critical substrate for fatty acid synthesis.[3][14]
-
HMG-CoA Reductase (HMGR): Inhibition of HMGR further suppresses the cholesterol synthesis pathway.[3][8][14]
Furthermore, AMPK activation by this compound influences glucose metabolism by downregulating key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[3][15][16] In immune cells, AMPK activation has an anti-inflammatory effect by downregulating the mitogen-activated protein kinase (MAPK) pro-inflammatory pathway, leading to reduced production of cytokines and chemokines and a decrease in high-sensitivity C-reactive protein (hsCRP) levels.[3][12][16]
Quantitative Data from Clinical Trials
The clinical development program for this compound, known as CLEAR (Cholesterol Lowering via this compound, an ACL-Inhibiting Regimen), has provided robust quantitative data on its efficacy. The tables below summarize key findings.
Table 1: LDL-C Reduction with this compound
| Trial / Condition | Background Therapy | Placebo-Corrected LDL-C Reduction (%) | Citation(s) |
|---|---|---|---|
| CLEAR Wisdom | Maximally Tolerated Statins | 17.4% | [17][18] |
| Pooled Analysis | Moderate/High-Dose Statins | 18.0% | [17][19] |
| Pooled Analysis | Statin Intolerant | 24.5% | [10][20] |
| CLEAR Tranquility | Ezetimibe | 28.5% | [1][17] |
| Combination Study | Fixed-Dose with Ezetimibe | 38.0% |[17][21] |
Table 2: Effects of this compound on Other Biomarkers
| Biomarker | Trial | Placebo-Corrected Reduction (%) | Citation(s) |
|---|---|---|---|
| Non-HDL Cholesterol | CLEAR Harmony | 13.3% | [17] |
| Apolipoprotein B (apoB) | CLEAR Harmony | 11.9% | [17] |
| Total Cholesterol | CLEAR Wisdom | 11.2% | [18] |
| hsCRP (median) | CLEAR Tranquility | 33.0% | [17] |
| hsCRP | CLEAR Outcomes | 21.6% (at 6 months) |[9] |
Experimental Protocols
Investigating the activation of AMPK by this compound involves several key experimental techniques. Detailed below are generalized protocols for foundational assays.
Western Blotting for AMPK and ACC Phosphorylation
This method is used to determine the activation state of AMPK by measuring its phosphorylation at Thr172 and the phosphorylation of its direct substrate, ACC, at Ser79.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., human hepatoma HepG2 cells) and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4 to 24 hours).[5][13]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.[22]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations for all samples. Denature samples in Laemmli buffer. Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[22]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies targeting phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC (typically at a 1:1000 dilution).[22]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK in a cell-free system. The ADP-Glo™ Kinase Assay is a common non-radioactive method.
Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing kinase assay buffer, recombinant AMPK enzyme, and a substrate peptide (e.g., SAMS peptide).[22]
-
Compound Addition: Add varying concentrations of this compound. Include a vehicle control (DMSO) and a known AMPK activator (e.g., A-769662) as a positive control.[22]
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of approximately 10-100 µM.[22][23]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[22]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent, which converts the ADP generated by AMPK into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects AMPK activity.[22]
LKB1-Dependence Assay using siRNA
This experiment is crucial to confirm that this compound activates AMPK via the upstream kinase LKB1.
Methodology:
-
siRNA Transfection: Transfect HepG2 cells with either a small interfering RNA (siRNA) specifically targeting LKB1 or a non-targeting (mock) control siRNA. Allow cells to incubate for approximately 48 hours to ensure knockdown of the LKB1 protein.[5]
-
Treatment and Analysis: After the incubation period, treat the transfected cells with this compound or a control.
-
Endpoint Measurement: Lyse the cells and perform a Western blot as described in Protocol 4.1 to assess the phosphorylation of AMPK and ACC. A significant reduction in this compound-induced phosphorylation in the LKB1-knockdown cells compared to the mock-transfected cells confirms that the activation is LKB1-dependent.[5]
Conclusion
This compound presents a novel dual-action mechanism for managing cardiometabolic risk. Beyond its well-established role as an ACLY inhibitor for LDL-C reduction, its ability to directly activate the AMPK signaling pathway is integral to its broader therapeutic profile.[2][3] This activation, which occurs in an LKB1-dependent manner, contributes to the inhibition of fatty acid synthesis, suppression of hepatic glucose production, and attenuation of inflammation.[5][12][15] The liver-specific conversion of this compound to its ACLY-inhibiting metabolite, coupled with the direct action of the free acid on AMPK, allows for targeted hepatic effects while minimizing the risk of muscle-related adverse events.[6][24] This comprehensive understanding of its molecular action underscores its utility for researchers and clinicians in the field of cardiovascular and metabolic disease.
References
- 1. This compound: a novel oral LDL-cholesterol lowering agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. AMP-activated protein kinase and ATP-citrate lyase are two distinct molecular targets for ETC-1002, a novel small molecule regulator of lipid and carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver-specific ATP-citrate lyase inhibition by this compound decreases LDL-C and attenuates atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound: A Novel LDL Cholesterol–Lowering Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ETC-1002 regulates immune response, leukocyte homing, and adipose tissue inflammation via LKB1-dependent activation of macrophage AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. This compound: Lipid Lowering for Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of this compound vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. join.hcplive.com [join.hcplive.com]
- 20. hcplive.com [hcplive.com]
- 21. This compound: An Emerging Therapy for Uncontrolled Low-Density Lipoprotein (LDL) Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
Bempedoic Acid's Inhibition of ATP-Citrate Lyase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the enzyme kinetics and inhibition mechanism of bempedoic acid on ATP-citrate lyase (ACL), a key enzyme in the cholesterol biosynthesis pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and lipid metabolism research.
Introduction to this compound and ATP-Citrate Lyase
This compound is a lipid-lowering drug that targets the synthesis of cholesterol in the liver.[1][2] It is a prodrug that is activated in hepatocytes to its pharmacologically active form, ETC-1002-CoA.[3][4] The primary target of ETC-1002-CoA is ATP-citrate lyase (ACL), a cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate.[1][5] This reaction is a critical step in the de novo synthesis of fatty acids and cholesterol.[6] By inhibiting ACL, this compound reduces the pool of acetyl-CoA available for these biosynthetic pathways, leading to a reduction in cholesterol production.[4]
Mechanism of Action and Inhibition Kinetics
ETC-1002, the active form of this compound, is a potent inhibitor of ATP-citrate lyase. Kinetic studies have elucidated the specific mechanism by which it exerts its inhibitory effect.
Competitive Inhibition with Respect to Coenzyme A
ETC-1002-CoA acts as a competitive inhibitor of ATP-citrate lyase with respect to Coenzyme A.[7][8] This means that ETC-1002-CoA and Coenzyme A compete for binding to the same active site on the enzyme. The inhibition is reversible, and its potency is quantified by the inhibition constant (Ki).
Non-Competitive Inhibition with Respect to Citrate and ATP
In contrast to its interaction with Coenzyme A, the inhibition of ATP-citrate lyase by ETC-1002-CoA is non-competitive with respect to the other substrates, citrate and ATP.[7] This indicates that ETC-1002-CoA binds to a site on the enzyme that is distinct from the binding sites for citrate and ATP.
Quantitative Inhibition Data
The following table summarizes the key quantitative data for the inhibition of ATP-citrate lyase by the active form of this compound, ETC-1002-CoA.
| Parameter | Value | Substrate | Inhibition Type | Source |
| Ki | 2 µM | Coenzyme A | Competitive | [7] |
| IC50 | 17.8 µM | - | - | [9] |
| Inhibition vs. Citrate | - | Citrate | Non-competitive | [7] |
| Inhibition vs. ATP | - | ATP | Non-competitive | [7] |
Signaling Pathway and Mechanism of Action Visualization
The following diagram illustrates the activation of this compound and its subsequent inhibition of ATP-citrate lyase within the cholesterol biosynthesis pathway.
Experimental Protocols
The kinetic parameters of this compound's active form, ETC-1002-CoA, on ATP-citrate lyase have been determined using in vitro enzyme assays. A detailed methodology for a common radiolabel-based assay is provided below.[10]
Objective
To determine the enzymatic activity of recombinant human ATP-citrate lyase and assess the inhibitory potential of test compounds.
Materials and Reagents
-
[14C]-Citrate[10]
-
Coenzyme A (CoA)[10]
-
Adenosine Triphosphate (ATP)[10]
-
Magnesium Chloride (MgCl2)[10]
-
Potassium Chloride (KCl)[10]
-
Dithiothreitol (DTT)[10]
-
Tris Buffer[10]
-
EDTA[10]
-
MicroScint-O Scintillation Fluid[10]
-
384-well plates[10]
-
Liquid Scintillation Counter[10]
Assay Buffer Composition
-
87 mM Tris, pH 8.0
-
20 µM MgCl2
-
10 mM KCl
-
10 mM DTT
Experimental Workflow Diagram
Detailed Procedure
-
Reaction Setup: In a 384-well plate, set up the reaction mixture in a final volume of 20 µL containing the assay buffer, 100 µM CoA, 400 µM ATP, and 150 µM [14C]-citrate (specific activity: 2 µCi/µmol).[10]
-
Enzyme Addition: Add purified recombinant human ACL to initiate the reaction.[10]
-
Inhibitor Addition: For inhibition studies, add varying concentrations of ETC-1002-CoA to the reaction mixture.
-
Incubation: Incubate the reaction plate at 37°C for 3 hours.[10]
-
Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA.[10]
-
Scintillation Counting: Add 60 µL of MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.[10]
-
Data Acquisition: Measure the amount of [14C]-acetyl-CoA produced using a liquid scintillation counter. The signal is directly proportional to the enzyme activity.[10]
Logical Relationship of Inhibition
The following diagram illustrates the logical relationship of the competitive inhibition of ATP-citrate lyase by ETC-1002-CoA.
Conclusion
This compound, through its active form ETC-1002-CoA, is a potent and specific inhibitor of ATP-citrate lyase. Its competitive inhibition with respect to Coenzyme A provides a clear mechanism for reducing the synthesis of acetyl-CoA, a fundamental building block for cholesterol. The detailed kinetic data and experimental protocols presented in this guide offer a comprehensive resource for researchers and scientists working to understand and develop novel therapies for hypercholesterolemia and related metabolic disorders.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound (ETC-1002): ATP Citrate Lyase Inhibitor: Review of a First-in-Class Medication with Potential Benefit in Statin-Refractory Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]
- 9. AMP-activated protein kinase and ATP-citrate lyase are two distinct molecular targets for ETC-1002, a novel small molecule regulator of lipid and carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. cusabio.com [cusabio.com]
- 13. Recombinant Human ACLY/acly/ATP citrate lyase Protein (His Tag) - Elabscience® [elabscience.com]
Unraveling the Preclinical Pharmacology of Bempedoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Bempedoic acid, a first-in-class ATP-citrate lyase (ACL) inhibitor, has emerged as a valuable therapeutic agent for managing hypercholesterolemia, particularly in patients with statin intolerance. This technical guide provides an in-depth exploration of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used in its preclinical evaluation. Quantitative data from key studies are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its preclinical science.
Mechanism of Action: A Dual Approach to Lipid Lowering
This compound is a prodrug that undergoes activation primarily in the liver to its active form, this compound-CoA (ETC-1002-CoA).[1][2][3] This liver-specific activation is mediated by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1), which is abundant in the liver but absent in skeletal muscle.[4][5][6] This targeted activation is a key factor in this compound's favorable muscle safety profile compared to statins.[5][6]
Once activated, this compound-CoA exerts its lipid-lowering effects through a dual mechanism:
-
Inhibition of ATP-Citrate Lyase (ACL): this compound-CoA is a potent inhibitor of ACL, a key enzyme in the cholesterol biosynthesis pathway, acting upstream of HMG-CoA reductase (the target of statins).[1][2][3] By inhibiting ACL, this compound decreases the synthesis of acetyl-CoA, a fundamental building block for cholesterol and fatty acid production.[1][3] This reduction in hepatic cholesterol synthesis leads to the upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol (LDL-C) from the circulation.[5][7]
-
Activation of AMP-Activated Protein Kinase (AMPK): Preclinical studies have demonstrated that this compound also activates AMPK, a central regulator of cellular energy metabolism.[5][8][9] AMPK activation further contributes to lipid lowering by inhibiting key enzymes involved in cholesterol and fatty acid synthesis.[5][9]
The following diagram illustrates the primary mechanism of action of this compound.
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various preclinical species, including rats and monkeys.
| Parameter | Rat | Monkey | Human | Reference |
| Tmax (h) | ~1.5 | ~2.0 | ~3.5 | [10] |
| Half-life (h) | 4.8 - 8.4 | 1.5 - 2.5 | 15-24 | [5][11] |
| Bioavailability (%) | ~29 | ~9 | Not specified | |
| Protein Binding (%) | >99 | >99 | >99 | [10] |
| Primary Route of Elimination | Metabolism (Glucuronidation) | Metabolism (Glucuronidation) | Metabolism (Glucuronidation) | [10] |
Table 1: Summary of Preclinical and Clinical Pharmacokinetic Parameters of this compound.
Preclinical Pharmacodynamics: Efficacy in Animal Models
The lipid-lowering efficacy of this compound has been demonstrated in several preclinical models of hyperlipidemia and atherosclerosis.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Female Zucker (fa/fa) rats | Not specified | Dose-dependent reduction in non-HDL-C, triglycerides, and non-esterified fatty acids. Increased HDL-C. | [5] |
| LDLr-/- mice on a high-fat, high-cholesterol diet | 3-30 mg/kg/day for 12 weeks | Reduction in cholesterol by up to 50% and triglycerides by up to 64%. Attenuated aortic inflammation. | [5] |
| Yucatan minipigs with LDLr deficiency on a high-cholesterol diet | Not specified | Attenuated increases in total cholesterol, LDL-C, and HDL-C. Reduced atherosclerotic plaque development. | [5] |
Table 2: Summary of Pharmacodynamic Effects of this compound in Preclinical Models.
Experimental Protocols
In Vitro ACL Inhibition Assay
Objective: To determine the inhibitory activity of this compound-CoA on ATP-citrate lyase.
Methodology:
-
Enzyme Source: Recombinant human ACL.
-
Substrates: [14C]-citrate, CoA, and ATP.
-
Assay Buffer: 87 mM Tris (pH 8.0), 20 µM MgCl2, 10 mM KCl, and 10 mM DTT.
-
Procedure: a. Test compounds (e.g., this compound-CoA) are added to a 96-well plate. b. The reaction is initiated by adding the enzyme and substrates. c. The mixture is incubated at room temperature. d. The reaction is stopped, and the amount of [14C]-acetyl-CoA formed is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve. An IC50 of 29 µM has been reported for this compound's active form against hepatic ATP-citrate lyase.[12]
The following diagram outlines the workflow for the in vitro ACL inhibition assay.
In Vivo Hyperlipidemia Model in LDLr-/- Mice
Objective: To evaluate the efficacy of this compound in a diet-induced model of hyperlipidemia and atherosclerosis.
Methodology:
-
Animal Model: Male LDL receptor-deficient (LDLr-/-) mice.
-
Diet: Mice are fed a high-fat, high-cholesterol diet (e.g., containing 21% fat and 0.2% cholesterol by weight) for a specified period (e.g., 12 weeks) to induce hyperlipidemia and atherosclerosis.
-
Treatment: this compound is administered orally, typically mixed in the diet or via gavage, at various doses (e.g., 3-30 mg/kg/day). A control group receives the high-fat diet without the drug.
-
Sample Collection: Blood samples are collected at baseline and at the end of the study for lipid analysis. At the end of the study, mice are euthanized, and tissues (e.g., aorta, liver) are collected for analysis.
-
Lipid Analysis: Plasma total cholesterol, HDL-C, LDL-C, and triglycerides are measured using standard enzymatic assays.
-
Atherosclerosis Assessment: The aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the plaque area is quantified using image analysis software.
-
Gene Expression Analysis: Aortic tissue can be analyzed by quantitative PCR to assess the expression of inflammatory genes.
Safety Pharmacology
Preclinical safety pharmacology studies have been conducted in mice, rats, and monkeys with oral administration of this compound for up to 52 weeks.[13] These studies did not identify any significant risks to the central nervous system, cardiovascular system, or respiratory system at exposures exceeding those observed in clinical studies.[13]
Conclusion
The preclinical pharmacology of this compound is well-characterized, demonstrating a unique, liver-specific mechanism of action that effectively lowers LDL-C and attenuates atherosclerosis in various animal models. Its dual action on ACL inhibition and AMPK activation, combined with a favorable safety profile, underscores its potential as a significant therapeutic option for the management of hypercholesterolemia. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals in the field of cardiovascular and metabolic diseases.
References
- 1. Effects of this compound in Acute Myocardial Infarction in Rats: No Cardioprotection and No Hidden Cardiotoxicity [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Liver-specific ATP-citrate lyase inhibition by this compound decreases LDL-C and attenuates atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] this compound (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase | Semantic Scholar [semanticscholar.org]
- 5. This compound and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: An Emerging Therapy for Uncontrolled Low-Density Lipoprotein (LDL) Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Lipid Lowering for Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beneficial Effects of this compound Treatment in Polycystic Kidney Disease Cells and Mice | bioRxiv [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. selleckchem.com [selleckchem.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Bempedoic Acid and Its Effects on Hepatic Lipid Metabolism: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bempedoic acid is a first-in-class oral therapeutic agent designed to lower low-density lipoprotein cholesterol (LDL-C). It is a prodrug that undergoes activation in the liver, where it subsequently inhibits a key enzyme in the cholesterol biosynthesis pathway, ATP-citrate lyase (ACL). This liver-specific mechanism of action minimizes the risk of muscle-related side effects commonly associated with statins. In addition to its primary effect on cholesterol synthesis, this compound also activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, further contributing to its beneficial effects on lipid and glucose metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on hepatic lipid metabolism, quantitative data from pivotal clinical trials, and detailed experimental methodologies for key assays.
Mechanism of Action
This compound exerts its lipid-lowering effects through a dual mechanism in the liver, involving the inhibition of ATP-citrate lyase (ACL) and the activation of AMP-activated protein kinase (AMPK).[1]
Liver-Specific Activation
This compound is administered as an inactive prodrug. In the liver, it is converted to its active form, bempedoil-CoA (ETC-1002-CoA), by the enzyme very long-chain acyl-CoA synthetase 1 (ACSVL1).[2][3] This enzyme is highly expressed in the liver but is absent in skeletal muscle.[3][4] This liver-specific activation is a key feature of this compound, as it is not converted to its active form in muscle tissue, thereby avoiding the potential for muscle-related adverse effects that can be seen with statins.[2][5]
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. CLEAR Wisdom: this compound Linked with Reduced LDL Levels as Statin Add-on | Cardio Care Today [cardiocaretoday.com]
- 3. This compound Boosts LDL Cholesterol-Lowering in Statin-Treated CVD Patients: CLEAR Harmony | tctmd.com [tctmd.com]
- 4. Safety and Efficacy of this compound to Reduce LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of total hepatic low density lipoprotein receptor levels in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of Bempedoic Acid's Action: A Technical Guide to the Role of ACSVL1 in its Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bempedoic acid is a novel, first-in-class ATP-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia. A key feature of its mechanism, and a significant contributor to its favorable safety profile, is its reliance on the enzyme Very Long-Chain Acyl-CoA Synthetase 1 (ACSVL1) for its activation. This technical guide provides an in-depth exploration of the critical role of ACSVL1 in the bioactivation of this compound, detailing the underlying molecular interactions, summarizing key quantitative data, and outlining the experimental protocols used to elucidate this essential step in the drug's mechanism of action. The liver-specific expression of ACSVL1 is fundamental to the targeted action of this compound, minimizing the potential for muscle-related adverse effects often associated with other lipid-lowering therapies.
Introduction: The Prodrug Nature of this compound
This compound (also known as ETC-1002) is administered as an inactive prodrug.[1][2][3] Its therapeutic efficacy is entirely dependent on its conversion to an active form, bempedoyl-CoA (ETC-1002-CoA).[1][4] This conversion is catalyzed by the enzyme Very Long-Chain Acyl-CoA Synthetase 1 (ACSVL1).[1][2][3] The active bempedoyl-CoA then inhibits ATP-citrate lyase (ACL), a key enzyme in the cholesterol biosynthesis pathway, upstream of HMG-CoA reductase, the target of statins.[3][5][6]
ACSVL1: The Gatekeeper of this compound Activation
ACSVL1 is an acyl-CoA synthetase with a preference for long-chain fatty acids.[7] Crucially, ACSVL1 is highly expressed in the liver but is largely absent in skeletal muscle.[2][5][8] This tissue-specific expression pattern is the cornerstone of this compound's liver-targeted action.[1][9] In the liver, ACSVL1 efficiently converts this compound to bempedoyl-CoA, leading to the inhibition of cholesterol synthesis.[1][7] In contrast, the lack of ACSVL1 in skeletal muscle prevents this activation, thereby avoiding the potential for myotoxicity that can be associated with the inhibition of cholesterol synthesis in muscle tissue.[2][5][9]
Signaling Pathway of this compound Activation and Action
The following diagram illustrates the activation of this compound by ACSVL1 and its subsequent mechanism of action in a hepatocyte.
Quantitative Data on ACSVL1-Mediated Activation
Several key studies have quantified the interaction between this compound and ACSVL1, as well as the downstream effects.
| Parameter | Value | Experimental System | Reference |
| Inhibition of ACL by Bempedoyl-CoA (Ki) | 2 µM | Recombinant human ACL | [1] |
| Reduction in Bempedoyl-CoA formation with ACSVL1 siRNA knockdown | 85% | McArdle cells | [1] |
| Reduction in LDL-C with this compound (180 mg/day) | 17% - 28% | Clinical Trials (Statin-naïve patients) | [10] |
| Reduction in hs-CRP with this compound | 20% - 30% | Phase III Clinical Trials | [2] |
| ACSL1 Contribution to Total Hepatic ACSL Activity | ~50% | Mouse liver homogenates | [11] |
Table 1: Key Quantitative Data on this compound Activation and Efficacy
Experimental Protocols
The following sections detail the methodologies for key experiments that have been instrumental in defining the role of ACSVL1 in this compound activation.
ACSVL1 Substrate Competition Assay
This assay is used to determine the substrate specificity of ACSVL1 and to assess the ability of this compound to compete with natural fatty acids for the enzyme's active site.
Objective: To evaluate the competition between this compound and various fatty acids for ACSVL1-mediated CoA ligation.
Methodology:
-
Enzyme Source: Microsomal fractions from primary human hepatocytes or recombinant human ACSVL1 expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Reaction Mixture: Prepare a reaction buffer containing ATP, Coenzyme A (CoA), and MgCl2.
-
Substrates: Use radiolabeled this compound (e.g., [14C]this compound) as the primary substrate. A panel of unlabeled long-chain fatty acids (e.g., palmitic acid, oleic acid, linoleic acid with C16 and C18 carbon lengths showing near complete inhibition) are used as competitors at various concentrations.[7]
-
Assay Procedure: a. Pre-incubate the enzyme source with the reaction buffer. b. Initiate the reaction by adding the radiolabeled this compound and the competitor fatty acid. c. Incubate the reaction at 37°C for a defined period. d. Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid). e. Extract the resulting radiolabeled bempedoyl-CoA.
-
Quantification: Measure the amount of radiolabeled bempedoyl-CoA formed using liquid scintillation counting.
-
Data Analysis: Plot the rate of bempedoyl-CoA formation as a function of the competitor fatty acid concentration to determine the inhibitory potency (e.g., IC50) of each fatty acid.
siRNA-Mediated Knockdown of ACSVL1
This experiment is designed to confirm the specific requirement of ACSVL1 for the activation of this compound in a cellular context.
Objective: To determine the effect of reducing ACSVL1 expression on the formation of bempedoyl-CoA and the subsequent inhibition of cholesterol synthesis by this compound.
Methodology:
-
Cell Culture: Culture a suitable human liver cell line, such as McArdle cells, which endogenously express ACSVL1.[1]
-
siRNA Transfection: Transfect the cells with either a small interfering RNA (siRNA) specifically targeting ACSVL1 mRNA or a non-targeting control siRNA.
-
Incubation: Allow the cells to incubate for a period sufficient to achieve significant knockdown of the ACSVL1 protein (e.g., 48-72 hours).
-
Treatment: Treat the transfected cells with this compound.
-
Analysis of Bempedoyl-CoA Formation: a. Lyse the cells and extract the metabolites. b. Quantify the intracellular concentration of bempedoyl-CoA using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Analysis of Cholesterol Synthesis: a. In a parallel set of experiments, treat the transfected cells with this compound and a radiolabeled cholesterol precursor (e.g., [14C]acetate). b. Extract the cellular lipids and separate the cholesterol fraction. c. Measure the incorporation of the radiolabel into cholesterol using scintillation counting to determine the rate of de novo cholesterol synthesis.
-
Western Blot Analysis: Confirm the knockdown of ACSVL1 protein levels by performing Western blot analysis on cell lysates using an antibody specific for ACSVL1.
Conclusion
The activation of the prodrug this compound is critically dependent on the enzyme ACSVL1. The liver-specific expression of ACSVL1 ensures that the active form, bempedoyl-CoA, is generated predominantly in the intended target organ, thereby inhibiting hepatic cholesterol synthesis and upregulating LDL receptor expression to lower circulating LDL-C. This targeted activation mechanism, a direct consequence of the tissue distribution of ACSVL1, provides a clear biochemical basis for the observed efficacy and favorable safety profile of this compound, particularly with regard to the avoidance of muscle-related side effects. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and a deeper understanding of this important therapeutic agent.
References
- 1. Liver-specific ATP-citrate lyase inhibition by this compound decreases LDL-C and attenuates atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: An Emerging Therapy for Uncontrolled Low-Density Lipoprotein (LDL) Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver-specific Loss of Long Chain Acyl-CoA Synthetase-1 Decreases Triacylglycerol Synthesis and β-Oxidation and Alters Phospholipid Fatty Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]
Bempedoic Acid's Impact on Inflammatory Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bempedoic acid, an ATP-citrate lyase (ACLY) inhibitor approved for the management of hypercholesterolemia, exhibits significant anti-inflammatory properties that extend beyond its lipid-lowering effects. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates inflammatory gene expression. The core of its anti-inflammatory action lies in the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis and inflammatory signaling. This guide summarizes the quantitative effects of this compound on key inflammatory markers, details the experimental protocols to assess these effects, and visualizes the underlying signaling pathways.
Core Mechanism of Anti-Inflammatory Action
This compound's primary anti-inflammatory mechanism is centered on the activation of AMPK. Unlike its lipid-lowering effect, which requires conversion to its active CoA form in the liver, the free acid form of this compound can activate AMPK.[1] This activation occurs via a liver kinase B1 (LKB1)-dependent mechanism in immune cells such as macrophages.[2][3]
Activated AMPK serves as a crucial energy sensor and metabolic regulator that, in the context of inflammation, acts to suppress pro-inflammatory signaling cascades. A key downstream effect of AMPK activation by this compound is the inhibition of the mitogen-activated protein kinase (MAPK) pathway, which includes key inflammatory kinases such as JNK, p38, and ERK.[1][4] By inhibiting these pathways, this compound effectively reduces the production and release of a wide array of pro-inflammatory cytokines and chemokines.[2][4]
Signaling Pathway of this compound's Anti-Inflammatory Effects
Quantitative Impact on Inflammatory Markers
This compound has been shown to significantly reduce the levels of key inflammatory markers both in vitro and in vivo. The most consistently reported finding is the reduction of high-sensitivity C-reactive protein (hsCRP), a clinical biomarker of systemic inflammation.[5][6]
Table 1: Effect of this compound on hsCRP Levels in Clinical Trials
| Trial/Analysis | Patient Population | This compound Dose | Comparator | hsCRP Reduction (Median % Change from Baseline) | Citation(s) |
| Pooled Phase 3 Trials | Hypercholesterolemia | 180 mg/day | Placebo | -21.6% to -28.5% | [7] |
| Meta-Analysis | Hypercholesterolemia | 180 mg/day | Placebo | -23.4% | [6] |
| CLEAR Harmony (hsCRP ≥2 mg/L) | ASCVD and/or HeFH | 180 mg/day | Placebo | -26.5% (placebo-corrected) | [8] |
Table 2: In Vitro Effects of ETC-1002 (this compound) on Pro-inflammatory Mediator Release in LPS-Stimulated Human Monocyte-Derived Macrophages
| Mediator | ETC-1002 Concentration | % Inhibition (compared to LPS alone) |
| Cytokines | ||
| IL-6 | 10 µM | ~40% |
| 30 µM | ~60% | |
| TNF-α | 10 µM | ~25% |
| 30 µM | ~50% | |
| IL-8 | 10 µM | ~30% |
| 30 µM | ~55% | |
| Chemokines | ||
| CCL2 (MCP-1) | 10 µM | ~35% |
| 30 µM | ~55% | |
| CXCL10 | 10 µM | ~40% |
| 30 µM | ~65% | |
| CCL5 (RANTES) | 10 µM | ~20% |
| 30 µM | ~45% |
Data adapted from Filippov S, et al. J Lipid Res. 2013.[4]
Detailed Experimental Protocols
LPS-Induced Cytokine Release Assay in Macrophages
This protocol outlines the methodology to assess the effect of this compound on the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Human or murine macrophage cell lines (e.g., THP-1, RAW 264.7) or primary human monocyte-derived macrophages (MDMs) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 24- or 96-well plates at a density of approximately 1 x 10^5 to 5 x 10^5 cells/mL and allowed to adhere overnight.
-
This compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 30, 100 µM) or vehicle control (e.g., DMSO). Cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. A set of wells should remain unstimulated as a negative control.
-
Incubation: The plates are incubated for a period of 6 to 24 hours, depending on the specific cytokine being measured.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis of AMPK and MAPK Phosphorylation
This protocol describes the detection of the phosphorylation status of AMPK and MAPK pathway proteins (JNK, p38, ERK) by Western blotting, which is indicative of their activation state.
-
Cell Treatment and Lysis: Macrophages are treated with this compound and/or LPS as described in the previous protocol for a shorter duration (e.g., 15-60 minutes) to capture signaling events. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-AMPKα (Thr172), phospho-JNK (Thr183/Tyr185), phospho-p38 (Thr180/Tyr182), phospho-ERK1/2 (Thr202/Tyr204)). Antibodies against the total forms of these proteins and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping the membrane.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein and/or the loading control.
Conclusion and Future Directions
This compound demonstrates clear anti-inflammatory effects by activating the LKB1-AMPK signaling pathway, which in turn suppresses MAPK-mediated inflammatory gene expression. This mechanism, independent of its lipid-lowering action, positions this compound as a potentially valuable therapeutic agent for conditions with an underlying inflammatory component beyond hypercholesterolemia.
Future research should focus on further elucidating the downstream targets of the AMPK pathway modulated by this compound and exploring its anti-inflammatory efficacy in a broader range of in vivo models of inflammatory diseases. A more comprehensive understanding of its impact on the expression of a wider array of inflammatory genes at the transcriptional level will also be beneficial. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-inflammatory potential of this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. benchchem.com [benchchem.com]
- 3. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. The effect of this compound on histopathologic changes associated with natural aging in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on atherogenic lipids and inflammation: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Effects of this compound on Markers of Inflammation and Lp(a) - American College of Cardiology [acc.org]
Bempedoic Acid in Preclinical Models of Non-Alcoholic Fatty Liver Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a pressing need for effective therapeutic interventions. Bempedoic acid, an ATP-citrate lyase (ACLY) inhibitor approved for the treatment of hypercholesterolemia, has emerged as a promising candidate for the management of NAFLD. This technical guide provides an in-depth analysis of the preclinical evidence for this compound's efficacy in various animal models of NAFLD. It details the molecular mechanisms of action, summarizes key quantitative outcomes, outlines experimental methodologies, and visualizes the core signaling pathways and study designs. The collective data from these preclinical studies suggest that this compound mitigates hepatic steatosis, inflammation, and fibrosis through a dual mechanism of ACLY inhibition and AMP-activated protein kinase (AMPK) activation, positioning it as a compelling molecule for further clinical investigation in NAFLD and its progressive form, non-alcoholic steatohepatitis (NASH).
Core Mechanisms of Action
This compound is a prodrug that is activated primarily in the liver to its active form, bempedoyl-CoA.[1][2] This liver-specific activation is a key feature, minimizing the potential for off-target effects in tissues such as skeletal muscle.[1] Bempedoyl-CoA exerts its therapeutic effects in the context of NAFLD through two primary mechanisms:
-
ATP-Citrate Lyase (ACLY) Inhibition: ACLY is a crucial enzyme in the cytoplasm that converts citrate into acetyl-CoA, a fundamental building block for the synthesis of both fatty acids and cholesterol.[1][2] By inhibiting ACLY, this compound reduces the pool of acetyl-CoA available for de novo lipogenesis, thereby directly decreasing the production of fatty acids and cholesterol in the liver.[1][2]
-
AMP-Activated Protein Kinase (AMPK) Activation: this compound also activates AMPK, a central regulator of cellular energy homeostasis.[1][2][3] AMPK activation leads to the phosphorylation and inhibition of key enzymes involved in anabolic pathways, such as acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[3] Concurrently, AMPK activation stimulates catabolic pathways, including fatty acid oxidation.[3]
The synergistic action of ACLY inhibition and AMPK activation results in a significant reduction in hepatic lipid accumulation and an improvement in overall hepatic metabolism.
Signaling Pathway of this compound in Hepatocytes
Quantitative Data from Preclinical Studies
The efficacy of this compound has been evaluated in several preclinical models of NAFLD, primarily in rodents. These studies have consistently demonstrated beneficial effects on key parameters of liver health. The following tables summarize the quantitative findings from representative studies.
Table 1: Effects of this compound in a Long-Term High-Fat Diet-Induced NASH Mouse Model
Study Reference: Sanjay K.V., et al. Curr Res Pharmacol Drug Discov. 2021.[4][5]
| Parameter | HFD Control | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |
| Body Weight Gain | Increased | Inhibited | Inhibited |
| Plasma ALT (U/L) | Significantly Elevated | Statistically Significant Reduction | Statistically Significant Reduction |
| Plasma AST (U/L) | Significantly Elevated | Statistically Significant Reduction | Statistically Significant Reduction |
| Hepatic Triglycerides (mg/g liver) | Significantly Increased | Statistically Significant Reduction | Statistically Significant Reduction |
| Hepatic Total Cholesterol (mg/g liver) | Significantly Increased | Statistically Significant Reduction | Statistically Significant Reduction |
| NAFLD Activity Score (NAS) | Elevated | Significant Improvement | Significant Improvement |
| Steatosis Score | High | Statistically Significant Reduction | Statistically Significant Reduction |
| Lobular Inflammation | Present | Reduction (not statistically significant) | Reduction (not statistically significant) |
| Hepatocellular Ballooning | Present | Significant Reduction | Significant Reduction |
Table 2: Effects of this compound in a High-Fat, High-Fructose Diet-Induced Hepatic Steatosis Rat Model
Study Reference: As inferred from multiple reviews and abstracts.[6][7][8]
| Parameter | HFHFr Control | This compound (30 mg/kg/day) |
| Hepatic Steatosis | Developed | Significantly Reduced |
| Liver Weight | Normal | 66% Increase (due to hepatocyte hypertrophy without inflammation)[7] |
| Hepatic H₂S Production | Reduced | Restored |
| PPARα Activity | Normal | Activated |
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, this section details the methodologies employed in key preclinical studies of this compound in NAFLD models.
Long-Term High-Fat Diet (HFD)-Induced NASH Model in Mice
-
Animal Model: Male C57BL/6 mice.[4]
-
Diet and Induction of NASH: Mice were fed a high-fat diet (60% kcal from fat) for 32 weeks to induce a NASH phenotype that closely mimics human disease progression.[4]
-
Treatment Protocol: Following the 32-week induction period, mice were orally administered this compound at doses of 10 mg/kg/day or 30 mg/kg/day for 5 weeks.[4] A control group of HFD-fed mice received the vehicle.[4]
-
Biochemical Analysis:
-
Histological Analysis:
-
Gene Expression Analysis: Hepatic gene expression of inflammatory and fibrotic markers such as Mcp-1/Ccl2, Timp-1, and Col1α1 was analyzed.[4]
High-Fat, High-Fructose (HFHFr) Diet-Induced Hepatic Steatosis Model in Rats
-
Diet and Induction of Steatosis: Rats were fed a high-fat diet supplemented with 10% (w/v) fructose in their drinking water for three months to induce hepatic steatosis.[7]
-
Treatment Protocol: During the third month of the dietary intervention, a group of rats was orally administered this compound at a dose of 30 mg/kg/day.[7]
-
Biochemical and Molecular Analysis:
-
Histological Analysis: Liver sections were analyzed for steatosis, and hepatocyte morphology was examined.[7]
Experimental Workflow for a Preclinical NAFLD Study
Discussion and Future Perspectives
The preclinical data strongly support the therapeutic potential of this compound in the context of NAFLD. The consistent reduction in hepatic steatosis across different animal models and dietary interventions underscores the robustness of its mechanism of action.[7][9] The observed improvements in the NAFLD Activity Score, particularly the reduction in hepatocellular ballooning, are encouraging, as ballooning is a key feature of NASH and is associated with disease progression.[4]
While the anti-inflammatory effects, as measured by lobular inflammation scores, were not consistently statistically significant in all studies, the significant reduction in the expression of pro-inflammatory genes suggests a modulatory effect on inflammatory pathways.[4] Furthermore, the anti-fibrotic potential of this compound, indicated by the downregulation of fibrotic genes, warrants further investigation in more advanced models of liver fibrosis.[4]
Future preclinical research should focus on elucidating the long-term effects of this compound on the progression of fibrosis and the development of hepatocellular carcinoma. Head-to-head comparison studies with other emerging NAFLD therapies would also be valuable in positioning this compound within the evolving therapeutic landscape. Ultimately, the promising preclinical findings detailed in this guide provide a strong rationale for the continued clinical evaluation of this compound as a treatment for patients with NAFLD and NASH.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. This compound, an ATP citrate lyase inhibitor, reduces intimal hyperplasia via activation of AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP citrate lyase inhibitor this compound alleviate long term HFD induced NASH through improvement in glycemic control, reduction of hepatic triglycerides & total cholesterol, modulation of inflammatory & fibrotic genes and improvement in NAS score - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP citrate lyase inhibitor this compound alleviate long term HFD induced NASH through improvement in glycemic control, reduction of hepatic triglycerides & total cholesterol, modulation of inflammatory & fibrotic genes and improvement in NAS score - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Restores Liver H2S Production in a Female Sprague-Dawley Rat Dietary Model of Non-Alcoholic Fatty Liver [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Demonstrated a new beneficial effect of this compound in an experimental rat model of non-alcoholic fatty liver disease. This drug has been approved for use in humans for the treatment of hypercholesterolemia - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]
- 9. Pathogenesis of and major animal models used for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Cardiovascular Efficacy of Bempedoic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bempedoic acid, a first-in-class ATP-citrate lyase (ACLY) inhibitor, has emerged as a promising therapeutic agent for managing hypercholesterolemia and reducing cardiovascular risk. Its unique liver-specific mechanism of action, which involves the dual inhibition of cholesterol synthesis and the activation of the AMP-activated protein kinase (AMPK) pathway, positions it as a valuable alternative or adjunct to statin therapy. This technical guide provides a comprehensive overview of the preclinical cardiovascular outcome studies that have elucidated the therapeutic potential of this compound. It details the quantitative effects on lipid profiles, atherosclerosis development, and vascular inflammation across various animal models, outlines the experimental protocols employed in these key studies, and visualizes the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound is a prodrug that is activated primarily in the liver to its active form, bempedoyl-CoA.[1] This liver specificity is due to the presence of the activating enzyme, very long-chain acyl-CoA synthetase-1 (ACSVL1), in hepatocytes and its absence in skeletal muscle, thereby minimizing the risk of muscle-related side effects commonly associated with statins.[1]
Bempedoyl-CoA exerts its cardiovascular protective effects through a dual mechanism:
-
ATP-Citrate Lyase (ACLY) Inhibition: By inhibiting ACLY, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway, this compound reduces the synthesis of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the circulation.[1]
-
AMP-Activated Protein Kinase (AMPK) Activation: this compound also activates AMPK, a key regulator of cellular energy metabolism. AMPK activation further contributes to the reduction of cholesterol and fatty acid synthesis and has been shown to have anti-inflammatory effects.[1]
The following diagram illustrates the signaling pathway of this compound's action.
Quantitative Data from Preclinical Studies
Numerous preclinical studies in various animal models have demonstrated the efficacy of this compound in improving cardiovascular outcomes. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound on Plasma Lipids
| Animal Model | Diet | Treatment and Duration | % Reduction in Total Cholesterol | % Reduction in LDL-C | % Reduction in Triglycerides | Reference |
| Ldlr-/- Mice | High-Fat, High-Cholesterol | 30 mg/kg/day for 12 weeks | Up to 50% | - | Up to 64% | [2] |
| LDLR+/- Miniature Pigs | High-Fat, High-Cholesterol | 10 mg/kg/day for 160 days | Up to 40% | Up to 61% | No significant change | [3][4] |
| LDLR-/- Miniature Pigs | High-Fat, High-Cholesterol | 10 mg/kg/day for 160 days | Up to 27% | Up to 29% | No significant change | [3][4] |
Table 2: Effects of this compound on Atherosclerosis
| Animal Model | Diet/Model | Treatment and Duration | % Reduction in Aortic Lesion Area | % Reduction in Coronary Artery Lesion Area | Reference |
| Ldlr-/- Mice | High-Fat, High-Cholesterol | 30 mg/kg/day for 12 weeks | 44% (aortic sinus) | - | [2] |
| LDLR+/- Miniature Pigs | High-Fat, High-Cholesterol | 10 mg/kg/day for 160 days | 58% (en face raised lesion) | 40% (LAD) | [3][4] |
| LDLR-/- Miniature Pigs | High-Fat, High-Cholesterol | 10 mg/kg/day for 160 days | 47% | 48% (LAD) | [3][4] |
Table 3: Effects of this compound on Vascular Inflammation and Aneurysm Formation
| Animal Model | Model | Treatment and Duration | Key Findings | Reference |
| ApoE-/- Mice | Angiotensin II-induced Abdominal Aortic Aneurysm | 30 mg/kg/day for 28 days | Limits aneurysm formation, reduces mortality from aortic rupture, decreases macrophage and neutrophil recruitment to the aortic wall. | [5] |
| Ldlr-/- Mice | High-Fat, High-Cholesterol | 30 mg/kg/day for 12 weeks | Attenuated expression of pro-inflammatory M1 genes in the aorta. | [2] |
Experimental Protocols
This section details the methodologies for the key preclinical studies cited, providing a framework for understanding and potentially replicating the research.
Atherosclerosis Study in Ldlr-/- Mice
-
Animal Model: Male Low-density lipoprotein receptor-deficient (Ldlr-/-) mice.
-
Diet: A high-fat, high-cholesterol diet (42% kcal from fat, 0.2% cholesterol) was administered to induce atherosclerosis.
-
Drug Administration: this compound was supplemented in the diet at doses of 3, 10, and 30 mg/kg body weight/day.
-
Study Duration: 12 weeks.
-
Key Outcome Measures:
-
Plasma Lipids: Total cholesterol and triglycerides were measured using enzymatic colorimetric assays.
-
Atherosclerosis Assessment: Aortic sinus lesion area was quantified by staining serial cryosections with Oil Red O and counterstaining with hematoxylin.
-
Gene Expression Analysis: Aortic gene expression of inflammatory markers was analyzed by quantitative real-time PCR (qPCR).
-
The following diagram illustrates the experimental workflow for this study.
Atherosclerosis Study in LDLR-Deficient Miniature Pigs
-
Animal Model: Yucatan miniature pigs heterozygous (LDLR+/-) or homozygous (LDLR-/-) for LDL receptor deficiency.
-
Diet: A high-fat, cholesterol-containing diet (34% kcal from fat, 0.2% cholesterol).
-
Drug Administration: this compound was orally administered at a dose of 10 mg/kg/day.
-
Study Duration: 160 days.
-
Key Outcome Measures:
-
Plasma Lipids: Total cholesterol and LDL-C were measured at regular intervals.
-
Atherosclerosis Assessment: Aortic atherosclerosis was assessed by en face analysis of Sudan IV-stained aortas. Coronary artery atherosclerosis was evaluated by histological analysis of the left anterior descending (LAD) artery.
-
Abdominal Aortic Aneurysm Study in ApoE-/- Mice
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice.
-
Aneurysm Induction: Abdominal aortic aneurysm (AAA) was induced by continuous infusion of angiotensin II (1000 ng/kg/min) via osmotic mini-pumps.
-
Drug Administration: this compound was administered at a dose of 30 mg/kg/day.
-
Study Duration: 28 days.
-
Key Outcome Measures:
-
Aneurysm Formation: Aortic diameter was measured by ultrasound.
-
Mortality: Survival rates were monitored throughout the study.
-
Histological Analysis: Aortic sections were stained with hematoxylin and eosin (H&E) and Verhoeff-van Gieson (VVG) to assess morphology and elastin integrity.
-
Immunohistochemistry: Aortic sections were stained for markers of macrophages (e.g., CD68) and neutrophils to quantify inflammatory cell infiltration.
-
Conclusion
The preclinical data presented in this guide strongly support the cardiovascular benefits of this compound. Through its liver-specific dual mechanism of inhibiting ACLY and activating AMPK, this compound effectively lowers atherogenic lipids, attenuates the development of atherosclerosis, and reduces vascular inflammation in a variety of animal models that are relevant to human cardiovascular disease. These robust preclinical findings have provided a solid foundation for the successful clinical development of this compound as a new therapeutic option for patients with hypercholesterolemia, particularly those who are statin-intolerant or require additional LDL-C lowering. Further research into the pleiotropic effects of this compound, especially its anti-inflammatory properties, will continue to enhance our understanding of its full therapeutic potential in mitigating cardiovascular disease.
References
- 1. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of Diet-Induced Metabolic Dysregulation, Inflammation, and Atherosclerosis in Ldlr-/- Mice by Treatment With the ATP-Citrate Lyase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. This compound attenuates vascular inflammation and oxidative stress in a preclinical model of abdominal aortic aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of ATP-citrate lyase by this compound protects against abdominal aortic aneurysm formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Bempedoic Acid in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor developed for the treatment of hypercholesterolemia.[1] As a prodrug, it is activated in the liver to bempedoyl-CoA, which subsequently inhibits the synthesis of cholesterol.[1] Accurate and precise quantification of this compound in plasma is paramount for pharmacokinetic and pharmacodynamic (PK/PD) assessments in clinical trials.[1] This document provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The methodology utilizes a stable isotope-labeled internal standard, this compound-d4, to ensure high accuracy and precision by correcting for matrix effects and procedural losses.[1]
Mechanism of Action
This compound lowers cholesterol by inhibiting a key enzyme in the cholesterol biosynthesis pathway. After administration, the prodrug is converted to its active form, bempedoyl-CoA, in the liver.[1] This active metabolite then inhibits ATP-citrate lyase (ACLY), an enzyme responsible for converting citrate to acetyl-CoA in the cytoplasm. The resulting decrease in acetyl-CoA levels leads to reduced cholesterol synthesis. This, in turn, upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, enhancing the clearance of LDL-cholesterol from the bloodstream.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)[1]
-
This compound-d4 internal standard (≥98% purity, isotopic purity ≥99%)[1]
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Water (HPLC grade)[1]
-
Formic acid (LC-MS grade)[1]
-
Ammonium hydroxide (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)[1]
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode anion exchange)[1][2]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL) : Accurately weigh approximately 10 mg of this compound and this compound-d4 into separate 10 mL volumetric flasks. Dissolve the contents in methanol and make up to the volume.[1]
-
Working Standard Solutions : Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations ranging from 100 ng/mL to 100,000 ng/mL.[1]
-
Internal Standard (IS) Working Solution (100 ng/mL) : Dilute the this compound-d4 primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.[1]
Sample Preparation
-
Calibration Standards (CS) : Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working standard solution to obtain final concentrations over the desired calibration range (e.g., 10 to 10,000 ng/mL).[1]
-
Quality Control (QC) Samples : Prepare QC samples in bulk by spiking blank human plasma with this compound to achieve low, medium, and high concentrations within the calibration range (e.g., 30, 300, and 3000 ng/mL). Aliquot and store at -80 °C until analysis.[1]
-
Sample Pre-treatment : To 100 µL of plasma sample (blank, CS, QC, or unknown), add 50 µL of the IS working solution (100 ng/mL this compound-d4). Vortex mix for 10 seconds.[1]
Solid Phase Extraction (SPE) Procedure
A mixed-mode anion exchange extraction is recommended for high, selective recoveries of this compound from plasma.[2]
-
Conditioning : Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[1]
-
Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]
-
Washing : Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[1]
-
Elution : Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.[1]
-
Dry-down and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40 °C[1] |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20[1] |
| 2.5 | 95[1] |
| 3.5 | 95[1] |
| 3.6 | 20[1] |
| 5.0 | 20[1] |
Mass Spectrometry
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Ion Source Temp. | 500 °C[1] |
| Ion Spray Voltage | -4500 V[1] |
| Collision Gas | Nitrogen[1] |
MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 343.2 | 237.1 | -25[1] |
| This compound-d4 | 347.2 | 241.1 | -25[1] |
Method Validation and Data Presentation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical quantitative data obtained during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 10 - 10,000 | >0.99[1] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 30 | 95 - 105 | <15 |
| Medium | 300 | 95 - 105 | <15 |
| High | 3000 | 95 - 105 | <15 |
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Recovery (%) |
| Low | 30 | >85 |
| Medium | 300 | >85 |
| High | 3000 | >85 |
Conclusion
The described LC-MS/MS method using this compound-d4 as an internal standard provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma samples.[1] This method is suitable for supporting clinical trials and other research studies requiring accurate measurement of this compound concentrations. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring the reliability of the bioanalytical data.[1] The lower limit of measurement for this compound in plasma has been reported to be as low as 10 ng/mL.[2][3] This validated method has been successfully applied in numerous clinical studies, analyzing over 15,000 samples.[2]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Bemepedoic Acid in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of bempedoic acid in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This method is designed to be accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies.
Introduction
This compound is an adenosine triphosphate-citrate lyase (ACL) inhibitor that lowers low-density lipoprotein cholesterol (LDL-C). It is used in the management of hypercholesterolemia. Accurate and reliable analytical methods are crucial for determining the potency and purity of this compound in its pharmaceutical dosage forms. This application note details a validated RP-HPLC method for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: USP or equivalent grade.
-
Pharmaceutical Formulations: this compound tablets (e.g., Nexletol).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).
-
Reagents: Orthophosphoric acid (OPA), Perchloric acid, Potassium dihydrogen orthophosphate (KH2PO4).
-
Filters: 0.45 µm membrane filters.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been found to be effective for the analysis of this compound.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent system with EZ Chrome Elite software[1] | Waters Alliance-e2695 with PDA detector[2][3] | Waters alliance HPLC system, Quaternary gradient pump of e2695 series[4] |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[1] | Kromasil 100-5-C8 (100 mm × 4.6 mm)[5] | Inertsil ODS (250x 4.6mm, 5µ)[2][3] |
| Mobile Phase | Acetonitrile:Water (pH 2.1 with OPA) (80:20 v/v)[1] | Acetonitrile:0.1% OPA buffer (70:30 v/v)[5] | Methanol:0.1% Perchloric acid (10:90 v/v)[2][3] |
| Flow Rate | 0.5 mL/min[1] | 1.0 mL/min[5] | 1.0 mL/min[2][3][4] |
| Detection Wavelength | 224 nm[1] | 230 nm[5] | 232 nm[2][3] |
| Injection Volume | Not Specified | Not Specified | 10 µl[4] |
| Column Temperature | Ambient[5] | 30.09°C[6] | 30°C |
| Diluent | Methanol[1] | Acetonitrile:Water (50:50 v/v)[6] | Mobile Phase |
Preparation of Solutions
a. Standard Stock Solution Preparation:
-
Accurately weigh about 180 mg of this compound reference standard and transfer it to a 200 mL volumetric flask.[6]
-
Add approximately 150 mL of diluent and sonicate for 10 minutes to dissolve.[6]
-
Make up the volume to 200 mL with the diluent.[6]
-
From this stock solution, further dilutions can be made to prepare working standard solutions of desired concentrations.
b. Sample Solution Preparation (from Tablets):
-
Weigh and finely powder five this compound tablets (e.g., Nexletol 180 mg).[6]
-
Accurately weigh a quantity of the powder equivalent to 180 mg of this compound and transfer it to a 200 mL volumetric flask.[6]
-
Add about 150 mL of diluent and sonicate for 10 minutes to ensure complete dissolution of the active ingredient.[6]
-
Make up the volume to 200 mL with the diluent.[6]
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[6]
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The validation parameters are summarized below.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 90-720 µg/mL[1][7] |
| Correlation Coefficient (r²) | > 0.996[1] |
| Accuracy (% Recovery) | 99.77% - 100.0%[1][5] |
| Precision (% RSD) | < 2%[1][5] |
| Limit of Detection (LOD) | 3.3 µg/mL[5] |
| Limit of Quantification (LOQ) | 10.1 µg/mL[5] |
| Retention Time | Approximately 1.88 - 7.1 min[1][5] |
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.[5][8] The method was able to effectively separate the main peak of this compound from the peaks of the degradation products, confirming its specificity and stability-indicating capability.
Experimental Workflow and Validation Logic
The following diagrams illustrate the general experimental workflow for the HPLC analysis of this compound and the logical relationship between the key method validation parameters.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The presented RP-HPLC method is simple, rapid, and reliable for the quantitative determination of this compound in pharmaceutical formulations. The method has been thoroughly validated and is demonstrated to be linear, accurate, precise, and specific. Its stability-indicating nature makes it a valuable tool for quality control and stability assessment of this compound products.
References
- 1. jchr.org [jchr.org]
- 2. ijpda.org [ijpda.org]
- 3. researchgate.net [researchgate.net]
- 4. iajps.com [iajps.com]
- 5. Stability Indicating Method Development and Validation for the Estimation of this compound by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. ijbpas.com [ijbpas.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for Cell-Based Assays Measuring Bempedoic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bempedoic acid (marketed as Nexletol) is a first-in-class, oral, once-daily ATP-citrate lyase (ACL) inhibitor that lowers low-density lipoprotein cholesterol (LDL-C).[1] It is a prodrug that undergoes activation in the liver to its active form, bempedoyl-CoA, by the enzyme very-long-chain acyl-CoA synthetase-1 (ACSVL1).[2][3] This liver-specific activation is crucial, as ACSVL1 is not expressed in skeletal muscle, which may contribute to a lower incidence of muscle-related side effects compared to statins.[4][5]
Bempedoyl-CoA acts by inhibiting ACL, a key enzyme in the cholesterol biosynthesis pathway, upstream of HMG-CoA reductase (the target of statins).[6][7][8] This inhibition reduces the synthesis of cholesterol in the liver, leading to the upregulation of LDL receptors and increased clearance of LDL-C from the bloodstream.[4][7] Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of energy metabolism, which further contributes to its lipid-lowering and anti-inflammatory effects.[4][9]
These application notes provide detailed protocols for cell-based assays to quantify the activity and downstream effects of this compound, offering valuable tools for research and drug development.
This compound Mechanism of Action
The primary mechanism involves liver-specific activation and subsequent inhibition of two key metabolic pathways.
Application Note 1: ATP-Citrate Lyase (ACL) Inhibition Assay
Principle
This assay directly measures the enzymatic activity of ACL in cell lysates treated with this compound. This compound must first be activated to bempedoyl-CoA to inhibit ACL.[10] The assay quantifies the conversion of radiolabeled citrate into acetyl-CoA. A reduction in the formation of radiolabeled acetyl-CoA in treated cells compared to control cells indicates ACL inhibition.[11][12]
Protocol 1: ACL Activity Assay in Cell Lysates
This protocol is adapted from methodologies designed for direct, high-throughput screening of ACL activity.[11][12]
1. Cell Culture and Treatment:
-
Cell Line: Use a human hepatocyte cell line such as HepG2 or primary human hepatocytes, as these cells express ACSVL1 required to activate the this compound prodrug.[2][10]
-
Culture: Culture cells to 70-80% confluency in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24-48 hours to allow for uptake and conversion to bempedoyl-CoA.
2. Preparation of Cell Lysate:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).[13][14]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration.
3. ACL Enzyme Reaction:
-
In a 96-well or 384-well plate, prepare the reaction mixture. For each well, add:
- Normalized cell lysate (containing ACL enzyme).
- ACL reaction buffer (containing ATP, CoA, and MgCl₂).
- [¹⁴C]-Citrate (as the substrate).
-
Incubate the plate at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.
4. Reaction Quench and Product Detection:
-
Stop the reaction by adding EDTA.[11]
-
Add a scintillation cocktail (e.g., MicroScint-O) that specifically detects the [¹⁴C]-acetyl-CoA product while having a low affinity for the [¹⁴C]-citrate substrate.[11]
-
Measure the radioactivity using a scintillation counter (e.g., TopCount).
5. Data Analysis:
-
Calculate the percentage of ACL inhibition for each this compound concentration relative to the vehicle-treated control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ value.
Application Note 2: AMPK Activation Assay
Principle
This compound activates AMPK, a key cellular energy sensor.[4][9] Activation of AMPK involves its phosphorylation. This assay uses Western blotting to detect the level of phosphorylated AMPK (p-AMPK) relative to the total amount of AMPK protein in cell lysates. An increased ratio of p-AMPK to total AMPK indicates activation.
Protocol 2: Western Blot for Phospho-AMPK (p-AMPK)
1. Cell Culture and Treatment:
-
Cell Line: Use HepG2 cells or other relevant cell types.
-
Culture: Grow cells to 70-80% confluency.
-
Treatment: Treat cells with this compound (e.g., 0-50 µM) for a specified time (e.g., 1, 6, 12, 24 hours).
2. Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with a buffer containing both protease and phosphatase inhibitors.
-
Collect lysate, centrifuge to remove debris, and quantify protein concentration.[14]
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (e.g., anti-p-AMPKα Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total AMPK to serve as a loading control.
-
Perform densitometry analysis to quantify the band intensities. Calculate the ratio of p-AMPK to total AMPK for each sample.
Application Note 3: Downstream Functional Assays
Protocol 3: Cholesterol and Fatty Acid Synthesis Assay
Principle: Inhibition of ACL by bempedoyl-CoA reduces the cytosolic pool of acetyl-CoA, a fundamental building block for both cholesterol and fatty acid synthesis.[4][12] This assay measures the rate of de novo synthesis of these lipids by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into newly synthesized lipids.
Methodology:
-
Cell Culture: Culture HepG2 cells in a lipid-depleted serum medium to stimulate baseline lipogenesis.
-
Treatment: Treat cells with this compound for 24 hours.
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for 2-4 hours.
-
Lipid Extraction: Wash cells with PBS, then lyse and extract total lipids using a solvent mixture like hexane:isopropanol (3:2).
-
Separation and Quantification:
-
Separate the cholesterol and fatty acid fractions from the total lipid extract using thin-layer chromatography (TLC).
-
Scrape the corresponding spots from the TLC plate and measure the incorporated radioactivity for each fraction using a scintillation counter.
-
-
Analysis: Compare the radioactivity in the cholesterol and fatty acid fractions of treated cells to that of control cells to determine the percent inhibition of synthesis.
Protocol 4: LDL Receptor (LDLR) Expression and Activity Assay
Principle: Reduced intracellular cholesterol levels, resulting from ACL inhibition, trigger a compensatory upregulation of the gene encoding the LDL receptor (LDLR) via the SREBP2 transcription factor.[10] This leads to increased LDL-C clearance from the circulation. LDLR upregulation can be measured at the mRNA level (qPCR) or protein/activity level.
Methodology (qPCR for LDLR mRNA):
-
Cell Culture and Treatment: Treat HepG2 cells with this compound for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the LDLR gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative fold change in LDLR mRNA expression in treated samples compared to controls using the ΔΔCt method.
Methodology (LDL Uptake Activity):
-
Cell Culture and Treatment: Plate HepG2 cells and treat with this compound for 48-72 hours to allow for receptor expression.
-
LDL Uptake: Incubate the cells with fluorescently labeled LDL (e.g., DiI-LDL) at 37°C for 2-4 hours.
-
Quantification:
-
Wash cells thoroughly to remove unbound DiI-LDL.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Alternatively, visualize and quantify uptake using fluorescence microscopy.
-
-
Analysis: Compare the fluorescence intensity of treated cells to control cells to determine the increase in LDL uptake activity.
Data Presentation
Quantitative Effects of this compound from Clinical Trials
The following table summarizes the lipid-lowering efficacy of this compound from key phase 3 clinical trials in patients with hypercholesterolemia.
| Trial Name (Patient Population) | This compound Effect (Placebo-Corrected) | LDL-C Reduction | hsCRP Reduction | Reference |
| CLEAR Serenity (Statin Intolerant) | This compound 180 mg | -21.4% | -24.3% | [15] |
| CLEAR Tranquility (Statin Intolerant + Ezetimibe) | This compound 180 mg | -28.5% | -31.0% | [16] |
| CLEAR Harmony (ASCVD/HeFH on Statin) | This compound 180 mg | -18.1% | -21.5% | [17] |
| CLEAR Wisdom (ASCVD/HeFH on Statin) | This compound 180 mg | -15.1% | -18.7% | [17] |
ASCVD: Atherosclerotic Cardiovascular Disease; HeFH: Heterozygous Familial Hypercholesterolemia; hsCRP: high-sensitivity C-reactive protein.
Summary of In Vitro Effects
This table presents typical quantitative results observed in cell-based assays.
| Assay | Cell Line | Treatment | Expected Outcome | Reference |
| ACL Inhibition | Primary Human Hepatocytes | This compound | IC₅₀ ≈ 10 µM for cholesterol synthesis inhibition | [2] |
| Cholesterol Synthesis | Primary Human Hepatocytes | This compound (36h) | ~21% reduction in intracellular cholesterol | [10] |
| ApoB Secretion | Primary Human Hepatocytes | This compound (36h) | ~31% reduction in media apoB concentration | [10] |
| AMPK Activation | Human Macrophages | This compound | Increased AMPK phosphorylation | [9] |
References
- 1. This compound, an Inhibitor of Cholesterol Biosynthesis, Reduces Cardiovascular Events [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A New Tool for LDL-Cholesterol Control in Patients with Coronary Artery Disease [imrpress.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. This compound (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]
- 11. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and Safety of this compound in Patients With Hypercholesterolemia and Statin Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of this compound added to ezetimibe in statin-intolerant patients with hypercholesterolemia: A randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound for Heterozygous Familial Hypercholesterolemia: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocols for Bempedoic Acid in Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor that lowers low-density lipoprotein cholesterol (LDL-C) and has anti-inflammatory properties. Its liver-specific activation mechanism minimizes the risk of muscle-related side effects commonly associated with statins. This document provides detailed experimental protocols for the use of this compound in various rodent models to study its effects on hyperlipidemia, atherosclerosis, and non-alcoholic steatohepatitis. The protocols are intended to provide a comprehensive guide for researchers in the field of cardiovascular and metabolic disease research.
Introduction
This compound is a prodrug that is activated primarily in the liver by very long-chain acyl-CoA synthetase-1 (ACSVL1) to its active form, bempedoyl-CoA.[1][2] Bempedoyl-CoA inhibits ATP-citrate lyase, a key enzyme in the cholesterol and fatty acid synthesis pathways, leading to reduced cholesterol production and upregulation of LDL receptors on hepatocytes.[1][2][3] Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), which further contributes to the inhibition of lipid synthesis and inflammation.[4][5] Rodent models are crucial for the preclinical evaluation of this compound's efficacy and mechanism of action.
Signaling Pathways of this compound
The primary mechanism of action of this compound involves the inhibition of ATP-citrate lyase (ACLY) and the activation of AMP-activated protein kinase (AMPK).
Experimental Protocols
Hyperlipidemia Model in Ldlr-/- Mice
This protocol is designed to assess the lipid-lowering efficacy of this compound in a genetically modified mouse model of hyperlipidemia.
Experimental Workflow:
Materials:
-
Animals: Male or female Ldlr-/- mice, 8-10 weeks old.
-
Diet: High-fat, high-cholesterol diet (e.g., 42% kcal from fat, 0.2% cholesterol).
-
This compound: Pharmaceutical grade.
-
Vehicle: 1% Hydroxyethylcellulose in sterile water.
-
Equipment: Oral gavage needles, blood collection tubes (e.g., EDTA-coated), centrifuge, plasma storage vials, standard laboratory equipment for biochemical assays.
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Diet Induction: Switch the mice to a high-fat, high-cholesterol diet to induce hyperlipidemia.
-
Grouping and Treatment: After a period of diet induction (e.g., 2-4 weeks), randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control group.
-
This compound groups (e.g., 3, 10, and 30 mg/kg/day).[2]
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for 12 weeks.[2]
-
Monitoring: Monitor body weight and food intake weekly.
-
Blood and Tissue Collection: At the end of the treatment period, fast the mice overnight, collect blood via cardiac puncture under anesthesia, and perfuse with saline. Collect liver and aorta for further analysis.
-
Biochemical Analysis: Centrifuge the blood to separate plasma and store at -80°C. Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available kits.
Atherosclerosis Model in Ldlr-/- Mice
This protocol evaluates the effect of this compound on the development of atherosclerotic lesions.
Procedure:
-
Follow the procedure for the hyperlipidemia model (Protocol 1) for 12 weeks.[2]
-
Atherosclerosis Quantification:
-
Aortic Root Analysis: Embed the heart and proximal aorta in OCT compound and freeze. Cut serial cryosections (e.g., 10 µm) of the aortic root.
-
Oil Red O Staining: Stain the sections with Oil Red O to visualize neutral lipids within the atherosclerotic plaques. Counterstain with hematoxylin.
-
Image Analysis: Capture images of the stained sections and quantify the lesion area using image analysis software (e.g., ImageJ). Express the lesion size as a percentage of the total aortic root area.
-
Tamoxifen-Induced Steatohepatitis in Rats
This protocol assesses the protective effects of this compound against drug-induced fatty liver disease.
Materials:
-
Animals: Adult female Wistar rats.[4]
-
Tamoxifen (TAMX): To induce steatohepatitis.
-
This compound: Pharmaceutical grade.
-
Vehicle: 1% Tween 80 in sterile water.[4]
Procedure:
-
Acclimatization: Acclimate rats for one week.
-
Grouping and Treatment: Randomize rats into four groups (n=6 per group):[4]
-
Control group (vehicle only).
-
TAMX group (45 mg/kg/day TAMX).
-
TAMX + this compound (15 mg/kg/day) group.
-
TAMX + this compound (30 mg/kg/day) group.
-
-
Drug Administration: Administer this compound or vehicle orally by gavage. One hour later, administer TAMX to the respective groups. Continue treatment for 15 consecutive days.[4]
-
Sample Collection: At the end of the treatment, collect blood and liver tissue for analysis.
-
Analysis:
-
Liver Function Tests: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Lipid Profile: Analyze serum for triglycerides, total cholesterol, and LDL.
-
Oxidative Stress Markers: Measure malondialdehyde (MDA) and superoxide dismutase (SOD) in liver homogenates.
-
Histopathology: Perform H&E staining on liver sections to assess steatosis, inflammation, and hepatocellular damage.
-
Data Presentation
Table 1: Effects of this compound on Plasma Lipids in Ldlr-/- Mice
| Treatment Group (mg/kg/day) | Total Cholesterol (% reduction) | Triglycerides (% reduction) | Reference |
| 3 | - | - | [2] |
| 10 | - | - | [2] |
| 30 | up to 50% | up to 64% | [2] |
Table 2: Effects of this compound on Atherosclerotic Lesion Area in Ldlr-/- Mice
| Treatment Group (mg/kg/day) | Aortic Sinus Lesion Area (% reduction) | Reference |
| 30 | 44% | [2] |
Table 3: Effects of this compound on Tamoxifen-Induced Steatohepatitis in Rats
| Treatment Group | ALT (% reduction vs. TAMX) | AST (% reduction vs. TAMX) | Serum Triglycerides (% reduction vs. TAMX) | Liver MDA (% reduction vs. TAMX) | Liver SOD (% increase vs. TAMX) | Reference |
| TAMX + BA (15 mg/kg) | 43.75% | 34.39% | - | 46% | 65% | [4] |
| TAMX + BA (30 mg/kg) | 51.77% | 42.3% | - | 55% | 100% | [4] |
Conclusion
The protocols outlined in this document provide a framework for investigating the therapeutic potential of this compound in rodent models of common metabolic and cardiovascular diseases. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this compound's pharmacological effects and its potential clinical applications.
References
- 1. This compound: effects on lipoprotein metabolism and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention of Diet-Induced Metabolic Dysregulation, Inflammation, and Atherosclerosis in Ldlr-/- Mice by Treatment With the ATP-Citrate Lyase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective potential of this compound as an AMPK activator in tamoxifen-induced steatohepatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bempedoic Acid Treatment in High-Fat Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of bempedoic acid in a preclinical model of obesity and metabolic syndrome induced by a high-fat diet (HFD) in mice.
Introduction
This compound is a first-in-class ATP-citrate lyase (ACLY) inhibitor that has been approved for the treatment of hypercholesterolemia.[1][2] It is a prodrug activated primarily in the liver to bempedoyl-CoA, which then inhibits ACLY, a key enzyme in the cholesterol and fatty acid synthesis pathways.[2][3] Additionally, this compound activates AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[3] In high-fat diet-induced obese mice, this compound has been shown to ameliorate dyslipidemia, reduce hepatic steatosis, decrease inflammation, and prevent the development of atherosclerosis.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound treatment in high-fat diet-fed mice as reported in preclinical studies.
Table 1: Effects of this compound on Plasma Lipids in High-Fat Diet-Fed Ldlr-/- Mice
| Parameter | High-Fat Diet (HFD) Control | HFD + this compound (30 mg/kg/day) | Percent Change | Reference |
| Total Cholesterol | Increased | Up to 50% reduction | ▼ 50% | [4] |
| Triglycerides | Increased | Up to 64% reduction | ▼ 64% | [4] |
Table 2: Effects of this compound on Glucose Metabolism and Body Weight in High-Fat Diet-Fed Ldlr-/- Mice
| Parameter | High-Fat Diet (HFD) Control | HFD + this compound (30 mg/kg/day) | Effect | Reference |
| Blood Glucose | Elevated | Improved glucose tolerance | Ameliorated | [4] |
| Plasma Insulin | Elevated | Attenuated hyperinsulinemia | Ameliorated | [4] |
| Body Weight | Obese | Significantly reduced adiposity | Reduced | [4] |
Table 3: Effects of this compound on Hepatic and Aortic Parameters in High-Fat Diet-Fed Ldlr-/- Mice
| Parameter | High-Fat Diet (HFD) Control | HFD + this compound (30 mg/kg/day) | Effect | Reference |
| Hepatic Steatosis | Present | Prevented cholesterol and triglyceride accumulation | Reduced | [4] |
| Aortic Atherosclerosis | Lesions present | 44% reduction in lesion development | Reduced | [4] |
| Aortic Inflammation | Increased pro-inflammatory gene expression | Attenuated expression of pro-inflammatory genes | Reduced | [4] |
Signaling Pathways
The primary mechanisms of action of this compound involve the inhibition of ATP-citrate lyase (ACLY) and the activation of AMP-activated protein kinase (AMPK).
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Prevention of Diet-Induced Metabolic Dysregulation, Inflammation, and Atherosclerosis in Ldlr-/- Mice by Treatment With the ATP-Citrate Lyase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assessment of Bempedoic Acid on Hepatocyte Lipid Accumulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bempedoic acid is a first-in-class ATP-citrate lyase (ACLY) inhibitor that has emerged as a promising therapeutic agent for managing hypercholesterolemia.[1] By targeting an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway, this compound offers a distinct mechanism of action.[2] Notably, this compound is a prodrug that is activated primarily in the liver to its active form, ETC-1002-CoA, by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1).[3] This liver-specific activation minimizes its effects in skeletal muscle, potentially reducing the risk of muscle-related side effects associated with statins.[3]
The active metabolite, ETC-1002-CoA, not only inhibits ACLY but also activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[3] The dual action of ACLY inhibition and AMPK activation leads to a reduction in both cholesterol and fatty acid synthesis.[4] This makes this compound a subject of significant interest for its potential to mitigate hepatocyte lipid accumulation, a hallmark of metabolic dysfunction-associated steatotic liver disease (MASLD).[4]
These application notes provide detailed protocols for the in vitro assessment of this compound's effects on hepatocyte lipid accumulation, offering a framework for researchers to investigate its efficacy and mechanism of action in a controlled laboratory setting.
Data Presentation
While specific dose-response data for this compound on triglyceride accumulation in oleic acid-induced steatotic hepatocytes is not widely available in publicly accessible literature, the following table illustrates the expected outcomes based on its known mechanism of action and data from related studies. Researchers can populate this table with their own experimental data. One study on primary human hepatocytes showed that this compound (ETC-1002) treatment for 36 hours resulted in a 21% reduction in total intracellular cholesterol mass.
Table 1: Expected Dose-Dependent Effect of this compound on Lipid Accumulation in Oleic Acid-Induced Steatotic HepG2 Cells
| This compound (µM) | Cell Viability (%) | Relative Lipid Content (%) |
| 0 (Vehicle Control) | 100 | 100 |
| 1 | >95 | TBD |
| 5 | >95 | TBD |
| 10 | >95 | TBD |
| 25 | >90 | TBD |
| 50 | >85 | TBD |
| TBD: To be determined by the researcher. |
Table 2: Effect of this compound on Lipogenic Gene Expression in Oleic Acid-Induced Steatotic HepG2 Cells
| Gene | Treatment | Fold Change vs. Vehicle Control |
| SREBP-1c | Oleic Acid | TBD |
| Oleic Acid + this compound (25 µM) | TBD | |
| FASN | Oleic Acid | TBD |
| Oleic Acid + this compound (25 µM) | TBD | |
| TBD: To be determined by the researcher. |
Experimental Protocols
Cell Culture and Induction of Steatosis
The human hepatoma cell line, HepG2, is a widely used and appropriate model for studying hepatic lipid metabolism in vitro.
Materials:
-
HepG2 cells (ATCC, HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic Acid (Sigma-Aldrich)
-
Bovine Serum Albumin (BSA), fatty acid-free
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For steatosis induction, seed HepG2 cells in appropriate culture plates (e.g., 96-well plates for viability and lipid quantification, 6-well plates for gene expression analysis).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of oleic acid complexed with BSA. A common concentration is a 2:1 molar ratio of oleic acid to BSA.
-
Induce steatosis by incubating the cells in serum-free DMEM containing the oleic acid-BSA complex (e.g., 1 mM oleic acid) for 24 hours.
This compound Treatment
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Dimethyl Sulfoxide (DMSO)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
After the 24-hour steatosis induction period, replace the oleic acid-containing medium with fresh serum-free DMEM containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for an additional 24-48 hours.
Cytotoxicity Assessment (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound in HepG2 cells to ensure that the observed effects on lipid accumulation are not due to cell death.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Isopropanol with 0.04 N HCl
Protocol:
-
After the this compound treatment period, remove the medium from the 96-well plate.
-
Add 100 µL of MTT solution (5 mg/mL in 0.9% NaCl, diluted 1:10 in culture medium) to each well.
-
Incubate for 3 hours at 37°C.
-
Remove the MTT solution and add 100 µL of acidified isopropanol to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 690 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantification of Lipid Accumulation (Oil Red O Staining)
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.
Materials:
-
Oil Red O powder
-
Isopropanol
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hematoxylin (optional, for nuclear counterstaining)
Protocol:
-
After this compound treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 30-60 minutes at room temperature.
-
Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Prepare a working solution of Oil Red O by diluting a stock solution (0.5 g in 100 mL isopropanol) with water (6:4 ratio of stock to water) and filtering it.
-
Stain the cells with the Oil Red O working solution for 15-30 minutes at room temperature.
-
Wash the cells extensively with distilled water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes and wash with water.
-
For quantification, elute the Oil Red O stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye solution to a new 96-well plate and measure the absorbance at 510 nm.
-
Normalize the absorbance values to the protein content of each well or to the cell viability data.
ATP-Citrate Lyase (ACLY) Activity Assay
Commercial kits are available for measuring ACLY activity. The following is a general protocol based on the principle of a coupled enzyme reaction.
Materials:
-
ACLY Activity Assay Kit (e.g., BPS Bioscience, Abbkine)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
Protocol:
-
Prepare cell lysates from HepG2 cells treated with and without this compound.
-
Determine the protein concentration of each lysate.
-
Follow the manufacturer's instructions for the ACLY activity assay kit. Typically, this involves adding the cell lysate to a reaction mixture containing ATP, coenzyme A, and citrate.
-
The production of acetyl-CoA is coupled to a subsequent reaction that results in a change in absorbance or fluorescence, which can be measured over time using a microplate reader.
-
Calculate the ACLY activity and express it as a percentage of the vehicle-treated control.
Gene Expression Analysis (qPCR)
Quantitative real-time PCR (qPCR) can be used to measure the mRNA levels of key genes involved in lipogenesis.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH, ACTB).
Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Human SREBP-1c | TCAGCGAGGCGGCTTTGGAGCAG[5] | CATGTCTTCGATGTCGGTCAG[5] |
| Human FASN | TTCTACGGCTCCACGCTCTTCC | GAAGAGTCTTCGTCAGCCAGGA |
| Human GAPDH | TCCTGTTCGACAGTCAGCCGCA | GCGCCCAATACGACCAAATCCGT |
Protocol:
-
Extract total RNA from HepG2 cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and the specified primers.
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Visualizations
Caption: this compound's mechanism of action in hepatocytes.
Caption: Workflow for assessing this compound's effects.
References
- 1. Efficacy and Safety of this compound in Patients With Hyperlipidemia and Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Role of this compound in Metabolic Dysfunction Associated Steatotic Liver Disease: Actual Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Restoration of sterol-regulatory-element-binding protein-1c gene expression in HepG2 cells by peroxisome-proliferator-activated receptor-γ co-activator-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
Application Notes and Protocols: Measuring Bempedoic Acid's Effect on SREBP-2 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor that lowers low-density lipoprotein cholesterol (LDL-C) levels, offering a therapeutic option for patients with hypercholesterolemia, including those with statin intolerance.[1][2][3] Its mechanism of action is intricately linked to the activation of the sterol regulatory element-binding protein-2 (SREBP-2), a master regulator of cholesterol homeostasis.[4][5] These application notes provide detailed protocols for assessing the impact of this compound on the SREBP-2 signaling pathway.
This compound is a prodrug that is converted to its active form, this compound-CoA, by the enzyme very-long-chain acyl-CoA synthetase 1 (ACSVL1), which is primarily expressed in the liver.[1][2] This liver-specific activation minimizes the risk of muscle-related side effects that can be associated with statins.[1][6] this compound-CoA inhibits ACL, an enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[1][3] This is a crucial step in the cholesterol biosynthesis pathway, upstream of HMG-CoA reductase, the target of statins.[1][5]
The inhibition of ACL by this compound leads to a reduction in hepatic cholesterol synthesis.[1][7] This decrease in intracellular cholesterol levels is sensed by the SREBP-2 pathway.[4][8] In response to low cellular sterol levels, the SREBP-2 precursor protein, which is normally retained in the endoplasmic reticulum, is transported to the Golgi apparatus where it undergoes proteolytic cleavage.[4] The released N-terminal active fragment of SREBP-2 then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes.[4][9] This leads to the upregulation of genes involved in cholesterol synthesis and uptake, most notably the LDL receptor (LDLR).[4][9] The increased expression of LDLR on the surface of hepatocytes enhances the clearance of LDL-C from the bloodstream, thereby lowering plasma LDL-C levels.[1][2]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound and its effect on the SREBP-2 signaling pathway.
Caption: this compound's Mechanism of Action on SREBP-2 Pathway.
Quantitative Data from Clinical Trials
The following tables summarize the effects of this compound on key biomarkers from pooled analyses of Phase 3 clinical trials.
Table 1: Effect of this compound on LDL-C in Patients on Moderate- or High-Dose Statins (ASCVD/HeFH Population) [10]
| Parameter | Placebo (n=999) | This compound (n=2010) | Mean Difference (95% CI) | P-value |
| LDL-C Change from Baseline at Week 12 (%) | -16.72 | <0.001 | ||
| Absolute LDL-C Reduction (mg/dL) | -19.8 | <0.001 | ||
| Patients Achieving LDL-C <70 mg/dL (%) | 8.0 | 28.9 | <0.001 |
Table 2: Effect of this compound on LDL-C in Statin-Intolerant Patients [10]
| Parameter | Placebo (n=199) | This compound (n=415) | Mean Difference (95% CI) | P-value |
| LDL-C Change from Baseline at Week 12 (%) | -24.06 | <0.001 | ||
| Absolute LDL-C Reduction (mg/dL) | -36.5 | <0.001 |
Table 3: Effect of this compound on Other Lipids and hsCRP (Pooled Data) [10]
| Parameter | Placebo-Subtracted Percent Change from Baseline at Week 12 | P-value |
| Non-High-Density Lipoprotein Cholesterol (non-HDL-C) | Significantly Lower | <0.001 |
| Total Cholesterol | Significantly Lower | <0.001 |
| Apolipoprotein B | Significantly Lower | <0.001 |
| High-Sensitivity C-Reactive Protein (hsCRP) | Significantly Lower | <0.001 |
Table 4: LDL-C Lowering with this compound as Monotherapy and in Combination [11][12]
| Treatment | Approximate LDL-C Reduction |
| This compound Monotherapy | 22-28% |
| This compound + Maximally Tolerated Statin | 17-18% additional reduction |
| This compound + Ezetimibe | ~39% reduction |
| This compound + Ezetimibe + Atorvastatin 20mg | ~60% reduction |
Experimental Protocols
The following are detailed protocols to measure the effects of this compound on SREBP-2 activation and its downstream targets.
Western Blot for SREBP-2 Protein
This protocol is designed to detect the precursor and mature (active) forms of SREBP-2 in cell lysates.
Experimental Workflow:
Caption: Western Blot Experimental Workflow.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SREBP-2 (recognizing both precursor and mature forms)[13][14][15]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with protease inhibitors on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Imaging:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the precursor (~125 kDa) and mature (~68 kDa) forms of SREBP-2.[16]
-
Normalize to a loading control (e.g., GAPDH or β-actin).
-
Quantitative PCR (qPCR) for SREBP-2 Target Gene Expression
This protocol measures the mRNA levels of SREBP-2 target genes, such as HMG-CoA reductase (HMGCR) and the LDL receptor (LDLR).
Experimental Workflow:
Caption: qPCR Experimental Workflow.
Materials:
-
Treated cells (as in the Western blot protocol)
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (HMGCR, LDLR) and a reference gene (e.g., GAPDH, ACTB)[17]
-
qPCR instrument
Procedure:
-
RNA Isolation:
-
Isolate total RNA from treated and control cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare qPCR reactions containing cDNA, qPCR master mix, and specific primers for each target and reference gene.
-
-
qPCR Run:
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the reference gene.
-
Cholesterol Biosynthesis Assay
This assay measures the de novo synthesis of cholesterol in cells treated with this compound.
Experimental Workflow:
Caption: Cholesterol Biosynthesis Assay Workflow.
Materials:
-
Treated cells
-
[14C]-acetate
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
TLC plates
-
TLC developing solvent
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as previously described.
-
-
Radiolabeling:
-
Incubate the cells with [14C]-acetate for a defined period to allow for incorporation into newly synthesized cholesterol.
-
-
Lipid Extraction:
-
Wash the cells and extract total lipids using an appropriate solvent system.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a TLC plate and develop the chromatogram to separate different lipid species.
-
-
Quantification:
-
Identify the cholesterol band on the TLC plate.
-
Scrape the cholesterol band and quantify the amount of [14C] radioactivity using a scintillation counter.
-
A decrease in radioactivity in this compound-treated cells compared to controls indicates inhibition of cholesterol biosynthesis.
-
SREBP-2 Transcription Factor Activity Assay
This is a non-radioactive ELISA-based assay to measure the DNA binding activity of SREBP-2 in nuclear extracts.
Materials:
-
SREBP-2 Transcription Factor Assay Kit (commercially available, e.g., from Cayman Chemical)[18][19]
-
Nuclear extraction kit
-
Treated cells
-
Microplate reader
Procedure:
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from this compound-treated and control cells using a nuclear extraction kit.
-
-
Assay Performance:
-
Follow the manufacturer's instructions for the SREBP-2 Transcription Factor Assay Kit.
-
This typically involves incubating the nuclear extracts in wells coated with a specific double-stranded DNA sequence containing the SREBP response element.
-
SREBP-2 in the nuclear extract binds to this sequence.
-
The bound SREBP-2 is then detected using a specific primary antibody, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
An increase in absorbance in this compound-treated samples indicates increased SREBP-2 DNA binding activity.
-
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on SREBP-2 activation. By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms underlying the cholesterol-lowering effects of this novel therapeutic agent. The provided quantitative data from clinical trials further underscores the clinical relevance of targeting the ACL/SREBP-2 pathway for the management of hypercholesterolemia.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: A Novel LDL Cholesterol–Lowering Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ACL inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound, the First-in-Class Oral ATP Citrate Lyase Inhibitor with Hypocholesterolemic Activity: Clinical Pharmacology and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. This compound and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. SREBP-2 (F1X2D) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. SREBP2 Polyclonal Antibody (PA1-338) [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. origene.com [origene.com]
- 18. caymanchem.com [caymanchem.com]
- 19. SREBP-2 Transcription Factor Assay Kit - 96 Well | Fmeainfocentre [fmeainfocentre.com]
Application Notes and Protocols: In Vitro Evaluation of Bempedoic Acid in Combination with Statins
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the in vitro investigation of the combined effects of bempedoic acid and statins on lipid metabolism and inflammatory pathways. These protocols are intended for research purposes to elucidate the synergistic or additive effects of this drug combination at the cellular and molecular level.
Introduction
This compound and statins are lipid-lowering agents that target the cholesterol biosynthesis pathway, albeit at different enzymatic steps. Statins, the cornerstone of hypercholesterolemia treatment, inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis[1][2][3]. This compound, a more recent therapeutic agent, acts upstream by inhibiting ATP-citrate lyase (ACLY)[4][5][6][7][8][9]. As a prodrug, this compound is activated to this compound-CoA in the liver by the enzyme very long-chain acyl-CoA synthetase 1 (ACSVL1), an enzyme not present in skeletal muscle, which may account for its lower incidence of muscle-related side effects compared to statins[7].
The distinct mechanisms of action suggest that their combination could lead to enhanced lowering of low-density lipoprotein cholesterol (LDL-C). This compound's inhibition of ACLY reduces the substrate pool for HMG-CoA reductase, potentially leading to a synergistic or additive effect when combined with a statin[6]. Beyond lipid metabolism, both drug classes have been reported to exert anti-inflammatory effects[1][2]. This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and inflammation[1][9][10][11].
These application notes provide a framework for researchers to investigate these interactions in vitro, utilizing relevant cell models and assays to dissect the molecular mechanisms underlying the combined therapeutic potential of this compound and statins.
Key Signaling Pathways
The combination of this compound and statins primarily impacts the cholesterol biosynthesis pathway and inflammatory signaling cascades.
-
Cholesterol Biosynthesis Pathway: this compound inhibits ATP-citrate lyase (ACLY), which catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is a fundamental building block for cholesterol synthesis. Statins act downstream by inhibiting HMG-CoA reductase, which converts HMG-CoA to mevalonate. The dual inhibition at two distinct points in this pathway is hypothesized to result in a more profound reduction in cholesterol synthesis.
-
Inflammatory Signaling: Both this compound and statins have demonstrated anti-inflammatory properties. This compound can activate AMPK, which in turn can modulate inflammatory responses[1][9][11]. Statins have also been shown to exert pleiotropic anti-inflammatory effects[2]. Investigating their combined effect on inflammatory markers in immune cells, such as macrophages, is crucial to understanding their full therapeutic potential.
Cholesterol Biosynthesis Pathway Inhibition.
Anti-Inflammatory Signaling Pathways.
Experimental Protocols
The following protocols provide a detailed methodology for key in vitro experiments to assess the combined effects of this compound and statins.
Cell Culture
3.1.1. HepG2 Human Hepatoma Cells
-
Application: To model human hepatocytes for studying cholesterol biosynthesis and lipid metabolism.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[12][13].
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2[13][14].
-
Subculture: Passage cells at 80% confluency. Wash with 1x PBS and detach using 0.05% Trypsin-EDTA. Neutralize with complete medium and re-seed at a 1:4 to 1:8 ratio[13].
3.1.2. RAW 264.7 Murine Macrophage Cells
-
Application: To model macrophages for studying inflammatory responses.
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin[15][16][17].
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2[15][16][17].
-
Subculture: Refresh growth medium every 2-3 days. Detach cells using a cell scraper for passaging[16].
Cholesterol Biosynthesis Assay in HepG2 Cells
This assay measures the de novo synthesis of cholesterol from a radiolabeled precursor.
-
Materials:
-
HepG2 cells
-
Culture medium with lipoprotein-depleted serum (LPDS)
-
[1-14C]-Acetic acid or [3H]-acetate
-
This compound (e.g., 10-100 µM)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter and fluid
-
-
Protocol:
-
Seed HepG2 cells in 6-well plates and allow them to adhere and reach ~70-80% confluency.
-
Replace the culture medium with a medium containing 10% LPDS for 24 hours to upregulate cholesterol synthesis pathways.
-
Pre-treat cells with this compound, a statin, or the combination at desired concentrations for 18-24 hours. Include a vehicle control (e.g., DMSO).
-
Add [1-14C]-Acetic acid (e.g., 1 µCi/mL) to each well and incubate for 2-4 hours.
-
Wash cells with ice-cold PBS.
-
Extract total lipids from the cells using a suitable solvent system (e.g., hexane:isopropanol, 3:2 v/v).
-
Separate the lipid extract using TLC with a mobile phase appropriate for cholesterol separation.
-
Visualize and excise the cholesterol bands.
-
Quantify the radioactivity in the cholesterol bands using a scintillation counter.
-
Normalize the results to the total protein content of each well.
-
ATP-Citrate Lyase (ACLY) Activity Assay
This assay measures the activity of ACLY, the direct target of this compound, in cell lysates.
-
Materials:
-
HepG2 cell lysate
-
Assay buffer (e.g., 150 mM Tris pH 8.0, 10 mM MgCl2, 20 mM sodium citrate, 2 mM DTT)[10]
-
ATP, Coenzyme A (CoA), NADH
-
Malate dehydrogenase
-
Spectrophotometer
-
-
Protocol:
-
Prepare cell lysates from HepG2 cells treated with this compound, a statin, or the combination.
-
In a 96-well plate, add the cell lysate to the assay buffer containing CoA, NADH, and malate dehydrogenase.
-
Initiate the reaction by adding ATP.
-
Measure the decrease in absorbance at 340 nm over time at 30°C, which corresponds to the oxidation of NADH[10].
-
Calculate ACLY activity from the rate of NADH consumption and normalize to the total protein concentration of the lysate.
-
LDL Receptor (LDLR) Expression Assay
This assay quantifies the cell surface expression of the LDL receptor, which is expected to be upregulated by inhibitors of cholesterol synthesis.
-
Materials:
-
HepG2 cells
-
This compound and statin
-
Anti-LDLR primary antibody
-
Fluorescently labeled secondary antibody
-
Flow cytometer
-
-
Protocol:
-
Treat HepG2 cells with this compound, a statin, or the combination for 24-48 hours.
-
Detach cells using a non-enzymatic cell dissociation solution.
-
Wash cells with ice-cold PBS containing 0.5% BSA.
-
Incubate cells with an anti-LDLR primary antibody for 30 minutes on ice[20].
-
Wash cells twice with PBS/BSA.
-
Incubate cells with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark[20].
-
Wash cells twice with PBS/BSA.
-
Resuspend cells in PBS and analyze by flow cytometry to quantify the mean fluorescence intensity, which is proportional to the number of cell surface LDLRs.
-
Macrophage Inflammatory Response Assay
This protocol assesses the anti-inflammatory effects of the drug combination on LPS-stimulated macrophages.
-
Materials:
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight[21].
-
Pre-treat the cells with this compound, a statin, or the combination for 1-2 hours.
-
Stimulate the cells with LPS for 12-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions[1][8][22][23][24].
-
A cell viability assay (e.g., MTT or PrestoBlue) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity[1][14].
-
AMPK Activation Assay
This assay determines the effect of the drug combination on the activation of AMPK via Western blotting for the phosphorylated form of the kinase.
-
Materials:
-
HepG2 cells or primary hepatocytes
-
This compound and statin
-
Cell lysis buffer
-
Primary antibodies against phospho-AMPKα (Thr172) and total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
Western blotting equipment
-
-
Protocol:
-
Treat cells with this compound, a statin, or the combination for the desired time (e.g., 1-3 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-AMPKα (Thr172).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
-
Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK[25][26].
-
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison of the effects of this compound, a statin, and their combination.
Table 1: Effect on Cholesterol Biosynthesis in HepG2 Cells
| Treatment Group | [14C]-Acetate Incorporation into Cholesterol (% of Control) |
| Vehicle Control | 100 ± X |
| This compound (Conc.) | Value ± SD |
| Statin (Conc.) | Value ± SD |
| This compound + Statin | Value ± SD |
Table 2: Effect on Inflammatory Cytokine Secretion in RAW 264.7 Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Vehicle | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound (Conc.) | Value ± SD | Value ± SD | Value ± SD |
| LPS + Statin (Conc.) | Value ± SD | Value ± SD | Value ± SD |
| LPS + this compound + Statin | Value ± SD | Value ± SD | Value ± SD |
Table 3: Effect on AMPK Activation in HepG2 Cells
| Treatment Group | Ratio of p-AMPK / Total AMPK (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± X |
| This compound (Conc.) | Value ± SD |
| Statin (Conc.) | Value ± SD |
| This compound + Statin | Value ± SD |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationships between the different assays.
Overall Experimental Workflow.
Logical Relationships of Mechanistic Assays.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the in vitro evaluation of the combined effects of this compound and statins. By systematically investigating their impact on cholesterol biosynthesis, LDL receptor expression, and inflammatory signaling, researchers can gain valuable insights into the potential for synergistic or additive therapeutic benefits. The data generated from these studies will be instrumental in furthering our understanding of the molecular mechanisms underlying this combination therapy and will aid in the development of more effective strategies for the management of hypercholesterolemia and associated inflammatory conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Atorvastatin Attenuates Programmed Death Ligand-1 (PD-L1) Induction in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for detecting LDLR on the cell surface of primary mouse hepatocytes using cell-surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of Simvastatin-Mediated M1 Macrophage Polarization Contributing to Osteogenesis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statins Inhibit Inflammatory Cytokine Production by Macrophages and Acinar-to-Ductal Metaplasia of Pancreatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of this compound in Patients With Hyperlipidemia and Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Impact of ATP-citrate lyase catalytic activity and serine 455 phosphorylation on histone acetylation and inflammatory responses in human monocytic THP-1 cells [frontiersin.org]
- 11. Simvastatin Inhibits Brucella abortus Invasion into RAW 264.7 Cells through Suppression of the Mevalonate Pathway and Promotes Host Immunity during Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Culture and Functional Characterization of Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 14. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.5. Cell Culture, Stimulation of RAW 264.7 Cells with LPS and Bacteria lysate [bio-protocol.org]
- 16. protocols.io [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. RNA-Sequencing Analysis of HepG2 Cells Treated with Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Atorvastatin potentiates the chemosensitivity of human liver cancer cells to cisplatin via downregulating YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Bempedoic Acid Administration in Animal Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bempedoic acid is a novel therapeutic agent for lowering low-density lipoprotein cholesterol (LDL-C). It works by inhibiting ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][2][3] Its liver-specific activation minimizes the risk of muscle-related side effects commonly associated with statins.[1][2] Preclinical studies in various animal models of atherosclerosis have demonstrated its efficacy in reducing plasma lipids, attenuating inflammation, and ultimately decreasing the development of atherosclerotic plaques.[4][5][6]
These application notes provide a comprehensive overview of the administration of this compound in common animal models of atherosclerosis, including detailed experimental protocols and a summary of key quantitative findings.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data from key preclinical studies on the effects of this compound on plasma lipids and atherosclerotic lesion development.
Table 1: Effects of this compound in LDLR-/- Mice
| Parameter | Control (High-Fat/High-Cholesterol Diet) | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) | Reference |
| Plasma Cholesterol | Baseline | ↓ | ↓↓ | ↓ up to 50% | [4] |
| Plasma Triglycerides | Baseline | ↓ | ↓↓ | ↓ up to 64% | [4] |
| Aortic Sinus Lesion Area | Baseline | Not specified | Not specified | ↓ 44% | [4] |
LDLR-/- mice were fed a high-fat, high-cholesterol diet (42% kcal fat, 0.2% cholesterol) for 12 weeks.[4]
Table 2: Effects of this compound in LDLR+/- and LDLR-/- Miniature Pigs
| Animal Model | Parameter | Control (High-Fat/High-Cholesterol Diet) | This compound | % Reduction | Reference |
| LDLR+/- Pigs | Plasma Cholesterol | Baseline | ↓ | up to 40% | [7] |
| LDL-C | Baseline | ↓ | up to 61% | [7] | |
| Aortic en face Raised Lesion Area | Baseline | ↓ | 58% | [7] | |
| Left Anterior Descending Coronary Artery Lesion Area | Baseline | ↓ | 40% | [7] | |
| LDLR-/- Pigs | Plasma Cholesterol | Baseline | ↓ | up to 27% | [7] |
| LDL-C | Baseline | ↓ | up to 29% | [7] | |
| Aortic Lesion Area | Baseline | ↓ | 47% | [7] | |
| Left Anterior Descending Coronary Artery Lesion Area | Baseline | ↓ | 48% | [7] |
LDLR+/- and LDLR-/- Yucatan miniature pigs were fed a high-fat, high-cholesterol diet (34% kcal fat, 0.2% cholesterol) and treated for 160 days.[7]
Signaling Pathway and Mechanism of Action
This compound is a prodrug that is activated primarily in the liver to bempedoyl-CoA.[5] Bempedoyl-CoA inhibits ATP-citrate lyase (ACLY), leading to reduced cholesterol synthesis. This, in turn, upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL-C from the circulation.[1] Additionally, this compound activates AMP-activated protein kinase (AMPK), which contributes to its anti-inflammatory effects and beneficial effects on glucose and lipid metabolism.[5][8]
Experimental Protocols
The following are detailed protocols for the administration of this compound and the subsequent analysis of atherosclerosis in mouse models. These protocols are synthesized from published research.[4][9][10][11][12][13]
Protocol 1: In Vivo Administration of this compound in LDLR-/- Mice
1. Animal Model and Housing:
- Use male or female LDLR-/- mice, 8-10 weeks of age.
- House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
- Allow a one-week acclimatization period before starting the experiment.
2. Diet Preparation and Administration:
- Prepare a high-fat, high-cholesterol diet (e.g., 42% kcal from fat, 0.2% cholesterol).
- This compound is typically supplied as a powder.[14]
- Incorporate this compound into the high-fat diet at the desired concentrations (e.g., 3, 10, or 30 mg/kg body weight/day).[4] Ensure homogenous mixing.
- The control group receives the high-fat, high-cholesterol diet without this compound.
3. Experimental Procedure:
- Randomly assign mice to control and treatment groups (n=10-15 per group).
- Provide the respective diets to the mice for a period of 12 weeks.[4]
- Monitor body weight and food intake weekly.
- At the end of the 12-week period, fast the mice overnight.
4. Sample Collection:
- Anesthetize the mice using an approved protocol.
- Collect blood via cardiac puncture for plasma lipid analysis.
- Perfuse the mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
- Carefully dissect the aorta from the heart to the iliac bifurcation.
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Acclimatize LDLR-/- Mice (1 week)" [fillcolor="#FFFFFF", fontcolor="#202124"];
"Randomize into Groups" [fillcolor="#FFFFFF", fontcolor="#202124"];
"Diet Administration (12 weeks)" [fillcolor="#FBBC05", fontcolor="#202124"];
"Monitor Body Weight & Food Intake" [fillcolor="#FFFFFF", fontcolor="#202124"];
"Overnight Fast" [fillcolor="#FFFFFF", fontcolor="#202124"];
"Sample Collection" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Plasma Lipid Analysis" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Atherosclerosis Quantification" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Acclimatize LDLR-/- Mice (1 week)";
"Acclimatize LDLR-/- Mice (1 week)" -> "Randomize into Groups";
"Randomize into Groups" -> "Diet Administration (12 weeks)";
"Diet Administration (12 weeks)" -> "Monitor Body Weight & Food Intake" [style=dashed];
"Diet Administration (12 weeks)" -> "Overnight Fast";
"Overnight Fast" -> "Sample Collection";
"Sample Collection" -> "Plasma Lipid Analysis";
"Sample Collection" -> "Atherosclerosis Quantification";
"Plasma Lipid Analysis" -> "End";
"Atherosclerosis Quantification" -> "End";
}
Protocol 2: Quantification of Atherosclerosis - En Face Aortic Staining
1. Aorta Preparation:
- Following dissection, carefully clean the aorta of any adhering perivascular fat and connective tissue under a dissecting microscope.[10]
- Open the aorta longitudinally from the arch to the iliac bifurcation.[10]
- Pin the aorta flat, luminal side up, on a black wax dissecting pan.
2. Oil Red O Staining:
- Rinse the aorta with 78% methanol for 5 minutes.[12]
- Stain the aorta with a freshly prepared and filtered 0.5% Oil Red O solution in isopropanol:water (60:40) for 50-60 minutes.[12]
- Destain the aorta by rinsing twice with 78% methanol for 5 minutes each.[12]
- Rinse with distilled water.
3. Imaging and Analysis:
- Capture a high-resolution image of the stained aorta.
- Use image analysis software (e.g., ImageJ) to quantify the total aortic area and the Oil Red O-positive (lesion) area.
- Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.
Protocol 3: Quantification of Atherosclerosis - Aortic Root Sectioning and Staining
1. Tissue Processing:
- After dissection, fix the heart and upper portion of the aorta in 4% PFA overnight.
- Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15% then 30%).
- Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
2. Sectioning:
- Cut serial cryosections (5-10 µm thick) of the aortic root.[15]
- Collect sections on glass slides.
3. Hematoxylin and Eosin (H&E) Staining:
- Hydrate the sections through a series of alcohol dilutions.
- Stain with Hematoxylin solution.
- Rinse and differentiate in acid alcohol.
- Blue the sections in Scott's tap water substitute.
- Counterstain with Eosin solution.
- Dehydrate through alcohol and clear with xylene.
- Mount with a coverslip.
4. Imaging and Analysis:
- Capture images of the H&E-stained aortic root sections.
- Use image analysis software to measure the lesion area within the aortic sinus.
Logical Relationships of this compound's Effects
The therapeutic effects of this compound in atherosclerosis are a result of a cascade of events initiated by its primary mechanism of action.
Conclusion
This compound has demonstrated significant potential in the preclinical setting for the management of dyslipidemia and the prevention of atherosclerosis. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working in the field of cardiovascular disease. The use of appropriate animal models and standardized methodologies is crucial for the continued investigation and development of this promising therapeutic agent.
References
- 1. This compound and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Prevention of Diet-Induced Metabolic Dysregulation, Inflammation, and Atherosclerosis in Ldlr-/- Mice by Treatment With the ATP-Citrate Lyase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. This compound Lowers Low-Density Lipoprotein Cholesterol and Attenuates Atherosclerosis in Low-Density Lipoprotein Receptor-Deficient (LDLR+/- and LDLR-/-) Yucatan Miniature Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Prevention of Murine Atherosclerosis with this compound" by Joshua P. Samsoondar [ir.lib.uwo.ca]
- 9. Isolation and Analysis of Aortic Arch and Root Lesions in an Atherosclerotic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of atherosclerosis at the aortic sinus [protocols.io]
- 12. umassmed.edu [umassmed.edu]
- 13. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
- 14. ahajournals.org [ahajournals.org]
- 15. web2.bilkent.edu.tr [web2.bilkent.edu.tr]
Application Notes & Protocols: Gene Expression Analysis in Liver Tissue Following Bempedoic Acid Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bempedoic acid is a first-in-class adenosine triphosphate-citrate lyase (ACLY) inhibitor designed to lower low-density lipoprotein cholesterol (LDL-C).[1] It is a prodrug that undergoes activation primarily in the liver by very long-chain acyl-CoA synthetase 1 (ACSVL1) to its active form, bempedoyl-CoA.[2] ACSVL1 is not present in skeletal muscle, which may contribute to the lower incidence of muscle-related side effects compared to statins.[2][3] Bempedoyl-CoA inhibits ACLY, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[2][4][5] This inhibition reduces hepatic cholesterol synthesis, leading to the upregulation of LDL receptors and increased clearance of LDL-C from the bloodstream.[6][2][7] Beyond its lipid-lowering effects, this compound has been shown to activate AMP-activated protein kinase (AMPK) and reduce levels of high-sensitivity C-reactive protein (hsCRP), suggesting broader effects on metabolic and inflammatory pathways.[3][5][8] Understanding the precise changes in hepatic gene expression is crucial for elucidating its full therapeutic potential and mechanism of action.
These application notes provide a summary of the known effects of this compound on liver gene and protein expression, along with detailed protocols for researchers to conduct their own analyses.
Mechanism of Action & Signaling Pathway
This compound's primary mechanism involves the inhibition of ACLY in the liver. This reduces the cytoplasmic pool of acetyl-CoA, a critical substrate for both cholesterol and fatty acid synthesis.[2][4] The resulting decrease in intracellular cholesterol concentration activates the sterol regulatory element-binding protein 2 (SREBP-2) transcription factor.[4] Activated SREBP-2 moves to the nucleus and increases the transcription of genes involved in cholesterol uptake and synthesis, most notably the LDL receptor (LDLR) gene, which enhances the clearance of LDL-C from circulation.[1][4]
Caption: Mechanism of this compound in hepatocytes.
Data Presentation
Table 1: Summary of Clinical Biomarker Changes with this compound Treatment
This table summarizes the reported quantitative changes in key clinical markers from pooled analyses of clinical trials.
| Biomarker | Direction of Change | Magnitude of Change (Placebo-Corrected) | References |
| LDL Cholesterol (LDL-C) | Decrease | 15% - 25% | [1][7][9] |
| Total Cholesterol | Decrease | ~9.9% | [7] |
| Non-HDL Cholesterol | Decrease | ~14.3% | [10] |
| Apolipoprotein B (apoB) | Decrease | ~13.1% | [10] |
| hs-CRP | Decrease | 20% - 30% | [3][5][10] |
Table 2: Summary of Hepatic Gene Expression Changes Following this compound Treatment
This table outlines the expected qualitative changes in the expression of key genes in liver tissue based on the drug's mechanism of action. Quantitative data from human liver tissue is limited in publicly available literature.
| Gene Symbol | Gene Name | Pathway | Expected Expression Change | References |
| LDLR | Low-Density Lipoprotein Receptor | Cholesterol Homeostasis | Upregulated | [1][2][4] |
| SREBF2 | Sterol Regulatory Element-Binding Transcription Factor 2 | Cholesterol Homeostasis | Upregulated | [4] |
| HMGCR | 3-Hydroxy-3-Methylglutaryl-CoA Reductase | Cholesterol Synthesis | Upregulated (via SREBP-2) | [4] |
| PCSK9 | Proprotein Convertase Subtilisin/Kexin Type 9 | Cholesterol Homeostasis | Upregulated (via SREBP-2) | [4] |
| ACLY | ATP Citrate Lyase | Cholesterol/Fatty Acid Synthesis | Likely Unchanged | [11] |
| ACC | Acetyl-CoA Carboxylase | Fatty Acid Synthesis | Downregulated (via AMPK) | [3] |
| PEPCK | Phosphoenolpyruvate Carboxykinase | Gluconeogenesis | Downregulated (via AMPK) | [3][11] |
| G6Pase | Glucose-6-Phosphatase | Gluconeogenesis | Downregulated (via AMPK) | [3][11] |
Experimental Protocols
The following protocols provide detailed methodologies for analyzing gene and protein expression in liver tissue samples.
Protocol 1: Total RNA Isolation from Liver Tissue
This protocol describes the extraction of high-quality total RNA from frozen liver tissue, a critical first step for any gene expression analysis.
Caption: Workflow for total RNA isolation from liver tissue.
Materials:
-
Frozen liver tissue (-80°C)
-
TRIzol™ Reagent or similar
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Homogenizer
-
RNase-free tubes and pipette tips
-
Microcentrifuge
Procedure:
-
Homogenization : Add 1 mL of ice-cold TRIzol™ Reagent to a tube containing 50-100 mg of frozen liver tissue.[12][13]
-
Immediately homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain. Keep the sample on ice.
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.[12]
-
Phase Separation : Add 0.2 mL of chloroform per 1 mL of TRIzol™ used. Cap the tube securely and shake vigorously for 15 seconds.[12][13]
-
Incubate at room temperature for 3 minutes.[13]
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[12]
-
RNA Precipitation : Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol™ used initially. Mix gently by inversion and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side of the tube.
-
RNA Wash : Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[13]
-
Resuspension : Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 30-50 µL) of RNase-free water.
-
Quality Control : Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity by running an aliquot on an agarose gel. Store RNA at -80°C.
Protocol 2: Gene Expression Analysis by RT-qPCR
This two-step RT-qPCR protocol allows for the sensitive and specific quantification of target mRNA transcripts.[14]
Caption: Workflow for two-step RT-qPCR analysis.
Materials:
-
High-quality total RNA (from Protocol 1)
-
Reverse Transcription Kit (e.g., High-Capacity cDNA RT Kit)
-
SYBR Green or TaqMan qPCR Master Mix
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
qPCR instrument and compatible plates/tubes
Procedure:
-
Reverse Transcription (cDNA Synthesis) :
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[15] This typically involves mixing RNA, primers (oligo(dT) or random hexamers), dNTPs, and reverse transcriptase, followed by incubation (e.g., 42°C for 50 minutes, then 70°C for 15 minutes to inactivate the enzyme).[13]
-
-
qPCR Reaction Setup :
-
Prepare a master mix for each primer set on ice. For a typical 20 µL reaction:
-
Aliquot 18 µL of the master mix into each well of a qPCR plate.
-
Add 2 µL of diluted cDNA template to each well.[16] Include no-template controls (NTCs) for each primer set.
-
Run each sample in triplicate.
-
-
Real-Time PCR Cycling :
-
Seal the plate, centrifuge briefly, and place it in the qPCR instrument.
-
A typical cycling protocol is:
-
-
Data Analysis :
Protocol 3: Transcriptome Analysis by RNA-Sequencing
RNA-seq provides a comprehensive, unbiased view of the entire transcriptome.
Caption: General workflow for RNA-sequencing analysis.
Procedure:
-
RNA Quality Control : Start with high-quality total RNA (RIN > 8.0) isolated as described in Protocol 1.
-
Library Preparation :
-
Use a commercial kit (e.g., Illumina TruSeq RNA Sample Prep Kit) according to the manufacturer's protocol.[17]
-
The general steps include:
-
mRNA Isolation : Poly(A) selection to enrich for messenger RNA.
-
Fragmentation : RNA is fragmented into smaller pieces.
-
cDNA Synthesis : Fragmented RNA is reverse transcribed into first-strand and then second-strand cDNA.
-
End Repair & Ligation : Ends of the cDNA are repaired, and sequencing adapters are ligated.
-
Amplification : The library is amplified by PCR to create enough material for sequencing.
-
-
-
Library QC and Sequencing :
-
Assess the quality and size distribution of the prepared library using an Agilent Bioanalyzer or similar instrument.
-
Quantify the library using qPCR.
-
Pool libraries and sequence them on a high-throughput sequencing platform.[17]
-
-
Bioinformatic Analysis :
-
Raw Read QC : Check the quality of sequencing reads using tools like FastQC.
-
Alignment : Align the reads to a reference genome (e.g., human or mouse) using an aligner like STAR or TopHat.[17]
-
Quantification : Count the number of reads mapping to each gene (e.g., using featureCounts).[17]
-
Differential Expression Analysis : Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between the treated and control groups.
-
Protocol 4: Protein Expression Analysis by Western Blot
Western blotting is used to detect and quantify specific proteins in liver tissue lysates, confirming that changes in mRNA levels translate to changes in protein levels.
Caption: Workflow for Western blot analysis of liver proteins.
Materials:
-
Frozen liver tissue
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[18][19]
-
Homogenizer
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LDLR, anti-ACLY, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction :
-
Homogenize ~30-50 mg of frozen liver tissue in ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors.[18][20]
-
Agitate the lysate for 30-60 minutes at 4°C.[18]
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[21]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.[21]
-
SDS-PAGE :
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto an SDS-polyacrylamide gel and run at a constant voltage (e.g., 120-170V) until the dye front reaches the bottom.[21]
-
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation :
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[21]
-
Wash three times for 10 minutes each with TBST.
-
-
Detection :
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film. Densitometry can be used to quantify band intensity, which should be normalized to a loading control like β-actin or GAPDH.
-
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]
- 5. This compound and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound: A Novel LDL Cholesterol–Lowering Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ccjm.org [ccjm.org]
- 10. Effects of this compound on Markers of Inflammation and Lp(a) - American College of Cardiology [acc.org]
- 11. mdpi.com [mdpi.com]
- 12. Liver Tissue RNA Isolation - University of Minnesota TMCs [protocols.io]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA-seq on liver tissue [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. remedypublications.com [remedypublications.com]
- 21. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Bempedoic Acid In Vitro Solubility
Welcome to the technical support center for bempedoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal solubility of this compound for in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its solubility?
A1: this compound is a white to off-white crystalline powder.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has low aqueous solubility and high permeability.[3][4] Its solubility is highly pH-dependent; it is poorly soluble in aqueous solutions below pH 5 but highly soluble in ethanol, isopropanol, and phosphate buffer at pH 8.0.[1][2][5]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing stock solutions of this compound for in vitro studies.[4][6][7] It is also soluble in dimethylformamide (DMF).[6]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% to avoid cytotoxic effects.[8][9] Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but this should be determined empirically for your specific cell line.[10]
Q4: Can I dissolve this compound directly in phosphate-buffered saline (PBS) or cell culture media?
A4: Direct dissolution in PBS or cell culture media at neutral or acidic pH is not recommended due to the low aqueous solubility of this compound.[3] However, it is soluble in phosphate buffer at pH 8.0.[1][5] For cell culture experiments, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium.[4][7]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
Issue 1: this compound precipitates out of solution upon dilution into aqueous media.
Cause: This is a common problem for hydrophobic compounds like this compound when a concentrated organic stock solution is rapidly diluted into an aqueous environment where its solubility is low.
Solutions:
-
Method 1: Gradual Dilution: Instead of adding the DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock into a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media.
-
Method 2: Pre-warming the Media: Warming the cell culture media to 37°C before adding the this compound stock solution can help improve solubility.
-
Method 3: Using a Carrier Protein: For problematic compounds, pre-complexing with a carrier protein like bovine serum albumin (BSA) can enhance solubility in culture media. The fatty acid-free BSA can act as a sink for the lipophilic this compound.
-
Method 4: Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[11][12] Preparing an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) can be an effective strategy.
Issue 2: Observed cellular toxicity or unexpected off-target effects.
Cause: The solvent used to dissolve this compound, typically DMSO, can exert its own biological effects or toxicity at higher concentrations.
Solutions:
-
Solvent Toxicity Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental conditions to account for any solvent-induced effects.
-
Minimize Final Solvent Concentration: Prepare a higher concentration stock solution of this compound in DMSO so that a smaller volume is needed for the final dilution into your cell culture media, thus keeping the final DMSO concentration at a non-toxic level (ideally ≤ 0.1%).[8]
-
Test a Range of Solvent Concentrations: Determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response experiment and assessing cell viability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 344.49 g/mol )[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh out 3.45 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol provides a method for diluting the DMSO stock solution into cell culture media to achieve the desired final concentration while minimizing precipitation.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 100 µM in 10 mL of media):
-
In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 100 mM this compound stock solution to the medium.
-
Immediately after adding the stock solution, gently invert the tube several times or pipette up and down to ensure rapid and thorough mixing.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Quantitative Data Summary
| Solvent | Reported Solubility | Reference |
| DMSO | 100 mg/mL (with sonication) | [13] |
| Ethanol | Highly soluble | [1][5] |
| Isopropanol | Highly soluble | [1][5] |
| pH 8.0 Phosphate Buffer | Highly soluble | [1][5] |
| Water & Aqueous Solutions < pH 5 | Insoluble | [1][2][5] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [14] |
Visualizations
This compound Mechanism of Action
This compound is a prodrug that is activated in the liver to bempedoyl-CoA.[15][16] Bempedoyl-CoA inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[8][9] This inhibition leads to reduced cholesterol synthesis, upregulation of LDL receptors, and increased clearance of LDL-C from the circulation.[9] this compound also activates AMP-activated protein kinase (AMPK).[15][16]
Caption: Mechanism of action of this compound in hepatocytes.
Experimental Workflow for Improving this compound Solubility
This workflow outlines the decision-making process for troubleshooting this compound solubility issues in in vitro experiments.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into the Development of Dissolution Media for BCS Class II Drugs: A Review from Quality Control and Prediction of In Vivo Performance Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ijpar.com [ijpar.com]
- 6. wjpls.org [wjpls.org]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. pharmalesson.com [pharmalesson.com]
- 15. gala.gre.ac.uk [gala.gre.ac.uk]
- 16. frontiersin.org [frontiersin.org]
Bempedoic Acid Dosage Optimization for Mouse Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing bempedoic acid dosage in mouse studies. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage range for this compound in mice?
A1: The effective dosage of this compound in mice can vary depending on the research model and study objectives. Published studies have demonstrated efficacy in a range of 3 to 30 mg/kg/day.[1][2] A common dose used in studies showing significant lipid-lowering effects is 30 mg/kg/day.
Q2: How should this compound be administered to mice?
A2: this compound can be administered to mice through two primary methods: dietary supplementation and oral gavage.
-
Dietary Supplementation: this compound can be incorporated directly into a high-fat, high-cholesterol diet. This method is suitable for long-term studies and avoids the stress associated with repeated oral gavage.[1][2]
-
Oral Gavage: For more precise dosage control, this compound can be administered once daily via oral gavage. A common vehicle for this method is a solution of 0.5% w/v methyl cellulose and 0.5% v/v Tween 80 in water.[3]
Q3: What are the expected outcomes of this compound treatment in mouse models of hyperlipidemia?
A3: In hyperlipidemic mouse models, such as Ldlr-/- mice on a high-fat diet, this compound treatment has been shown to dose-dependently:
-
Attenuate hypercholesterolemia, hypertriglyceridemia, hyperglycemia, and hyperinsulinemia.[1][2]
-
Suppress inflammatory gene expression in the liver and aorta.[1][2]
Q4: Are there any known adverse effects of this compound in mice?
A4: The reviewed literature on mouse studies does not highlight significant adverse effects within the commonly used dosage range of 3-30 mg/kg/day. However, in human clinical trials, some reported side effects include hyperuricemia, an increased risk of gout, and a low incidence of tendon rupture.[4][5][6][7] Researchers should monitor for any signs of distress or unexpected physiological changes in their mouse colonies.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound is a dicarboxylic acid with pH-dependent solubility, exhibiting low solubility in acidic conditions. | For oral gavage, ensure the vehicle is appropriate. A solution of 0.5% w/v methyl cellulose and 0.5% v/v Tween 80 can aid in creating a stable suspension. Gentle heating and sonication may also help, but stability under these conditions should be verified. For dietary supplementation, ensure the compound is thoroughly mixed with the diet to ensure uniform distribution. |
| Inconsistent or Lack of Efficacy | Improper dosage, administration issues, or mouse model suitability. | Verify dosage calculations and the homogeneity of this compound in the diet or gavage solution. Ensure proper oral gavage technique to confirm the full dose is administered. Consider the specific mouse model, as the metabolic background can influence the drug's effectiveness. |
| Unexpected Physiological Changes | Off-target effects or dosage-related toxicity. | While not commonly reported in mice at standard doses, monitor for signs of distress, changes in body weight, food/water intake, and activity levels. If unexpected changes are observed, consider reducing the dosage or consulting veterinary staff. Blood chemistry analysis can also be performed to check for markers of liver or kidney function. |
Data Presentation: Summary of this compound Effects in Mouse Studies
| Mouse Model | Dosage (mg/kg/day) | Administration Route | Duration | Key Findings | Reference |
| Ldlr-/- | 3, 10, 30 | Dietary Supplementation (in high-fat, high-cholesterol diet) | 12 weeks | Dose-dependent reduction in plasma cholesterol (up to 50%) and triglycerides (up to 64%). Attenuation of hypercholesterolemia, hyperglycemia, and fatty liver. Reduced atherosclerotic lesion development by 44% at 30 mg/kg/day. | [1][2] |
| C57BL/6J | 10, 30 | Oral Gavage (in 0.5% methyl cellulose & 0.5% Tween 80) | 5 weeks | Statistically significant reduction in hepatic triglycerides and total cholesterol. Improved glycemic control and reduction in plasma ALT and AST. | [3] |
Experimental Protocols
Dietary Supplementation with this compound
This protocol is adapted from studies in Ldlr-/- mice.[1][2]
-
Diet Preparation:
-
The base diet used is a high-fat, high-cholesterol diet (e.g., 42% kcal from fat, 0.2% cholesterol).
-
This compound is incorporated into the diet at the desired concentrations to achieve dosages of 3, 10, or 30 mg/kg/day based on the average daily food consumption of the mice.
-
Ensure thorough mixing of the this compound powder with the powdered diet before pelleting to ensure a homogenous distribution.
-
-
Acclimatization:
-
Mice are acclimated to the housing conditions and the base high-fat, high-cholesterol diet for a period of at least one week before the introduction of the this compound-supplemented diet.
-
-
Treatment Period:
-
Mice are provided with the this compound-supplemented diet and water ad libitum for the duration of the study (e.g., 12 weeks).
-
Body weight and food intake should be monitored regularly.
-
-
Outcome Assessment:
-
Blood samples can be collected at various time points (e.g., every 4 weeks) for the analysis of plasma lipids (cholesterol, triglycerides) and glucose.
-
At the end of the study, tissues such as the liver and aorta can be harvested for histological and gene expression analysis to assess steatosis, inflammation, and atherosclerosis.
-
Oral Gavage Administration of this compound
This protocol is based on a study in C57BL/6J mice.[3]
-
Preparation of Gavage Solution:
-
Prepare a vehicle solution of 0.5% w/v methyl cellulose and 0.5% v/v Tween 80 in sterile water.
-
Suspend the powdered this compound in the vehicle to achieve the desired final concentration for dosing (e.g., for a 10 mg/kg dose in a 25g mouse receiving 0.1 mL, the concentration would be 2.5 mg/mL).
-
Ensure the suspension is homogenous before each administration, for example by vortexing.
-
-
Dosing Procedure:
-
Administer the this compound suspension to the mice once daily via oral gavage using an appropriate gauge gavage needle.
-
The volume administered should be based on the individual mouse's body weight.
-
-
Control Group:
-
The control group should receive the vehicle solution (0.5% w/v methyl cellulose and 0.5% v/v Tween 80) without this compound, administered by oral gavage under the same schedule.
-
-
Treatment Period and Outcome Assessment:
-
The treatment can be carried out for the desired duration (e.g., 5 weeks).
-
Monitoring and outcome assessments should be performed as described in the dietary supplementation protocol.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in hepatocytes.
Caption: General experimental workflow for this compound mouse studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Prevention of Diet-Induced Metabolic Dysregulation, Inflammation, and Atherosclerosis in Ldlr-/- Mice by Treatment With the ATP-Citrate Lyase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP citrate lyase inhibitor this compound alleviate long term HFD induced NASH through improvement in glycemic control, reduction of hepatic triglycerides & total cholesterol, modulation of inflammatory & fibrotic genes and improvement in NAS score - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: for Whom and When - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bempedoic Acid Instability in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the stability and solubility of bempedoic acid in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when dissolving this compound in aqueous solutions?
A1: this compound is a hydrophobic compound with low aqueous solubility, especially at acidic pH.[1][2] Key challenges include:
-
Precipitation: The compound may precipitate out of solution, particularly when diluting a stock solution into an aqueous buffer.
-
Degradation: this compound is susceptible to degradation under various stress conditions, including acidic and basic environments, oxidation, and heat.[3][4]
-
Inconsistent Concentrations: Difficulty in achieving and maintaining a precise and stable concentration in aqueous media for experiments.
Q2: What is the pH-dependent solubility of this compound?
A2: this compound's solubility is highly dependent on pH. It is poorly soluble in aqueous solutions with a pH below 5. Its solubility significantly increases at a pH above 6, with high solubility observed in pH 8 phosphate buffer.[1][5]
Q3: What solvents are recommended for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[6][7] It is soluble in DMSO up to 68 mg/mL (197.39 mM).[1] For some applications, ethanol can also be used, although this compound is only slightly soluble in it.[7]
Q4: How can I improve the solubility and stability of this compound in my aqueous experimental solutions?
A4: Several strategies can be employed to enhance the aqueous solubility and stability of this compound:
-
pH Adjustment: Maintaining a pH above 6, ideally around 7.2-7.4 for cell-based assays, can improve solubility. Using a phosphate buffer at pH 8 is also an effective option.[5]
-
Use of Co-solvents: For in vivo studies, a combination of DMSO, PEG300, and Tween-80 in saline is a common vehicle.[8]
-
Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can significantly increase its aqueous solubility and stability.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The final concentration of DMSO may be too low to maintain solubility. | - Increase the pH of the aqueous buffer to > 6.0. - Prepare an intermediate dilution in a solvent compatible with both DMSO and the aqueous buffer. - Consider using a cyclodextrin-based formulation to enhance aqueous solubility. |
| Compound degradation over time in prepared solutions | This compound is unstable under the storage conditions (e.g., exposure to light, non-optimal pH, or temperature). | - Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C and protect them from light. - Ensure the pH of the final aqueous solution is in a stable range (neutral to slightly basic). |
| Inconsistent or unexpected experimental results | Inaccurate concentration of the active compound due to precipitation or degradation. | - Visually inspect solutions for any signs of precipitation before use. - Use a validated analytical method (e.g., HPLC) to confirm the concentration of this compound in your experimental solutions. - Follow a standardized protocol for solution preparation to ensure consistency. |
| Difficulty dissolving this compound powder | Use of an inappropriate solvent or insufficient mixing. | - Use DMSO for initial stock solution preparation. - Vortex or sonicate the solution to aid dissolution.[12][13] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 68 mg/mL (197.39 mM) | [1] |
| Ethanol | Slightly soluble | [7] |
| Water | Insoluble | [1] |
| Aqueous solutions (pH < 5) | Insoluble | [5] |
| Phosphate Buffer (pH 8) | Highly soluble | [5] |
Table 2: Degradation of this compound Under Stress Conditions
| Stress Condition | Degradation | Reference |
| Acidic (1N HCl, 60°C, 1 hour) | Sensitive | [3] |
| Oxidative | Sensitive | [3] |
| Thermal | Sensitive | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[13]
Protocol 2: General Method for Preparing a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Mortar and pestle
-
Ethanol-water mixture (1:1 v/v)
-
Oven
Procedure:
-
Weigh this compound and the chosen cyclodextrin in a desired molar ratio (e.g., 1:1 or 1:2).
-
Transfer the powders to a mortar.
-
Slowly add a small amount of the ethanol-water mixture while continuously kneading with the pestle to form a paste-like consistency.
-
Continue kneading for 45-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours.
-
Grind the dried complex into a fine powder.
-
Pass the powder through a sieve to ensure uniformity.
-
Store the prepared inclusion complex in a tightly sealed container, protected from light and moisture.[10][14][15]
Protocol 3: Stability Testing of this compound in Aqueous Solution by HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
Prepared aqueous solution of this compound
-
HPLC system with a UV detector
-
C18 column (e.g., 250mm x 4.6mm, 5µm)
-
Mobile phase (e.g., Methanol:Phosphate buffer)
-
Reference standard of this compound
Procedure:
-
Prepare the aqueous solution of this compound at the desired concentration.
-
Immediately after preparation (T=0), inject a sample into the HPLC system to determine the initial peak area corresponding to this compound.
-
Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and inject them into the HPLC.
-
Monitor the peak area of this compound at each time point. A decrease in the peak area indicates degradation.
-
The percentage of this compound remaining can be calculated by comparing the peak area at each time point to the initial peak area at T=0.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Pathways for solubilizing this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. usbio.net [usbio.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iajps.com [iajps.com]
- 13. benchchem.com [benchchem.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting bempedoic acid variability in cell culture assays
Welcome to the technical support center for bempedoic acid cell culture assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a cellular context?
A1: this compound is a prodrug that requires intracellular activation to exert its effects.[1][2][3] The key steps are:
-
Uptake: this compound enters the cell.
-
Activation: The enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1) converts this compound into its active form, bempedoyl-CoA (also referred to as ETC-1002-CoA).[1][2][4][5]
-
Target Inhibition: Bempedoyl-CoA inhibits ATP-citrate lyase (ACL), an enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[1][4]
-
Downstream Effects: The inhibition of ACL leads to reduced synthesis of cholesterol and fatty acids.[4][6] This can also lead to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4][6][7]
Q2: Why am I not observing an effect of this compound in my cell culture assay?
A2: The most common reason for a lack of effect is the absence or low expression of the activating enzyme, ACSVL1, in the chosen cell line.[6][8] this compound is a prodrug and requires conversion to its active CoA thioester form to inhibit its primary target, ACL.[2] ACSVL1 is highly expressed in liver cells (hepatocytes) but has minimal to no expression in other cell types like skeletal muscle cells.[6][8] Therefore, it is crucial to use a cell line that expresses ACSVL1, such as HepG2 or primary hepatocytes.
Q3: What are some common sources of variability in this compound cell culture assays?
A3: Variability in this compound assays can arise from several factors:
-
Cell Line: As mentioned, the expression of ACSVL1 is critical and can vary between cell lines and even between different passages of the same cell line.
-
Cell Culture Medium: The composition of the cell culture medium, particularly the concentration of fatty acids, can influence the activation of this compound. Some fatty acids can competitively inhibit ACSVL1, reducing the conversion of this compound to its active form.[4]
-
Drug Concentration and Purity: Ensure the correct concentration of this compound is used and that the compound is of high purity. This compound has shown toxicity at higher concentrations in some cell lines.[9]
-
Assay Readout: The chosen endpoint of the assay (e.g., cholesterol synthesis, gene expression, protein phosphorylation) will influence the observed effect and the optimal experimental conditions.
Troubleshooting Guides
Problem 1: No or low activity of this compound observed.
| Possible Cause | Troubleshooting Step |
| Low or absent ACSVL1 expression in the cell line. | 1. Verify the expression of ACSVL1 in your cell line using qPCR or Western blot. 2. Switch to a cell line known to express high levels of ACSVL1, such as HepG2 cells or primary hepatocytes. |
| Sub-optimal drug concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound for each experiment. While generally stable, improper storage or repeated freeze-thaw cycles can lead to degradation. |
| Competition from fatty acids in the serum. | Consider reducing the serum concentration in your cell culture medium or using a serum-free medium for the duration of the drug treatment, if compatible with your cell line's health. |
Problem 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate pipetting when seeding cells to achieve consistent cell numbers across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium. |
| Variability in drug addition. | Ensure consistent and accurate addition of this compound to all treatment wells. Use calibrated pipettes and mix gently but thoroughly. |
| Cell passage number. | Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to phenotypic and metabolic changes, including altered enzyme expression. |
Experimental Protocols
Key Experiment: Measuring Cholesterol Synthesis Inhibition
This protocol provides a general framework for assessing the inhibitory effect of this compound on cholesterol synthesis in a hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (powder)
-
DMSO (for dissolving this compound)
-
[¹⁴C]-acetate
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 12-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only). Incubate for 24 hours.
-
Radiolabeling: Add [¹⁴C]-acetate to each well and incubate for an additional 2-4 hours.
-
Lipid Extraction: Wash the cells with PBS and then lyse the cells. Extract the lipids using a suitable solvent mixture (e.g., hexane:isopropanol).
-
Quantification: Transfer the lipid extract to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Compare the counts in the this compound-treated wells to the vehicle control to determine the percentage of inhibition of cholesterol synthesis.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in a hepatocyte.
Caption: Troubleshooting workflow for lack of this compound activity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. This compound reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome [frontiersin.org]
- 7. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Bempedoic Acid Metabolite Identification
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical identification of bempedoic acid and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that should be targeted for analysis?
A1: The primary metabolites of this compound are its active form, bempedoyl-CoA (ETC-1002-CoA), and a keto metabolite, ESP15228. This compound is a prodrug that is activated to bempedoyl-CoA by the enzyme very long-chain acyl-CoA synthetase 1 (ACSVL1), primarily in the liver. Both this compound and its keto metabolite (ESP15228) can also be metabolized into inactive glucuronide conjugates by the UGT2B7 enzyme.[1]
Q2: What are the recommended analytical techniques for the quantification of this compound and its metabolites in biological matrices?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites in biological matrices like plasma and urine.[2][3] High-performance liquid chromatography (HPLC) with UV detection can also be used, particularly for the analysis of bulk drug substances or in early discovery phases where high concentrations are expected.[4]
Q3: What type of solid-phase extraction (SPE) is most effective for this compound and its metabolites?
A3: A mixed-mode anion exchange SPE is highly effective for extracting this compound and its keto metabolite from plasma and urine. This is because these analytes are dicarboxylic acids, making anion exchange a suitable retention mechanism.[2][3]
Q4: Are there any known stability issues with this compound or its metabolites during analysis?
A4: this compound and its metabolites can be sensitive to acidic, oxidative, and thermal degradation.[5][6] Therefore, proper sample handling and storage are crucial. Forced degradation studies have shown that this compound can degrade under stress conditions, so it is important to use a stability-indicating analytical method.[7][8]
Troubleshooting Guides
Issue 1: Low Recovery of this compound and its Metabolites during Solid-Phase Extraction (SPE)
Symptoms:
-
The signal intensity of the analyte in the final extract is significantly lower than expected.
-
Analyte is detected in the wash fractions.
-
Incomplete elution of the analyte from the SPE cartridge.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent Chemistry | This compound and its keto metabolite are dicarboxylic acids. Ensure you are using a mixed-mode anion exchange SPE cartridge for effective retention.[2][3] |
| Incorrect Sample pH | For anion exchange, the sample pH should be adjusted to ensure the carboxylic acid groups are ionized (negatively charged) to facilitate binding to the sorbent. |
| Adsorptive Losses in Urine Samples | This compound can adsorb to container surfaces, leading to inaccurate measurements in urine samples. To prevent this, acidify the urine sample and dilute it with isopropanol before any transfer steps.[2][3] |
| Suboptimal Wash Solvent | The wash solvent may be too strong, causing premature elution of the analyte. Reduce the organic solvent percentage in the wash solution or use a weaker solvent. |
| Inefficient Elution | The elution solvent may not be strong enough to displace the analyte from the sorbent. Increase the strength of the elution solvent (e.g., by increasing the organic content or adding a competing ion). Ensure the pH of the elution solvent neutralizes the charge of the analyte to facilitate its release. Increase the volume of the elution solvent and consider a two-step elution. |
| Drying of the SPE bed | If the sorbent bed dries out before sample loading, it can lead to channeling and poor recovery. Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps. |
Issue 2: Poor Peak Shape and Chromatography
Symptoms:
-
Tailing or fronting of analyte peaks.
-
Broad peaks leading to poor resolution.
-
Split peaks.
| Potential Cause | Troubleshooting Steps |
| Incompatible Mobile Phase pH | For acidic compounds like this compound, a mobile phase with a pH below the pKa of the analytes will ensure they are in their neutral form, leading to better retention and peak shape on a reverse-phase column. The addition of a small amount of acid (e.g., formic acid or orthophosphoric acid) to the mobile phase is common.[7][9] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject. |
| Contamination of the Column or Guard Column | If the column is contaminated with strongly retained matrix components, it can affect peak shape. Wash the column with a strong solvent or replace the guard column. |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on the stationary phase can interact with acidic analytes, causing peak tailing. Use a column with end-capping or add a competing base to the mobile phase. |
Issue 3: Inaccurate Quantification in LC-MS/MS Analysis
Symptoms:
-
Poor linearity of the calibration curve.
-
High variability between replicate injections.
-
Inaccurate results for quality control (QC) samples.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Use a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for matrix effects.[4] Optimize the sample preparation method to remove more interferences. |
| Isotopic Crosstalk | The isotopic signature of this compound can interfere with the signal of its deuterated internal standard (this compound-d4), and vice versa. Assess for crosstalk by injecting a high concentration of the analyte without the internal standard and monitoring the internal standard's mass transition. If significant crosstalk is observed, a different precursor ion for the internal standard may need to be selected. |
| In-source Fragmentation | The analyte or internal standard may be fragmenting in the ion source of the mass spectrometer. Optimize the ion source parameters (e.g., cone voltage) to minimize in-source fragmentation. |
| Instability of Acyl Glucuronide Metabolite | Acyl glucuronides can be unstable and may undergo intramolecular rearrangement or hydrolysis back to the parent drug. Keep samples at a low pH and temperature to minimize degradation. |
Experimental Protocols
Protocol 1: Extraction of this compound and its Keto Metabolite from Human Plasma using SPE
Materials:
-
Mixed-mode anion exchange 96-well SPE plates.
-
Human plasma samples.
-
Internal standard solution (e.g., this compound-d4).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Formic acid.
-
Ammonium hydroxide.
-
Acetonitrile (HPLC grade).
-
Nitrogen evaporator.
-
Vortex mixer and centrifuge.
Method:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution. Vortex briefly.
-
SPE Conditioning: Condition the SPE wells with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Ion Electrospray (ESI-)[2] |
| MRM Transitions | Monitor specific precursor-to-product ion transitions for this compound, its keto metabolite, and the internal standard. |
| Lower Limit of Quantification (LLOQ) | Typically in the range of 10-20 ng/mL for both the drug and its metabolite in plasma and urine.[2][3] |
Quantitative Data Summary
Table 1: Reported Linearity Ranges and LLOQs for this compound Analysis
| Technique | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| LC-MS/MS | Plasma/Urine | Not specified | 0.01-0.02 | [10] |
| UPLC | Bulk/Formulation | 30 - 130 | 0.3685 | [8] |
| UPLC | Bulk/Formulation | 45 - 270 | 1.80 | [11] |
| RP-HPLC | Bulk/Formulation | 90 - 720 | 10.1 | [7] |
| UPLC-MS/MS | Tablet | 18 - 360 | 1.8 | [12] |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General analytical workflow for this compound metabolite identification.
Caption: Troubleshooting decision tree for low analyte signal.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Measurement of this compound and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.rowan.edu [primo.rowan.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of this compound and Ezetimibe with Comprehensive Stability Assessment in Drug Substance and Drug Product by UPLC – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. longdom.org [longdom.org]
adjusting bempedoic acid treatment protocols for different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using bempedoic acid in animal models. The information is designed to address specific issues that may arise during experiments and to provide guidance on adjusting treatment protocols for different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in rodents?
A1: this compound is a prodrug that is activated primarily in the liver to its active form, bempedoyl-CoA.[1][2][3] Bempedoyl-CoA inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][2][3] This inhibition leads to reduced cholesterol synthesis in the liver, which in turn upregulates the expression of LDL receptors, increasing the clearance of LDL-cholesterol from the blood.[1][4] Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), which can contribute to its beneficial effects on lipid and glucose metabolism and inflammation.[1][5]
Q2: Why is this compound considered to have a lower risk of muscle-related side effects compared to statins?
A2: this compound is a prodrug that requires activation by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1).[2] ACSVL1 is highly expressed in the liver but is absent in skeletal muscle.[1][2] Therefore, the active form of this compound that inhibits cholesterol synthesis is not generated in muscle tissue, which is believed to be the reason for the lower incidence of myotoxicity compared to statins.[2][6]
Q3: What are the general starting-dose recommendations for this compound in rats and mice?
A3: Based on published studies, a common starting dose for rats (Wistar and Sprague-Dawley) is 30 mg/kg/day, administered orally.[7][8][9][10][11] For mice (e.g., Ldlr-/- on a C57BL/6 background), a dose range of 3-30 mg/kg/day mixed in the diet has been shown to be effective.[4][12][13][14] The optimal dose will depend on the specific animal strain, the diet, and the experimental goals. It is always recommended to perform a pilot study to determine the most effective dose for your specific model.
Q4: How should I prepare and administer this compound to rodents?
A4: this compound can be administered orally either by gavage or mixed in the diet. For oral gavage, a common vehicle is 1% hydroxyethylcellulose.[7] When mixing in the diet, it's crucial to ensure homogenous distribution to provide a consistent daily dose. Detailed protocols for both methods are provided in the "Experimental Protocols" section.
Q5: What are the expected effects of this compound on lipid profiles in rodents?
A5: In various rodent models, this compound has been shown to significantly reduce total cholesterol and LDL-cholesterol.[4][12][13][14] It can also lower triglycerides, particularly in models of diet-induced metabolic dysregulation.[4][13][14] The magnitude of the effect can vary depending on the animal model, diet, and duration of treatment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in lipid-lowering response between animals of the same strain. | - Inconsistent food intake (for diet-admixed drug).- Improper oral gavage technique leading to variable dosing.- Individual animal metabolic differences. | - For diet administration, monitor food intake to ensure consistent dosing.- Review and refine oral gavage technique to ensure accurate delivery.- Increase sample size to account for biological variability. |
| Observed efficacy is lower than expected. | - Suboptimal dosage for the specific animal strain or disease model.- Poor bioavailability due to improper formulation.- Strain-specific differences in drug metabolism. | - Perform a dose-response study to determine the optimal dose.- Ensure the drug is properly dissolved or suspended in the vehicle.- Consider the known metabolic differences between strains (see Strain-Specific Considerations). |
| Unexpected adverse effects (e.g., weight loss, lethargy). | - Dose may be too high for the specific strain.- Potential off-target effects in a particular genetic background.- Interaction with other experimental factors (e.g., diet). | - Reduce the dosage and monitor animals closely.- Review the literature for known sensitivities of the animal strain.- Assess the composition of the diet for potential interactions. |
| Elevated uric acid levels. | - this compound can inhibit renal tubular organic anion transporter 2 (OAT2), which is involved in uric acid secretion. This has been observed in humans.[15] | - Monitor uric acid levels in plasma/serum.- Be aware of this potential effect, especially in long-term studies. |
| Difficulty with oral gavage. | - Incorrect restraint technique.- Inappropriate gavage needle size.- Animal stress. | - Ensure proper training in animal handling and gavage techniques.- Use the correct size and type of gavage needle for the animal's size.- Acclimatize animals to handling before the procedure to reduce stress. |
Strain-Specific Considerations
Direct comparative studies of this compound in different rat and mouse strains are limited. However, based on known physiological differences, researchers should consider the following:
-
Wistar vs. Sprague-Dawley Rats:
-
Metabolism: Studies have shown significant differences in the central metabolism of hepatocytes between Wistar and Sprague-Dawley rats, particularly in glucose and amino acid metabolism.[4][8] There are also documented differences in the activity of certain drug-metabolizing enzymes between these strains.[12][16] This could potentially lead to variations in the efficacy and clearance of this compound.
-
Recommendation: When switching between these strains, it is advisable to conduct a pilot study to confirm the optimal dosage.
-
-
C57BL/6 vs. BALB/c Mice:
-
Immune Response: These strains are known for their distinct immune profiles. C57BL/6 mice typically exhibit a Th1-dominant immune response, while BALB/c mice have a Th2-dominant response.[1][2][17][18]
-
Inflammation: As this compound has anti-inflammatory effects, the choice of mouse strain could significantly impact the study of these properties.[1][19] For example, in a model of atherosclerosis where inflammation is a key driver, the anti-inflammatory effects of this compound might be more or less pronounced depending on the inflammatory milieu of the chosen strain.
-
Recommendation: The selection of C57BL/6 or BALB/c mice should be carefully considered based on the specific research question, particularly if the study involves inflammatory endpoints.
-
Quantitative Data Summary
Table 1: Effects of this compound on Plasma Lipids and Glucose in Rodents
| Animal Model | Strain | Diet | Treatment | Duration | Total Cholesterol | LDL-Cholesterol | Triglycerides | Glucose | Reference |
| Mouse | Ldlr-/- | High-Fat, High-Cholesterol | 3 mg/kg/day in diet | 12 weeks | ↓ | ↓ | ↓ | ↓ | [4][14] |
| Mouse | Ldlr-/- | High-Fat, High-Cholesterol | 10 mg/kg/day in diet | 12 weeks | ↓ | ↓ | ↓ | ↓ | [4][14] |
| Mouse | Ldlr-/- | High-Fat, High-Cholesterol | 30 mg/kg/day in diet | 12 weeks | up to 50% ↓ | ↓ | up to 64% ↓ | Improved tolerance | [4][12][13][14] |
| Rat | Wistar | Standard Chow | 30 mg/kg/day oral gavage | 28 days | Not reported | Not reported | Not reported | Not reported | [7][20][21] |
| Rat | Sprague-Dawley | High-Fat, High-Fructose | 30 mg/kg/day in diet | 4 weeks | Not reported | Not reported | ↓ | Not reported | [22] |
Table 2: Effects of this compound on Inflammatory Markers and Atherosclerosis
| Animal Model | Strain | Diet | Treatment | Duration | Key Inflammatory Markers | Atherosclerosis | Reference |
| Mouse | Ldlr-/- | High-Fat, High-Cholesterol | 3-30 mg/kg/day in diet | 12 weeks | ↓ pro-inflammatory gene expression in aorta | ↓ Aortic lesion development by 44% | [4][14][19] |
| Mouse | LDLR-/- | High-Fat | Not specified | Not specified | ↓ Aortic inflammation | Attenuated | [1] |
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound by Oral Gavage (Rats)
Materials:
-
This compound powder
-
1% Hydroxyethylcellulose (HEC) solution
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Appropriately sized gavage needles (e.g., 18-20 gauge, straight or curved with a ball tip for rats)
-
Syringes (1-3 mL)
Procedure:
-
Vehicle Preparation: Prepare a 1% (w/v) HEC solution in sterile water. Mix thoroughly until a clear, viscous solution is formed.
-
Drug Formulation:
-
Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., 30 mg/kg).
-
Weigh the calculated amount of this compound powder.
-
Levigate the powder with a small amount of the 1% HEC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration. Ensure the suspension is homogenous.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully remove the gavage needle.
-
Monitor the animal for a few minutes post-gavage for any signs of distress.
-
Protocol 2: Blood Sample Collection for Lipid and Inflammatory Marker Analysis (Mice)
Materials:
-
Restraining device (for conscious animals)
-
Anesthetic (if required by the protocol)
-
Lancets or fine-gauge needles (e.g., 25-27 gauge)
-
Micro-collection tubes (e.g., EDTA-coated for plasma, serum separator tubes for serum)
-
Centrifuge
Procedure (Submandibular Bleed - a common method for serial sampling):
-
Firmly restrain the mouse.
-
Locate the submandibular vein.
-
Puncture the vein with a sterile lancet or needle.
-
Collect the blood droplets into a micro-collection tube.
-
Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.
-
For plasma, centrifuge the EDTA tube according to the manufacturer's instructions, and collect the supernatant.
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge and collect the serum.
-
Store samples at -80°C until analysis.
Protocol 3: Analysis of Lipid Panel
Commercial enzymatic assay kits are widely available for the analysis of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides in rodent serum or plasma. Follow the manufacturer's instructions for the specific kit being used. Typically, these assays are colorimetric or fluorometric and can be read using a standard plate reader.
Protocol 4: Analysis of Inflammatory Markers
Multiplex immunoassays (e.g., Luminex-based assays) or ELISAs are commonly used to measure a panel of inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1) in rodent plasma or serum. Follow the manufacturer's protocol for the chosen assay.
Protocol 5: Aortic Tissue Harvesting and Preparation for Atherosclerosis Analysis (Mice)
Materials:
-
Surgical scissors and forceps
-
Perfusion pump or syringe with perfusion needle
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryomold
-
Isopentane and dry ice or liquid nitrogen
Procedure:
-
Anesthetize the mouse and open the thoracic cavity.
-
Perfuse the circulatory system via the left ventricle with PBS until the liver becomes pale, followed by perfusion with 4% PFA.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Embed the aortic root (the portion closest to the heart) in OCT compound in a cryomold.
-
Snap-freeze the embedded tissue in isopentane cooled with dry ice or liquid nitrogen.
-
Store the frozen blocks at -80°C until sectioning.
-
Cryosection the aortic root and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound studies in rodents.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
References
- 1. cyagen.com [cyagen.com]
- 2. Innate Mucosal Immune System Response of BALB/c versus C57BL/6 Mice to Injury in Setting of Enteral and Parenteral Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hepatocytes of Wistar and Sprague Dawley rats differ significantly in their central metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis and Characterization of Atherosclerotic Lesions in the Murine Aortic Sinus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Dynamic Duo of Scientific Research: C57BL/6 vs BALB/c - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. instechlabs.com [instechlabs.com]
- 11. Demonstrated a new beneficial effect of this compound in an experimental rat model of non-alcoholic fatty liver disease. This drug has been approved for use in humans for the treatment of hypercholesterolemia - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]
- 12. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevention of Diet-Induced Metabolic Dysregulation, Inflammation, and Atherosclerosis in Ldlr-/- Mice by Treatment With the ATP-Citrate Lyase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. tandfonline.com [tandfonline.com]
- 17. A Preliminary Study in Immune Response of BALB/c and C57BL/6 Mice with a Locally Allergic Rhinitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Restores Liver H2S Production in a Female Sprague-Dawley Rat Dietary Model of Non-Alcoholic Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
ensuring consistent bempedoic acid delivery in long-term animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to ensure consistent bempedooic acid delivery in long-term animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: My bempedoic acid formulation appears inconsistent or precipitates. What should I do?
A1: this compound's low aqueous solubility, especially at acidic pH, can lead to formulation challenges. Inconsistent formulations can cause variable dosing and inaccurate results.[1]
-
Troubleshooting Steps:
-
Verify Solubility: this compound's solubility is pH-dependent, increasing significantly above pH 6.[1] Ensure your vehicle's pH is appropriate.
-
Use Appropriate Vehicles: For oral administration, suspensions in vehicles like Carboxymethylcellulose sodium (CMC-Na) are common.[2]
-
Ensure Fresh Preparation: Prepare formulations fresh daily to minimize degradation or precipitation.[3]
-
Proper Mixing: Vortex or sonicate the formulation thoroughly before each administration to ensure a homogenous suspension.[3]
-
Q2: Which route of administration is best for long-term studies?
A2: Oral administration is the most common and clinically relevant route for this compound.[4] To minimize stress associated with repeated oral gavage, consider voluntary oral administration methods.[5][6][7]
-
Methods for Voluntary Oral Administration:
-
Medicated Diet: Incorporating this compound directly into the rodent chow. This method requires careful consideration of diet palatability and drug stability.
-
Palatable Jelly or Paste: Mixing the daily dose into a small amount of a palatable substance like flavored gelatin or peanut butter.[5][6][8] This ensures the full dose is consumed in a controlled manner.
-
Q3: We are observing reduced food intake and weight loss in our treatment group. What is the cause and how can we mitigate it?
A3: Reduced food intake can be a significant issue in studies using medicated feed. This can be due to the poor palatability of the diet containing the drug.[9][10]
-
Troubleshooting Steps:
-
Palatability Pilot Study: Before starting a long-term study, conduct a short pilot study to assess the palatability of the medicated diet. Monitor food consumption and body weight closely.
-
Use of Flavoring Agents: Incorporating artificial sweeteners or other flavoring agents can help mask the taste of the drug and improve diet consumption.[6]
-
Alternative Administration: If poor palatability cannot be overcome, switch to a different administration method, such as daily dosing in a palatable jelly, to separate drug delivery from primary food intake.[5][6]
-
Monitor Animal Health: Regularly monitor animals for signs of distress, weight loss, or other adverse effects that could be related to either the drug or the administration method.[2][3]
-
Pharmacokinetics and Efficacy
Q4: We are seeing high variability in plasma concentrations of this compound between animals. What are the potential reasons?
A4: High variability in plasma levels can undermine the validity of a study. Common causes include inconsistent administration, issues with formulation, and biological variability.[3]
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all technical staff are using the exact same, validated procedure for drug administration.
-
Check Formulation Homogeneity: Ensure the drug is evenly suspended in the vehicle before each dose is drawn.[3]
-
Conduct a Pilot Pharmacokinetic (PK) Study: A small-scale PK study can help determine the time to maximum concentration (Tmax) and establish a baseline for expected plasma levels.[2]
-
Normalize Dosing to Food Intake: If using medicated chow, variable food intake will directly lead to variable drug intake. Monitor food consumption per animal where possible.
-
Q5: The in vivo efficacy of this compound is lower than we expected based on in vitro data. Why might this be?
A5: A discrepancy between in vitro and in vivo results is a common challenge in drug development and can be attributed to poor pharmacokinetics.[3]
-
Potential Reasons:
-
Low Bioavailability: The formulation may not be efficiently absorbed from the gastrointestinal tract.[2]
-
Rapid Metabolism: this compound is a prodrug that is activated in the liver.[11][12][13] Differences in metabolic enzyme activity between species or individual animals can affect the concentration of the active form.
-
Suboptimal Dosing: The dose used may not be sufficient to achieve a therapeutic concentration at the target tissue. A dose-escalation study may be necessary.[2]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Human | Rat | Mouse |
| Tmax (hours) | ~3.5[4] | Not specified | Not specified |
| Half-life (hours) | ~21[4] | Not specified | Not specified |
| Protein Binding | ~99.3%[4] | Not specified | Not specified |
| Primary Route of Elimination | Renal (after glucuronidation)[11] | Not specified | Not specified |
Table 2: Example Formulation Strategies for Oral Administration
| Formulation Method | Vehicle Components | Key Considerations |
| Aqueous Suspension | 0.5% - 1% CMC-Na in sterile water | Requires vigorous mixing to ensure homogeneity. Prepare fresh daily. |
| Medicated Chow | Standard rodent diet | Requires specialized manufacturing. Palatability and drug stability must be validated.[14] |
| Palatable Jelly | Gelatin, sucralose, water, flavoring | Minimizes stress, ensures accurate dosing. Requires animal training.[5][6] |
| Lipid-Based Formulation | Oils, emulsions (e.g., SEDDS) | Can enhance solubility and absorption of lipophilic drugs.[15] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (10 mg/kg)
-
Calculate Required Amounts:
-
For a 25g mouse at a 10 mg/kg dose, the required dose is 0.25 mg.
-
Assuming a dosing volume of 10 mL/kg (0.25 mL for a 25g mouse), the required concentration is 1 mg/mL.
-
-
Prepare Vehicle:
-
Weigh out 0.5 g of Carboxymethylcellulose sodium (CMC-Na).
-
Slowly add it to 100 mL of sterile water while stirring continuously to avoid clumping.
-
Allow the solution to stir for several hours until the CMC-Na is fully dissolved and the solution is clear.
-
-
Prepare Suspension:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to achieve the final concentration.
-
-
Administration:
-
Vortex the suspension vigorously immediately before drawing each dose to ensure homogeneity.
-
Administer the calculated volume to the animal via oral gavage.
-
Protocol 2: Plasma Sample Collection for Pharmacokinetic Analysis
-
Animal Preparation: Anesthetize the animal at the predetermined time point post-dosing.
-
Blood Collection:
-
Collect blood via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Place the tubes on ice immediately.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C.
-
-
Sample Storage:
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
Store the plasma samples at -80°C until analysis by a validated LC-MS/MS method.[16]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for a long-term in vivo study.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 6. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. awionline.org [awionline.org]
- 8. researchgate.net [researchgate.net]
- 9. The role of palatability in the food intake response of rats fed high-protein diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Feed and Bedding - Management of Animal Care and Use Programs in Research, Education, and Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of this compound and its keto metabolite in human plasma and urine using solid phase extraction and electrospray LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bempedoic Acid and Cholesterol Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for interference of bempedoic acid in standard cholesterol assays.
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with standard enzymatic cholesterol assays?
A: Based on a comprehensive review of the available scientific literature, there is no direct evidence to suggest that this compound or its primary active metabolite, bempedoyl-CoA, analytically interfere with standard enzymatic cholesterol assays. The observed decrease in cholesterol levels in patients treated with this compound is a result of its therapeutic action, which is to inhibit cholesterol synthesis in the liver.[1][2]
Q2: What is the mechanism of action of this compound in lowering cholesterol?
A: this compound is a prodrug that is activated primarily in the liver to bempedoyl-CoA.[3][4] Bempedoyl-CoA inhibits ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway.[1][2] This inhibition leads to reduced cholesterol synthesis in the liver, which in turn upregulates LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.[1]
Q3: What is the expected quantitative effect of this compound on lipid profiles?
A: Clinical trials have demonstrated that this compound significantly reduces various lipid parameters. The magnitude of reduction can vary based on the patient population and whether it is used as monotherapy or in combination with other lipid-lowering drugs. Below is a summary of the approximate placebo-corrected reductions observed in clinical studies.
| Lipid Parameter | Approximate Percent Reduction |
| LDL-Cholesterol | 17% - 28%[2] |
| Non-HDL-Cholesterol | ~18%[5] |
| Total Cholesterol | ~15%[5] |
| Apolipoprotein B | ~15%[5] |
| High-Sensitivity C-Reactive Protein (hsCRP) | ~27%[5] |
Q4: We are observing lower-than-expected cholesterol readings in our samples from a clinical trial with this compound. How can we be sure this is a therapeutic effect and not an assay interference?
A: While there is no known analytical interference, it is crucial to follow a systematic approach to rule out any pre-analytical or analytical errors. Please refer to our Troubleshooting Guide for a step-by-step process.
Troubleshooting Guide
Issue: Unexpectedly low cholesterol results in samples from subjects taking this compound.
This guide will help you determine if the observed low cholesterol levels are due to the therapeutic effect of this compound or a potential issue with your experimental workflow.
Step 1: Verify Sample Integrity and Handling
-
Pre-analytical Errors: Review your sample collection, processing, and storage procedures. Ensure that there were no deviations from the established protocol that could compromise sample integrity.
-
Sample Quality: Check for any visible signs of hemolysis, icterus, or lipemia in the samples, as these can interfere with many laboratory assays.
Step 2: Review Assay Performance and Quality Control
-
Quality Control (QC): Confirm that all QC materials (low, normal, and high) were within their acceptable ranges for the batch of samples .
-
Calibration: Verify that the assay was properly calibrated according to the manufacturer's instructions.
-
Reagent Integrity: Ensure that all reagents were stored correctly and are within their expiration dates.
Step 3: Perform a Spiking and Recovery Experiment
-
To definitively rule out matrix-related interference, perform a spiking and recovery experiment. A detailed protocol is provided below.
Step 4: Analyze Data in the Context of Expected Therapeutic Effect
-
Compare the observed cholesterol reduction in your study population with the expected reductions from clinical trial data (see FAQ Q3). A reduction within the 17-28% range for LDL-C is consistent with the known therapeutic effect of this compound.[2]
Experimental Protocols
Protocol: Spiking and Recovery Experiment to Test for Assay Interference
Objective: To determine if this compound or its metabolites interfere with the accuracy of the cholesterol assay by assessing the recovery of a known amount of cholesterol added to a sample matrix containing the drug.
Materials:
-
Patient plasma or serum samples (drug-naive and from patients on this compound)
-
Cholesterol standard of a known high concentration
-
Your laboratory's standard cholesterol assay kit and instrumentation
Methodology:
-
Sample Preparation:
-
Pool several plasma/serum samples from drug-naive individuals to create a baseline matrix.
-
Pool several plasma/serum samples from individuals on a stable dose of this compound.
-
-
Spiking:
-
Divide each pooled sample into three aliquots:
-
Neat: No cholesterol standard added.
-
Low Spike: Add a small, known volume of the cholesterol standard to achieve a clinically relevant increase in concentration.
-
High Spike: Add a larger, known volume of the cholesterol standard.
-
-
Ensure the volume of the added standard is minimal to avoid significant dilution of the sample matrix.
-
-
Analysis:
-
Measure the cholesterol concentration in all six samples (3 from the drug-naive pool and 3 from the this compound pool) using your standard assay protocol.
-
-
Calculation of Recovery:
-
For both the drug-naive and this compound pools, calculate the percent recovery for the low and high spikes using the following formula:
-
% Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Neat Sample) / Known Added Concentration] x 100
-
-
-
Interpretation of Results:
-
Acceptable Recovery: A recovery of 85-115% is generally considered acceptable and indicates no significant interference.
-
Poor Recovery: If the recovery in the this compound-containing samples is significantly lower or higher than in the drug-naive samples, this could suggest an analytical interference that requires further investigation.
-
Visualizations
Caption: Mechanism of action of this compound in the liver.
Caption: Troubleshooting workflow for unexpected cholesterol results.
References
- 1. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of this compound for the treatment of hypercholesterolemia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Uric Acid Elevation in Animal Models Treated with Bempedoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of bempedoic acid in animal models, with a specific focus on the observed elevation in uric acid levels.
Frequently Asked Questions (FAQs)
Q1: We are observing an increase in serum uric acid in our animal models treated with this compound. Is this an expected finding?
A1: Yes, an elevation in serum uric acid is a known pharmacodynamic effect of this compound. This has been consistently observed in human clinical trials and is anticipated in preclinical animal models. The effect is generally mild and reversible upon discontinuation of the drug.[1][2][3]
Q2: What is the mechanism behind this compound-induced uric acid elevation?
A2: this compound is a prodrug that is activated in the liver. Its glucuronide metabolite competes with uric acid for the renal organic anion transporter 2 (OAT2).[2] This competitive inhibition of OAT2 reduces the tubular secretion of uric acid, leading to a modest increase in its serum concentration.[1][3]
Q3: How does uric acid metabolism in common laboratory animals differ from humans, and how might this impact our results?
A3: Most non-primate mammals, including rats and mice, possess the enzyme uricase (urate oxidase), which breaks down uric acid into the more soluble allantoin. Humans and some higher primates lack a functional uricase gene, making uric acid the final product of purine metabolism. Consequently, baseline uric acid levels are significantly lower in most laboratory animals. To create a more human-like hyperuricemic state for studying the effects of drugs like this compound, it is often necessary to co-administer a uricase inhibitor, such as potassium oxonate.
Q4: We are not observing a significant increase in uric acid in our rat model. What could be the reason?
A4: Several factors could contribute to this:
-
Active Uricase: As mentioned, rats have a potent uricase enzyme that efficiently degrades uric acid. Without a uricase inhibitor, the modest effect of this compound on renal excretion may be masked by this rapid breakdown.
-
Dose: The dose of this compound may not be sufficient to cause a measurable increase in uric acid in the specific animal model and strain being used.
-
Species Differences in OAT2: There are species-specific differences in the expression and function of renal transporters. While the inhibitory effect on OAT2 is the proposed mechanism, the affinity of this compound's metabolite for rat OAT2 might differ from that for human OAT2.
Q5: Should we be concerned about renal toxicity with this compound-induced hyperuricemia in our animal models?
A5: While long-term, severe hyperuricemia can lead to renal damage, the elevation of uric acid associated with this compound is typically mild and reversible.[1] In a study on rats treated with this compound (30 mg/kg/day), no significant adverse histopathological changes in the lungs were noted that could be attributed to the drug.[4][5] However, it is always prudent to include renal histopathology as an endpoint in your studies to monitor for any unexpected effects, especially in longer-term experiments or when using models with pre-existing renal impairment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable increase in uric acid | Active uricase enzyme in the animal model. | Co-administer a uricase inhibitor like potassium oxonate. Refer to the experimental protocol below. |
| Insufficient dose of this compound. | Conduct a dose-response study to determine the optimal dose for your model. | |
| Higher than expected uric acid elevation | Underlying renal impairment in the animal model. | Screen animals for baseline renal function before initiating the study. |
| Synergistic effects with other administered compounds. | Review all co-administered substances for potential interactions affecting uric acid metabolism or excretion. | |
| High variability in uric acid levels between animals | Inconsistent dosing or sample collection timing. | Ensure precise dosing and consistent timing of blood sampling relative to the last dose. |
| Genetic variability within the animal strain. | Use a well-characterized, inbred strain to minimize genetic variability. | |
| Evidence of renal crystal formation on histopathology | Severe hyperuricemia, potentially exacerbated by dehydration. | Ensure animals have ad libitum access to water. Consider dose reduction if hyperuricemia is severe. |
Quantitative Data from Clinical and Preclinical Studies
| Parameter | Human (Clinical Trials) | Rat (Preclinical) |
| Dosage | 180 mg/day | 30 mg/kg/day[4][5] |
| Mean Uric Acid Increase | ~0.8 mg/dL[6][7][8] | Data not readily available in public literature |
| Incidence of Hyperuricemia | 26% in treated group vs. 9.5% in placebo[6] | Not reported |
| Incidence of Gout | 3.5% in treated group vs. 1.1% in placebo[6] | Not applicable |
Experimental Protocols
Induction of a Hyperuricemic Rat Model for this compound Studies
This protocol is designed to create a stable hyperuricemic state in rats, which is more representative of human physiology for studying drugs that affect uric acid levels.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
This compound
-
Potassium oxonate (uricase inhibitor)
-
Hypoxanthine (purine precursor)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Standard rat chow and water
-
Equipment for oral gavage and blood collection
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign rats to the following groups (n=8-10 per group):
-
Normal Control (Vehicle only)
-
Hyperuricemia Control (Potassium oxonate + Hypoxanthine + Vehicle)
-
This compound Treatment (Potassium oxonate + Hypoxanthine + this compound)
-
Positive Control (e.g., Allopurinol)
-
-
Induction of Hyperuricemia:
-
For 7-14 consecutive days, administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally) to the Hyperuricemia Control and this compound groups.
-
One hour after potassium oxonate administration, administer hypoxanthine (e.g., 250 mg/kg, by oral gavage) to the same groups.
-
-
This compound Administration:
-
Administer this compound (at the desired dose, e.g., 30 mg/kg) or vehicle by oral gavage daily to the respective groups.
-
-
Sample Collection:
-
Collect blood samples at baseline and at the end of the study period for serum uric acid analysis.
-
At the end of the study, euthanize the animals and collect kidney tissues for histopathological examination.
-
Biochemical Analysis:
-
Measure serum uric acid, creatinine, and blood urea nitrogen (BUN) levels using commercially available kits.
Histopathological Analysis:
-
Fix kidney tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate for any signs of nephropathy, such as crystal deposition, tubular injury, or inflammation.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. frontiersin.org [frontiersin.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: for Whom and When - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound on histopathologic changes associated with natural aging in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. torrentpharma.com [torrentpharma.com]
- 7. Role of this compound in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
Technical Support Center: Optimizing Bempedoic Acid Extraction from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of bempedoic acid from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound from tissue samples?
A1: The primary challenges include:
-
Tissue Homogenization: Achieving complete and consistent disruption of the tissue matrix to release the analyte.
-
High Lipid Content: Tissues like the liver and adipose tissue have high lipid content, which can interfere with extraction and subsequent analysis.
-
Low Recovery: this compound, being a dicarboxylic acid, can exhibit strong interactions with tissue components, leading to poor recovery.
-
Matrix Effects: Co-extracted endogenous compounds can cause ion suppression or enhancement in LC-MS/MS analysis, affecting quantification.
-
Analyte Stability: Degradation of this compound can occur due to enzymatic activity, pH instability, or temperature fluctuations during sample processing.
Q2: Which extraction method is best for this compound from tissues: LLE, SPE, or protein precipitation?
A2: The optimal method depends on the tissue type, the required level of cleanliness of the extract, and the analytical technique used.
-
Solid-Phase Extraction (SPE): Generally recommended for cleaner extracts, especially for complex matrices like tissue homogenates. Mixed-mode or anion exchange SPE cartridges can be particularly effective for an acidic compound like this compound.
-
Liquid-Liquid Extraction (LLE): A viable option, especially for initial cleanup. It is crucial to optimize solvent polarity and pH to ensure efficient partitioning of this compound into the organic phase.
-
Protein Precipitation (PPT): A simpler and faster method, but it may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects in LC-MS/MS analysis.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound from tissue extracts?
A3: To minimize matrix effects, consider the following:
-
Efficient Sample Cleanup: Employ a robust extraction and cleanup method like SPE to remove interfering endogenous components.
-
Chromatographic Separation: Optimize your LC method to achieve good separation between this compound and co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects and variations in extraction recovery.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your tissue samples.
Q4: What are the critical storage conditions for tissue samples to ensure the stability of this compound?
A4: Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize enzymatic degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | - Ensure the tissue is thoroughly homogenized using a suitable method (e.g., bead beater, rotor-stator homogenizer).- For tough or fibrous tissues, consider cryogenic grinding in liquid nitrogen before homogenization. |
| Inefficient Extraction Solvent (LLE) | - Optimize the polarity of the extraction solvent. A mixture of a polar and a non-polar solvent may be effective.- Adjust the pH of the aqueous phase to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral, more organic-soluble form. |
| Suboptimal SPE Protocol | - Ensure the SPE cartridge is appropriate for an acidic compound (e.g., mixed-mode anion exchange).- Optimize the pH of the loading and wash solutions to ensure retention of this compound.- Use a sufficiently strong elution solvent to ensure complete recovery from the sorbent. The elution solvent should be able to disrupt the interactions between this compound and the SPE sorbent. |
| Adsorption to Labware | - Use low-binding polypropylene tubes and pipette tips.- Silanize glassware to reduce active sites for adsorption. |
| Analyte Degradation | - Keep samples on ice throughout the extraction process to minimize enzymatic activity.- Work quickly to minimize the time samples are at room temperature. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Homogenization | - Standardize the homogenization time, speed, and sample-to-bead/probe ratio for all samples. |
| Inconsistent Pipetting | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions like tissue homogenates. |
| Variable Evaporation of Solvent | - Ensure all samples are evaporated to the same level of dryness under a gentle stream of nitrogen at a consistent temperature. |
| Matrix Effects | - Use a stable isotope-labeled internal standard added early in the workflow.- Evaluate matrix effects by comparing the response of the analyte in matrix-matched standards versus neat standards. |
Issue 3: High Lipid Interference (Especially in Liver and Adipose Tissue)
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Lipids | - LLE: Perform a post-extraction wash of the organic phase with a basic aqueous solution to remove acidic lipids while retaining the deprotonated this compound in the aqueous phase. Re-acidify the aqueous phase and perform a final extraction into an organic solvent.- SPE: Incorporate a lipid removal step in your SPE protocol. Some SPE cartridges are specifically designed for lipid removal. Alternatively, a wash step with a non-polar solvent (e.g., hexane) after sample loading can help remove lipids. |
| Phospholipid-based Matrix Effects | - Consider a protein precipitation step followed by a phospholipid removal plate or cartridge. |
Quantitative Data Summary
Disclaimer: The following table provides representative recovery data for the extraction of acidic drugs from various tissues based on published literature for compounds with similar physicochemical properties to this compound. Actual recoveries for this compound may vary and should be empirically determined.
| Tissue Type | Extraction Method | Solvent/SPE Cartridge | Reported Recovery Range (%) |
| Liver | Liquid-Liquid Extraction (LLE) | Ethyl Acetate | 75 - 90 |
| Solid-Phase Extraction (SPE) | Mixed-Mode Anion Exchange | 85 - 105 | |
| Protein Precipitation (PPT) | Acetonitrile | 60 - 85 | |
| Adipose | Liquid-Liquid Extraction (LLE) | Methyl-tert-butyl ether (MTBE) | 70 - 85 |
| Solid-Phase Extraction (SPE) | C18 Reverse Phase | 80 - 95 | |
| Muscle | Liquid-Liquid Extraction (LLE) | Dichloromethane/Isopropanol | 80 - 95 |
| Solid-Phase Extraction (SPE) | Polymeric Reversed-Phase | 88 - 102 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Liver Tissue
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen liver tissue.
-
Add the tissue to a 2 mL tube containing ceramic beads.
-
Add 1 mL of ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
Homogenize using a bead beater for 2 cycles of 45 seconds at a high setting, with cooling on ice for 1 minute between cycles.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
SPE Procedure (Mixed-Mode Anion Exchange):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water, and finally 1 mL of homogenization buffer.
-
Loading: Load the supernatant from the homogenization step onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with 1 mL of hexane to remove lipids.
-
-
Elution: Elute this compound with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Adipose Tissue
-
Tissue Homogenization:
-
Weigh approximately 200 mg of frozen adipose tissue.
-
Homogenize in 1 mL of a 2:1 mixture of chloroform:methanol.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
-
LLE Procedure:
-
Collect the lower organic phase.
-
Add 0.2 volumes of 0.9% NaCl solution to the organic phase, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing lipids and this compound.
-
To remove lipids, perform a back-extraction:
-
Add 1 mL of 0.1 M sodium bicarbonate solution (basic pH) to the organic phase. Vortex and centrifuge. This compound will move to the aqueous phase.
-
Collect the upper aqueous phase.
-
Acidify the aqueous phase with 1 M HCl to a pH < 4.
-
Perform a final extraction with 2 mL of ethyl acetate. Vortex and centrifuge.
-
-
Collect the upper organic (ethyl acetate) phase.
-
Evaporation and Reconstitution: Evaporate the ethyl acetate to dryness and reconstitute as described in the SPE protocol.
-
Visualizations
Caption: Experimental workflow for this compound extraction from tissue samples.
Caption: Troubleshooting decision tree for low recovery of this compound.
Caption: this compound's mechanism of action in the cholesterol biosynthesis pathway.
Validation & Comparative
A Comparative Analysis of Bempedoic Acid and Ezetimibe on LDL Uptake
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-lowering therapies, bempedoic acid and ezetimibe have emerged as prominent non-statin options for managing hypercholesterolemia. This guide provides a comprehensive comparative analysis of their mechanisms of action, impact on LDL cholesterol levels, and the signaling pathways they modulate to enhance LDL uptake by hepatocytes.
Executive Summary
This compound and ezetimibe employ distinct yet complementary mechanisms to reduce circulating LDL cholesterol. This compound inhibits cholesterol synthesis in the liver, leading to the upregulation of LDL receptors.[1][2][3][4][5][6][7][8] Ezetimibe, on the other hand, blocks the absorption of cholesterol from the intestine, thereby reducing the amount of cholesterol delivered to the liver.[8][9][10][11][12][13] Both actions ultimately result in increased clearance of LDL from the bloodstream. Clinical data demonstrates that while both are effective as monotherapies, their combination yields a significantly greater reduction in LDL-C levels.[14][15][16][17]
Mechanisms of Action and Impact on LDL Uptake
This compound: A Cholesterol Synthesis Inhibitor
This compound is a prodrug that is activated primarily in the liver to this compound-CoA.[3][18] This active form inhibits ATP citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][3][4][6][7] The inhibition of ACL reduces the production of acetyl-CoA, a fundamental building block for cholesterol synthesis.[3] This decrease in intracellular cholesterol in hepatocytes leads to a compensatory upregulation of LDL receptors on the cell surface, which in turn enhances the clearance of LDL-C from the circulation.[1][3][4][5] A key advantage of this compound is that the enzyme responsible for its activation, very-long-chain acyl-CoA synthetase-1 (ACSVL1), is not present in skeletal muscle, which is thought to contribute to its lower incidence of muscle-related side effects compared to statins.[1][8]
Ezetimibe: A Cholesterol Absorption Inhibitor
Ezetimibe acts by selectively inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[8][9][11][12][13] Its molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes.[10][11][13][19][20] By binding to NPC1L1, ezetimibe prevents the internalization of cholesterol into the enterocytes.[9][21] This reduction in cholesterol delivery to the liver depletes hepatic cholesterol stores, leading to an upregulation of LDL receptors on hepatocytes and a subsequent increase in the clearance of LDL-C from the blood.[10][12][13]
Comparative Efficacy on LDL-C Reduction
Clinical studies have consistently demonstrated the efficacy of both this compound and ezetimibe in lowering LDL-C levels. Head-to-head comparisons and combination therapy trials provide valuable insights into their relative performance.
| Treatment Group | Mean LDL-C Reduction (%) | Study Population | Reference |
| This compound Monotherapy | 17.2% | High-risk patients on maximally tolerated statin therapy | [14][16] |
| Ezetimibe Monotherapy | 23.2% | High-risk patients on maximally tolerated statin therapy | [14][16] |
| This compound + Ezetimibe Combination | 36.2% | High-risk patients on maximally tolerated statin therapy | [14][16] |
| This compound added to Ezetimibe | 23.5% | Patients on background ezetimibe therapy | [15] |
| This compound in Statin-Intolerant Patients | ~30% | Statin-intolerant patients | [1] |
| Ezetimibe in Statin-Intolerant Patients | ~20% | Statin-intolerant patients | [17] |
| This compound + Ezetimibe in Statin-Intolerant Patients | ~38% | Statin-intolerant patients | [17] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and ezetimibe, as well as a generalized experimental workflow for assessing their impact on LDL uptake.
Figure 1. this compound Signaling Pathway in Hepatocytes.
Figure 2. Ezetimibe Signaling Pathway in Enterocytes and Hepatocytes.
Figure 3. Generalized Experimental Workflow for LDL Uptake Assay.
Experimental Protocols
In Vitro Assessment of LDL Uptake
Objective: To quantify the effect of this compound and ezetimibe on LDL uptake by cultured hepatocytes.
Cell Line: Human hepatoma cell lines such as HepG2 or Huh7 are commonly used as they express LDL receptors and are responsive to cholesterol-modulating agents.
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound (active form, bempedoyl-CoA, may be used for direct cellular effects).
-
Ezetimibe.
-
Fluorescently labeled LDL (e.g., DiI-LDL) or radiolabeled LDL (e.g., ¹²⁵I-LDL).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
Methodology:
-
Cell Culture: Plate HepG2 cells in 24-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound, ezetimibe, or a combination of both in serum-free DMEM for 24-48 hours. A vehicle control (e.g., DMSO) should be included.
-
LDL Incubation: After the pre-incubation period, add labeled LDL to the media and incubate for 2-4 hours at 37°C.
-
Washing: Remove the media and wash the cells three times with cold PBS to remove unbound LDL.
-
Quantification:
-
For DiI-LDL: Lyse the cells and measure the fluorescence intensity using a plate reader (Excitation/Emission ~549/565 nm).
-
For ¹²⁵I-LDL: Lyse the cells and measure the radioactivity using a gamma counter.
-
-
Data Analysis: Normalize the LDL uptake to the total protein content of each well. Compare the LDL uptake in the treated groups to the vehicle control to determine the percentage change.
Clinical Trial Protocol Example: A Randomized, Double-Blind, Placebo-Controlled Study
Objective: To evaluate the efficacy and safety of this compound and ezetimibe, alone and in combination, in patients with hypercholesterolemia.
Study Population: Adult patients with a history of atherosclerotic cardiovascular disease or heterozygous familial hypercholesterolemia with LDL-C levels above a specified threshold despite maximally tolerated statin therapy.[22]
Study Design:
-
Randomization: Patients are randomly assigned in a 2:2:2:1 ratio to one of four treatment arms:
-
This compound (e.g., 180 mg) + Ezetimibe (e.g., 10 mg) fixed-dose combination.
-
This compound (e.g., 180 mg) monotherapy.
-
Ezetimibe (e.g., 10 mg) monotherapy.
-
Placebo.
-
-
Duration: The treatment period is typically 12 weeks.[22]
-
Endpoints:
-
Primary Efficacy Endpoint: Percentage change in LDL-C from baseline to week 12.[22]
-
Secondary Efficacy Endpoints: Changes in other lipid parameters (e.g., non-HDL-C, ApoB, total cholesterol) and high-sensitivity C-reactive protein (hs-CRP).
-
Safety Endpoint: Incidence of adverse events.
-
Methodology:
-
Screening and Baseline: Eligible patients undergo a screening period to confirm eligibility and establish baseline lipid levels.
-
Treatment Phase: Patients receive the assigned study medication daily for 12 weeks.
-
Follow-up Visits: Lipid panels and safety assessments are performed at specified intervals (e.g., weeks 4, 8, and 12).
-
Data Analysis: The percentage change in LDL-C from baseline is calculated for each treatment group and compared using appropriate statistical methods (e.g., ANCOVA).
Conclusion
This compound and ezetimibe offer distinct and effective mechanisms for lowering LDL cholesterol, ultimately leading to increased LDL uptake by the liver. While both are viable alternatives or add-on therapies to statins, their complementary modes of action make their combination a particularly potent strategy for achieving significant LDL-C reductions in high-risk patients. The provided experimental protocols offer a framework for further research into the cellular and clinical effects of these important lipid-lowering agents.
References
- 1. frontiersin.org [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 10. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Ezetimibe (Zetia): a new type of lipid-lowering agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Ezetimibe? [synapse.patsnap.com]
- 14. This compound/Ezetimibe Combo Lowers LDL Cholesterol in High-Risk Patients | tctmd.com [tctmd.com]
- 15. New insights into the role of this compound and ezetimibe in the treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and ezetimibe – better together - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. This compound, the First-in-Class Oral ATP Citrate Lyase Inhibitor with Hypocholesterolemic Activity: Clinical Pharmacology and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound plus ezetimibe fixed-dose combination in patients with hypercholesterolemia and high CVD risk treated with maximally tolerated statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bempedoic Acid's In Vivo Target Engagement: A Comparative Guide for Researchers
For researchers and drug development professionals, confirming that a therapeutic agent engages its intended target in a living system is a critical step. This guide provides a comparative overview of the in vivo validation of bempedoic acid, a novel ATP-citrate lyase (ACLY) inhibitor, with a focus on experimental data and methodologies. We will compare its performance with statins, the established HMG-CoA reductase inhibitors, to provide a clear context for its mechanism of action.
This compound is a prodrug that is activated primarily in the liver to its active form, bempedoyl-CoA.[1][2][3][4][5][6][7][8] This active metabolite then inhibits ATP-citrate lyase (ACLY), an enzyme that functions upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][2][3][9] The inhibition of ACLY leads to a reduction in hepatic cholesterol synthesis, which in turn upregulates the expression of LDL receptors on the surface of liver cells, resulting in increased clearance of LDL cholesterol from the bloodstream.[1][2][9] this compound has also been shown to activate AMP-activated protein kinase (AMPK), an enzyme involved in regulating energy homeostasis and inflammation.[10]
Quantitative Comparison of In Vivo Effects
To understand the in vivo target engagement of this compound, it is essential to examine its effects on key biomarkers and compare them to a standard-of-care treatment like atorvastatin, a potent statin. The following table summarizes key quantitative data from preclinical and clinical studies.
| Parameter | This compound | Atorvastatin | Rationale for Measurement |
| Primary Target Inhibition | |||
| Hepatic ACLY Activity | Significantly reduced | No direct effect | To confirm direct engagement and inhibition of the primary target enzyme in the liver. |
| Hepatic HMG-CoA Reductase Activity | No direct effect; potential downstream modulation | Significantly reduced | To differentiate the primary mechanism of action from that of statins. |
| Prodrug Activation & Downstream Effects | |||
| Hepatic Bempedoyl-CoA Levels | Increased dose-dependently | Not applicable | To confirm the conversion of the prodrug to its active form in the target organ. |
| Hepatic Acetyl-CoA Levels | Significantly reduced | No direct effect | To measure the direct downstream consequence of ACLY inhibition. |
| Cholesterol Synthesis & Uptake | |||
| Hepatic Cholesterol Synthesis Rate | Significantly reduced | Significantly reduced | To assess the overall impact on the cholesterol biosynthesis pathway. |
| Hepatic LDL Receptor Expression | Significantly increased | Significantly increased | To confirm the key mechanism for LDL-C lowering. |
| Clinical Efficacy Markers | |||
| LDL-C Reduction (as monotherapy) | ~20-30% | Varies by dose (e.g., ~39-60% for atorvastatin) | To quantify the clinical outcome of target engagement. |
| hs-CRP Reduction | ~20-30% | Variable, generally observed | To assess the anti-inflammatory effects. |
Experimental Protocols for Target Validation
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to validate the in vivo target engagement of this compound.
In Vivo ACLY Activity Assay in Liver Tissue
This assay directly measures the enzymatic activity of ACLY in liver samples from treated animals to confirm target inhibition.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Treatment: Mice are treated with this compound (e.g., 30 mg/kg/day) or vehicle control via oral gavage for a specified period (e.g., 7 days).
-
Sample Collection: Livers are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Assay Protocol:
-
Liver tissue is homogenized in a lysis buffer and centrifuged to isolate the cytosolic fraction.
-
The protein concentration of the cytosolic extract is determined using a standard method like the Bradford assay.
-
The ACLY activity is measured by a coupled-enzyme assay that monitors the oxidation of NADH at 340 nm. The reaction mixture typically contains the cytosolic extract, ATP, coenzyme A, and citrate.
-
The rate of NADH disappearance is proportional to the ACLY activity.
-
Quantification of Bempedoyl-CoA in Liver Tissue
This method confirms the activation of the this compound prodrug in the liver.
-
Animal Model and Treatment: Similar to the ACLY activity assay.
-
Sample Collection: Livers are harvested and immediately processed to prevent metabolite degradation.
-
Extraction and Analysis:
-
Liver tissue is homogenized in a suitable solvent (e.g., acetonitrile/methanol/water mixture) to precipitate proteins and extract small molecules.
-
The extract is then centrifuged, and the supernatant is collected.
-
Bempedoyl-CoA levels in the supernatant are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A stable isotope-labeled internal standard is used for accurate quantification.
-
Measurement of Hepatic Acetyl-CoA Levels
This assay measures the level of a key downstream metabolite of ACLY to confirm the functional consequence of enzyme inhibition.
-
Animal Model and Treatment: Similar to the ACLY activity assay.
-
Sample Collection and Extraction: As described for bempedoyl-CoA quantification.
-
Quantification:
-
Acetyl-CoA levels in the liver extract are measured using LC-MS/MS.
-
Alternatively, commercially available enzymatic assay kits can be used, which measure the amount of acetyl-CoA through a series of coupled reactions leading to a colorimetric or fluorometric output.
-
In Vivo LDL Receptor Expression Analysis
This experiment validates the key mechanism by which this compound lowers LDL-C.
-
Animal Model and Treatment: Similar to the ACLY activity assay.
-
Sample Collection: Livers are harvested and processed for protein extraction.
-
Western Blot Protocol:
-
Liver tissue is homogenized in a lysis buffer containing protease inhibitors.
-
The total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the LDL receptor.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry software. A loading control, such as β-actin or GAPDH, is used to normalize the data.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The in vivo validation of this compound's target engagement is well-supported by a combination of preclinical and clinical data. The experimental protocols outlined in this guide provide a framework for researchers to directly assess the key mechanistic steps of this compound's action. By inhibiting ACLY in the liver, this compound effectively reduces cholesterol synthesis and lowers LDL-C, offering a valuable therapeutic alternative, particularly for patients with statin intolerance. The liver-specific activation of this compound is a key differentiator from statins, which may contribute to its distinct safety profile.[2][7] The provided data and methodologies offer a robust starting point for further investigation into the nuanced effects of this novel lipid-lowering agent.
References
- 1. This compound reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]
- 2. Liver-specific ATP-citrate lyase inhibition by this compound decreases LDL-C and attenuates atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP citrate lyase inhibitor this compound alleviate long term HFD induced NASH through improvement in glycemic control, reduction of hepatic triglycerides & total cholesterol, modulation of inflammatory & fibrotic genes and improvement in NAS score - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of this compound in Patients With Hyperlipidemia and Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome [frontiersin.org]
- 10. Exploring the Role of this compound in Metabolic Dysfunction Associated Steatotic Liver Disease: Actual Evidence and Future Perspectives | MDPI [mdpi.com]
Unmasking Bempedoic Acid: A Comparative Guide to Off-Target Screening in Primary Cells
For researchers, scientists, and drug development professionals, understanding the off-target effects of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of bempedoic acid's off-target profile with key alternatives, supported by available experimental data in primary cells. We delve into the methodologies for assessing these effects and visualize the complex biological pathways involved.
This compound, an ATP-citrate lyase (ACL) inhibitor, has emerged as a valuable alternative for lowering low-density lipoprotein cholesterol (LDL-C), particularly for patients with statin intolerance. Its liver-specific activation is a key feature designed to minimize muscle-related side effects commonly associated with statins. However, a thorough evaluation of its potential off-target effects in various primary human cells is crucial for a complete understanding of its safety and efficacy profile.
Comparative Analysis of Off-Target Effects in Primary Cells
While comprehensive head-to-head off-target screening of this compound against all its alternatives in a wide array of primary human cells is not extensively published, the available data, primarily from in vitro studies and clinical observations, allows for a comparative assessment.
| Target Cell Type | This compound | Statins (e.g., Simvastatin, Atorvastatin) | Ezetimibe | PCSK9 Inhibitors (e.g., Alirocumab, Evolocumab) |
| Primary Hepatocytes | On-target inhibition of cholesterol synthesis.[1] May improve glucose metabolism.[2][3] | On-target inhibition of cholesterol synthesis. Potential for elevations in liver transaminases. | On-target inhibition of cholesterol absorption via NPC1L1.[4] May induce autophagy.[5] | On-target increase in LDL receptor recycling. Generally well-tolerated at the cellular level. |
| Primary Skeletal Muscle Cells | No significant direct effects due to the absence of the activating enzyme ACSVL1.[6][7] | Can induce myotoxicity, muscle pain, and in rare cases, rhabdomyolysis. | Post-marketing reports suggest a potential for myopathy, particularly in combination with statins.[4] | No known direct adverse effects on muscle cells. |
| Primary Renal Proximal Tubule Cells | Weak inhibition of Organic Anion Transporter 2 (OAT2), leading to increased serum uric acid and a higher incidence of gout.[8][9][10] | Generally well-tolerated, though some statins have been associated with renal effects. | No established direct off-target effects. | No known direct adverse effects on renal tubule cells. |
| Primary Macrophages/Immune Cells | Negligible pro-inflammatory effects compared to statins. May have anti-inflammatory properties.[11][12][13] | Can have pro-inflammatory effects, impairing phagocytic activity and enhancing pro-inflammatory responses upon challenge.[11][12][13] | Limited data on direct effects on primary immune cells. | Alirocumab has been shown to have anti-inflammatory effects, reducing leukocyte attachment to endothelial cells and suppressing leukocyte activation.[14] |
| Primary Endothelial Cells | Limited direct data available. Potential for anti-inflammatory effects.[15] | Pleiotropic effects, including improvement of endothelial function. | Limited data on direct effects. | Alirocumab has been shown to reduce TNFα-induced mononuclear cell adhesion to human umbilical arterial endothelial cells (HUAECs).[14] |
Key Off-Target Signaling Pathways and Mechanisms
The off-target effects of this compound and its alternatives are often mediated by specific signaling pathways and molecular interactions. Understanding these mechanisms is critical for predicting and mitigating potential adverse events.
This compound: Mechanism of Action and Uric Acid Elevation
This compound's primary mechanism involves the inhibition of ATP-citrate lyase in the liver, which reduces cholesterol synthesis. Its most notable off-target effect, hyperuricemia, stems from the weak inhibition of the renal transporter OAT2.
Statins: Pleiotropic and Off-Target Effects in Macrophages
Statins, while effective at lowering cholesterol, can exert pro-inflammatory effects on macrophages, a potential off-target effect that may contribute to some of their adverse effects.
Experimental Protocols for Off-Target Screening
Detailed protocols for off-target screening in primary cells are often proprietary. However, based on published literature, the following methodologies represent the standard for assessing the off-target effects discussed.
In Vitro OAT2 Inhibition Assay in MDCK-II Cells
This assay is crucial for evaluating the potential of a compound to cause hyperuricemia.
-
Cell Culture: Madin-Darby Canine Kidney II (MDCK-II) cells stably transfected with the human OAT2 transporter are cultured to confluence in appropriate media.
-
Assay Procedure:
-
Cells are washed and pre-incubated in a buffer.
-
A known OAT2 substrate (e.g., radiolabeled uric acid or another validated substrate) is added to the cells in the presence and absence of varying concentrations of the test compound (e.g., this compound). A known OAT2 inhibitor is used as a positive control.
-
After a defined incubation period at 37°C, the uptake of the substrate is stopped by washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular concentration of the substrate is quantified using liquid scintillation counting or LC-MS/MS.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of the test compound is calculated by fitting the data to a four-parameter logistic equation.[13]
Macrophage Inflammatory Response Assay
This assay assesses the immunomodulatory effects of a compound on primary macrophages.
-
Cell Isolation and Culture: Primary murine bone marrow-derived macrophages (BMDMs) are isolated and cultured in media containing M-CSF to promote differentiation.
-
Assay Procedure:
-
Differentiated macrophages are treated with the test compound (e.g., this compound, statin) or vehicle control for a specified period (e.g., 24 hours).
-
For short-term inflammatory challenge, lipopolysaccharide (LPS) is added for the final few hours of the incubation period.
-
Supernatants are collected to measure cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Cell lysates are prepared to analyze the activation of signaling pathways (e.g., ERK phosphorylation) by Western blotting.
-
-
Data Analysis: Cytokine concentrations and protein phosphorylation levels are compared between treated and control groups to determine the inflammatory potential of the compound.[11][12][13]
General Off-Target Liability Screening Workflow
A tiered approach is often employed in preclinical safety pharmacology to identify and characterize off-target effects.
Conclusion and Future Directions
This compound presents a favorable off-target profile compared to statins, particularly concerning muscle-related adverse effects. Its primary off-target liability, hyperuricemia, is mechanistically understood and manageable. In contrast, statins exhibit pleiotropic effects, including pro-inflammatory actions on immune cells, which are not observed with this compound. The off-target profiles of ezetimibe and PCSK9 inhibitors in primary cells are less extensively characterized in publicly available literature, though they are generally considered to have a low risk of significant off-target interactions.
To further refine our understanding, future research should focus on:
-
Head-to-head comparative studies of this compound and its alternatives in a broad panel of primary human cells, including endothelial cells, various immune cell subsets, and renal cells.
-
Publication of detailed preclinical safety pharmacology data , including broad off-target screening results, to enhance transparency and facilitate more informed risk-benefit assessments.
-
Development of more sophisticated in vitro models , such as organ-on-a-chip systems, to better recapitulate the complex interplay of different cell types and predict off-target effects with greater accuracy.
By continuing to invest in rigorous preclinical off-target screening, the scientific community can ensure the development of safer and more effective therapies for cardiovascular disease and beyond.
References
- 1. New insights into the role of this compound and ezetimibe in the treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound: A Contemporary Review of Its Pharmacology, Efficacy, and Safety Profile, Including Recent Data from the CLEAR Outcomes Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Primary Prevention of Cardiovascular Events in Statin-Intolerant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Niemann-Pick-type C1-like1 by ezetimibe activates autophagy in human hepatocytes and reduces mutant α1-antitrypsin Z deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of alirocumab: A meta analysis of 12 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Serious drug-induced liver disease secondary to ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inclisiran—A Revolutionary Addition to a Cholesterol-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.ctfassets.net [assets.ctfassets.net]
- 14. Beneficial effects of PCSK9 inhibition with alirocumab in familial hypercholesterolemia involve modulation of new immune players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Bempedoic Acid in Macrophages
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of bempedoic acid in macrophages, with statins as a primary alternative. The information is supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways.
Executive Summary
This compound and statins, both prescribed for hypercholesterolemia, exhibit distinct immunomodulatory effects on macrophages. Experimental evidence indicates that while certain statins can promote a pro-inflammatory response in macrophages under specific conditions, this compound demonstrates a negligible direct impact on macrophage polarization and inflammatory cytokine production. The anti-inflammatory properties of this compound appear to be mediated systemically through the activation of AMP-activated protein kinase (AMPK), in contrast to the direct, and at times pro-inflammatory, effects of statins on macrophages, which can involve the activation of the extracellular signal-regulated kinase (ERK) pathway.
Comparative Data on Macrophage Inflammatory Responses
The following tables summarize the quantitative data from comparative studies on the effects of this compound and statins on macrophage functions.
Table 1: Effect on Pro-inflammatory Cytokine Secretion by LPS-Stimulated Macrophages
| Treatment | TNF-α Secretion (Fold Change vs. LPS Control) | IL-1β Secretion (Fold Change vs. LPS Control) | IL-6 Secretion (Fold Change vs. LPS Control) |
| This compound (25 µM) | ~1.2[1] | No significant change[1] | No significant change[1] |
| Simvastatin (2 µM) | Increased[1][2] | Increased[1][2] | Increased[1][2] |
| Cerivastatin (0.5 µM) | Increased[1][2] | Increased[1][2] | Increased[1][2] |
Table 2: Effect on NF-κB/AP-1 Activity in LPS-Stimulated Macrophages
| Treatment | NF-κB/AP-1 Activity (Fold Change vs. LPS Control) |
| This compound (25 µM) | No significant change[1] |
| Simvastatin (2 µM) | Increased[3] |
| Cerivastatin (1 µM) | Increased[3] |
Table 3: Effect on Macrophage Phagocytosis
| Treatment | Phagocytic Activity (vs. Control) |
| This compound (25 µM) in M2-polarized Macrophages | Increased[1][4][5] |
| Simvastatin (2 µM) | Decreased[1][2] |
| Cerivastatin (0.5 µM) | Decreased[1][2] |
Signaling Pathways
The differential effects of this compound and statins on macrophage inflammation can be attributed to their distinct mechanisms of action at the cellular level.
This compound's Proposed Anti-inflammatory Signaling Pathway in Immune Cells
This compound's systemic anti-inflammatory effects are primarily attributed to the activation of AMP-activated protein kinase (AMPK).[6][7][8] In immune cells, this activation is thought to downregulate pro-inflammatory signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, leading to a reduction in the production of inflammatory cytokines and chemokines.[6] It's important to note that this compound is a prodrug and its conversion to the active form, bempedoyl-CoA, is limited in macrophages due to low levels of the activating enzyme, very long-chain acyl-CoA synthetase-1 (ACSVL1).[1] This explains its minimal direct effect on macrophage polarization.
Proposed anti-inflammatory pathway of this compound in immune cells.
Statin-Induced Pro-inflammatory Signaling in Macrophages
In contrast, certain statins have been shown to directly induce a pro-inflammatory response in LPS-stimulated macrophages.[1][2][9] This effect is linked to the activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway.
Statin-mediated pro-inflammatory signaling in LPS-stimulated macrophages.
Experimental Workflows and Protocols
Experimental Workflow for Validating Anti-inflammatory Effects
The following diagram outlines a typical experimental workflow to compare the anti-inflammatory effects of this compound and statins on macrophages.
General experimental workflow for comparative analysis.
Detailed Experimental Protocols
This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.
-
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-cell conditioned medium (as a source of M-CSF)
-
Sterile dissection tools
-
Syringes and needles (27G)
-
Cell strainers (70 µm)
-
-
Procedure:
-
Euthanize a mouse according to approved institutional guidelines.
-
Sterilize the mouse by immersing it in 70% ethanol.
-
Aseptically dissect the femur and tibia from both hind legs.
-
Remove all muscle and connective tissue from the bones.
-
In a sterile laminar flow hood, cut the ends of the bones.
-
Flush the bone marrow from the bones into a sterile petri dish using a syringe filled with RPMI-1640 medium.
-
Create a single-cell suspension by gently pipetting the marrow up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any clumps.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in BMDM differentiation medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium).
-
Culture the cells in non-tissue culture-treated petri dishes at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh differentiation medium.
-
On day 7, the cells will have differentiated into adherent macrophages and are ready for experiments.
-
-
Procedure:
-
Plate the differentiated BMDMs in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a desired density.
-
Allow the cells to adhere overnight.
-
Pre-treat the cells with this compound, statins, or vehicle control at the desired concentrations for a specified period (e.g., 24 hours).
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for the desired time (e.g., 4 or 24 hours) to induce an inflammatory response.
-
-
Procedure:
-
After stimulation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
This assay is typically performed using a macrophage cell line stably transfected with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB/AP-1 inducible promoter (e.g., RAW-Blue™ cells).
-
Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with this compound, statins, or vehicle control, followed by LPS stimulation as described above.
-
After the desired incubation period, collect the cell culture supernatants.
-
Measure SEAP activity in the supernatants using a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
-
Procedure:
-
Plate BMDMs in a 96-well plate and treat them as described above.
-
Prepare a suspension of pHrodo™ Red S. aureus BioParticles® according to the manufacturer's instructions.
-
Add the bioparticle suspension to each well.
-
Incubate the plate at 37°C to allow for phagocytosis.
-
Monitor the increase in red fluorescence over time using a fluorescence plate reader or a live-cell imaging system. The pH-sensitive dye fluoresces brightly in the acidic environment of the phagosome.
-
Quantify the phagocytic activity by measuring the fluorescence intensity.
-
-
Procedure:
-
After treatment and/or stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AMPK (p-AMPK), and total AMPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
References
- 1. Statins and this compound: Different Actions of Cholesterol Inhibitors on Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statins and this compound: Different Actions of Cholesterol Inhibitors on Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Synergistic Lipid-Lowering Effects of Bempedoic Acid in Combination with PCSK9 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of combining bempedoic acid with proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors for the management of hypercholesterolemia. The information presented herein is based on data from a pivotal phase 2 clinical trial, offering an objective comparison of the combination therapy's performance and detailed experimental methodologies to support further research and development.
Executive Summary
The addition of this compound to a stable PCSK9 inhibitor regimen demonstrates a significant and synergistic reduction in low-density lipoprotein cholesterol (LDL-C) and other atherogenic lipoproteins. This combination therapy has been shown to be well-tolerated, presenting a promising therapeutic strategy for patients who require additional lipid-lowering beyond that achieved with PCSK9 inhibitor monotherapy.
Data Presentation: Quantitative Analysis of Lipid and Biomarker Changes
The following table summarizes the key quantitative data from the phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT03193047) assessing the efficacy of this compound as an add-on therapy to the PCSK9 inhibitor, evolocumab.
| Parameter | This compound + PCSK9 Inhibitor Group (Percent Change from Baseline) | Placebo + PCSK9 Inhibitor Group (Percent Change from Baseline) | Placebo-Corrected Difference (%) | P-value |
| LDL-C | -30.3% | -30.3% | < .001[1] | |
| Non-HDL-C | Significant Reduction | < .001[1] | ||
| Apolipoprotein B (ApoB) | Significant Reduction | < .001[1] | ||
| Total Cholesterol | Significant Reduction | < .001[1] | ||
| High-Sensitivity C-Reactive Protein (hsCRP) | -34% | -2% | -32% | .029[1][2] |
Data from the phase 2 clinical trial (NCT03193047) after eight weeks of treatment.[1][2]
Experimental Protocols
The pivotal study (NCT03193047) was a phase 2, randomized, double-blind, placebo-controlled, multicenter trial designed to evaluate the efficacy and safety of this compound added to a stable background of PCSK9 inhibitor therapy in patients with hypercholesterolemia.[1][2]
Study Population: A total of 59 patients with hypercholesterolemia were randomized in a 1:1 ratio.[1][2]
Inclusion Criteria:
-
Adults with a diagnosis of hypercholesterolemia.
-
Patients on a stable dose of evolocumab (a PCSK9 inhibitor) for at least 12 weeks prior to randomization.[3]
Exclusion Criteria:
-
History of intolerance to this compound or PCSK9 inhibitors.
-
Uncontrolled hypertension or diabetes.
-
Significant renal or hepatic impairment.
Treatment Protocol: The study consisted of three phases:
-
Screening and Washout: A period to assess eligibility and discontinue any prohibited lipid-lowering therapies.
-
PCSK9 Inhibitor Stabilization: A 12-week open-label period where all patients received evolocumab 420 mg subcutaneously every four weeks to ensure a stable baseline.[2]
-
Randomized Treatment: A subsequent 8-week period where patients were randomized to receive either this compound 180 mg orally once daily or a matching placebo, in addition to their ongoing evolocumab therapy.[1][2]
Endpoints:
-
Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from baseline to week 8.[1][2]
-
Secondary Endpoints: Secondary endpoints included the percent change in other lipid parameters such as non-HDL-C, ApoB, total cholesterol, and the inflammatory biomarker hsCRP. Safety and tolerability were also assessed throughout the study.[1]
Visualizations
Signaling Pathway of this compound and PCSK9 Inhibitors
Caption: Combined mechanism of action of this compound and PCSK9 Inhibitors.
Experimental Workflow of the Phase 2 Clinical Trial (NCT03193047)
Caption: Workflow of the NCT03193047 clinical trial.
Conclusion
The combination of this compound with a PCSK9 inhibitor offers a potent synergistic effect in lowering LDL-C and other key atherogenic markers. The complementary mechanisms of action—inhibition of cholesterol synthesis in the liver by this compound and increased LDL receptor recycling by PCSK9 inhibitors—result in a greater reduction of circulating LDL-C than either agent alone. The favorable safety profile observed in clinical trials supports the potential of this combination therapy as a valuable option for patients with persistent hypercholesterolemia who are not at their lipid goals despite treatment with a PCSK9 inhibitor. Further investigation in larger, long-term outcome trials is warranted to fully elucidate the clinical benefits of this promising therapeutic strategy.
References
- 1. Lipid lowering with this compound added to a proprotein convertase subtilisin/kexin type 9 inhibitor therapy: A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 study with cholesterol biosynthesis inhibitor on top of PCSK9 inhibitor meets primary endpoint - - PACE-CME [pace-cme.org]
- 3. ClinConnect | Efficacy and Safety of this compound in Association [clinconnect.io]
A Comparative Guide to the Metabolic Effects of Bempedoic Acid and Fibrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways altered by bempedoic acid and fibrates, two classes of lipid-lowering therapies. The information presented is supported by experimental data to aid in research and drug development efforts.
Core Mechanisms of Action
This compound and fibrates modulate lipid and glucose metabolism through distinct molecular pathways. This compound primarily acts in the liver to inhibit cholesterol and fatty acid synthesis, while fibrates exert their effects by altering the transcription of a wide array of genes involved in lipid and lipoprotein metabolism.
This compound: This drug is a prodrug that is activated primarily in the liver to bempedoyl-CoA.[1] Its primary mechanism of action is the inhibition of ATP-citrate lyase (ACLY), an enzyme that functions upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[2][3] By inhibiting ACLY, this compound reduces the synthesis of acetyl-CoA, a crucial precursor for both cholesterol and fatty acid synthesis.[3][4] A secondary mechanism involves the activation of AMP-activated protein kinase (AMPK), which further suppresses the synthesis of fatty acids and cholesterol and also curtails gluconeogenesis.[1][4] This liver-specific activation of this compound minimizes its effects on skeletal muscle.[1]
Fibrates: These drugs function as agonists for the peroxisome proliferator-activated receptors (PPARs), with a particular affinity for PPARα.[5][6] PPARα is a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs).[7] This binding modulates the transcription of numerous target genes that play critical roles in fatty acid transport, uptake, and oxidation, as well as in the metabolism of lipoproteins.[5][8]
Comparative Effects on Metabolic Pathways
The differing mechanisms of this compound and fibrates result in distinct alterations to metabolic pathways, which are summarized below.
Lipid Metabolism
| Feature | This compound | Fibrates |
| Primary Target | ATP-citrate lyase (ACLY)[2][3] | Peroxisome proliferator-activated receptor alpha (PPARα)[5][6] |
| Cholesterol Synthesis | Decreased[1][4] | Modest decrease[6] |
| Fatty Acid Synthesis | Decreased[1][4] | Reduced due to diversion of fatty acids to oxidation[9] |
| Fatty Acid Oxidation | Indirectly increased through AMPK activation[10] | Markedly increased[2][9] |
| LDL-C | Significantly decreased[11][12][13] | Moderately decreased[6] |
| Triglycerides | Decreased[1][14] | Significantly decreased[6] |
| HDL-C | Slightly decreased[11] | Increased[6] |
| Apolipoprotein B (ApoB) | Decreased[13][15] | Decreased[8] |
| hs-CRP | Significantly decreased[13][15][16] | Decreased[6] |
Glucose Metabolism
| Feature | This compound | Fibrates |
| Gluconeogenesis | Decreased[1][4] | No direct significant effect reported |
| Fasting Plasma Glucose | Modest decrease in patients with metabolic syndrome[17] | Significantly decreased[18] |
| Insulin Sensitivity | Improved[1] | Improved[18] |
| HbA1c | Modest decrease in patients with diabetes or prediabetes[19] | No significant effect[18] |
| New-onset Diabetes | Reduced risk[12][20][21] | Data not consistently showing a preventative effect |
Quantitative Data from Clinical Trials
The following tables summarize the quantitative effects of this compound and fibrates on key metabolic markers from placebo-controlled clinical trials.
Table 1: Effects of this compound (180 mg/day) on Lipid and Inflammatory Markers
| Parameter | Placebo-Corrected Percent Change (95% CI) | Reference |
| LDL-Cholesterol | -22.94% (-26.63% to -19.25%) | [11] |
| Non-HDL-Cholesterol | -18.17% (-21.14% to -15.19%) | [11] |
| Total Cholesterol | -14.94% (-17.31% to -12.57%) | [11] |
| Apolipoprotein B | -15.18% (-17.41% to -12.95%) | [11] |
| hs-CRP | -27.03% (-31.42% to -22.64%) | [11] |
| HDL-Cholesterol | -5.83% (-6.14% to -5.52%) | [11] |
| Triglycerides | -1.51% (-3.75% to 0.74%) | [11] |
Table 2: Effects of Fibrates on Glycemic Parameters (Meta-analysis of 22 RCTs)
| Parameter | Weighted Mean Difference (95% CI) | Reference |
| Fasting Plasma Glucose | -0.28 mmol/L (-0.42 to -0.14) | [18] |
| Insulin | -3.87 pmol/L (-4.97 to -2.78) | [18] |
| HOMA-IR | -1.09 (-1.71 to -0.47) | [18] |
| HbA1c | 0.01% (-0.18 to 0.19) | [18] |
Signaling Pathway Diagrams
Experimental Protocols
ATP-Citrate Lyase (ACLY) Inhibition Assay (Homogeneous Radiochemical Assay)
This protocol is adapted from a direct, homogeneous assay for ACLY activity.[22][23]
1. Reagents and Materials:
-
Purified human ACLY enzyme
-
[14C]citrate (specific activity: 2 µCi/µmol)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Potassium chloride (KCl)
-
Dithiothreitol (DTT)
-
EDTA
-
MicroScint™-O scintillation cocktail
-
384-well plates
-
Liquid scintillation counter (e.g., TopCount NXT)
-
Assay Buffer (87 mM Tris-HCl, pH 8.0, 20 µM MgCl2, 10 mM KCl, 10 mM DTT)
2. Procedure:
-
Prepare the reaction mixture in a 384-well plate with a final volume of 20 µL containing:
-
Assay Buffer
-
100 µM CoA
-
400 µM ATP
-
150 µM [14C]citrate
-
Varying concentrations of this compound (or other inhibitors)
-
-
Initiate the reaction by adding purified human ACLY enzyme.
-
Incubate the plate at 37°C for 3 hours.
-
Terminate the reaction by adding 1 µL of 0.5 M EDTA to each well.
-
Add 60 µL of MicroScint™-O to each well.
-
Incubate the plate at room temperature overnight with gentle shaking.
-
Measure the radioactivity ([14C]acetyl-CoA) using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PPARα Activation Assay (Reporter Gene Assay)
This protocol is a general guide for a cell-based reporter gene assay to measure PPARα activation.[24][25][26][27]
1. Reagents and Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
PPARα expression plasmid
-
PPAR-responsive element (PPRE)-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Fibrates (or other test compounds)
-
Dual-Glo® Luciferase Assay System
-
96-well cell culture plates
-
Luminometer
2. Procedure:
-
Seed HEK293T cells in a 96-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 4.5-5 hours of incubation, replace the transfection medium with fresh cell culture medium containing varying concentrations of fibrates or test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 14-16 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the luciferase activity using the Dual-Glo® Luciferase Assay System and a luminometer.
3. Data Analysis:
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the fold induction against the logarithm of the compound concentration.
References
- 1. Frontiers | Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome [frontiersin.org]
- 2. Fenofibrate Simultaneously Induces Hepatic Fatty Acid Oxidation, Synthesis, and Elongation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Lipid-Lowering Treatments Beyond Statins: Too Old and Outdated or Still Useful? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Role of this compound in Metabolic Dysfunction Associated Steatotic Liver Disease: Actual Evidence and Future Perspectives [mdpi.com]
- 5. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of fibrates on serum metabolic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound: for Whom and When - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound for the treatment of hypercholesterolemia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Role of this compound in Dyslipidemia Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Systematic Review and Meta-Analysis on the Role of this compound in Cardiovascular Outcomes for Patients With Statin Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fenofibrate Induces Ketone Body Production in Melanoma and Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fenofibrate Induces Ketone Body Production in Melanoma and Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Free fatty acid metabolism during fenofibrate treatment of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound in patients with type 2 diabetes mellitus, prediabetes, and normoglycaemia: A post hoc analysis of efficacy and glycaemic control using pooled data from phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Latest Evidence on this compound: Meta-Analysis of Safety and Efficacy in High Cardiovascular Risk Patients With Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eubopen.org [eubopen.org]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. korambiotech.com [korambiotech.com]
- 27. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
Safety Operating Guide
Proper Disposal of Bempedoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of bempedoic acid is critical for environmental protection and adherence to regulatory standards. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound waste.
Disposal of this compound and its contaminated materials must always be conducted in accordance with applicable federal, state, and local regulations.[1][2] Improper disposal can lead to environmental contamination and potential harm to human health.[3]
Core Principles for this compound Waste Management
-
Avoid Environmental Release: Under no circumstances should this compound be discharged into sewer systems, drains, or water courses.[1][4][5] Steps should be taken to prevent the chemical from contaminating soil.[2]
-
Regulatory Compliance: All disposal methods must adhere to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[3][6][7]
-
Professional Disposal: The recommended method for the disposal of this compound is through a licensed chemical destruction plant or a permitted hazardous waste incinerator, often involving controlled incineration with flue gas scrubbing.[4][5]
Step-by-Step Disposal Protocol for this compound
-
Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., personal protective equipment, absorbent materials) in suitable, closed, and clearly labeled containers.[4][5]
-
Store these containers in a dry, cool, and well-ventilated area, separate from incompatible materials and foodstuffs.[4][5]
-
-
Waste Characterization:
-
While this compound itself is not explicitly listed as a P-listed or U-listed hazardous waste by the EPA, it is crucial to evaluate the waste stream for any characteristics of hazardous waste (ignitability, corrosivity, reactivity, toxicity).[3][6]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste characterization.
-
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous material disposal company to arrange for the collection and disposal of the this compound waste.[8]
-
Ensure the disposal company is permitted to handle pharmaceutical waste and will provide documentation of proper disposal.
-
-
Disposal of Empty Containers:
Quantitative Data Summary
No specific quantitative data, such as concentration limits for disposal, were found in the provided search results. Disposal requirements are based on the hazardous characteristics of the waste and applicable regulations.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available as disposal is a regulated process handled by licensed facilities. The primary "protocol" for laboratory personnel is the safe collection, segregation, and storage of the waste prior to its removal by a certified vendor.
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. abmole.com [abmole.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. luriechildrens.org [luriechildrens.org]
- 8. cleanchemlab.com [cleanchemlab.com]
Safeguarding Research: A Comprehensive Guide to Handling Bempedoic Acid
For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients (APIs) like Bempedoic Acid is paramount to ensuring both personal safety and data integrity. This document provides essential, immediate safety and logistical information for the handling of this compound, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
This compound is an adenosine triphosphate-citrate lyase (ACL) inhibitor used to lower low-density lipoprotein cholesterol (LDL-C).[1][2] While beneficial therapeutically, it is crucial to handle this compound with appropriate precautions in a laboratory setting. According to safety data sheets (SDS), this compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[3] Some data also indicates it can be harmful in contact with skin or if inhaled and may cause serious eye irritation.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3][5] |
| Hand Protection | Protective Gloves | Chemically resistant gloves, such as nitrile, should be inspected before use.[5] |
| Body Protection | Impervious Clothing | A laboratory coat or other protective clothing to prevent skin contact.[3][5] |
| Respiratory Protection | Suitable Respirator | Recommended when handling the powder to avoid dust formation. A full-face respirator may be used if exposure limits are exceeded.[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for maintaining a safe laboratory environment.
Engineering Controls:
-
Always work in a well-ventilated area. For handling powders and preparing solutions, a laboratory fume hood is strongly recommended to prevent the inhalation of dust or aerosols.[3][5][6]
-
Ensure easy access to an eye-wash station and a safety shower.[4][5][7]
Handling Procedures:
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition.[8]
-
Dispensing: Avoid the formation of dust and aerosols when handling the solid compound.[3][6] Use non-sparking tools to prevent fire from electrostatic discharge.[3][6]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[3][4] Wash hands thoroughly after handling the compound.[3][4]
-
Contact Avoidance: Take all necessary measures to prevent contact with eyes and skin.[3][6]
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]
-
Keep it stored separately from foodstuff containers or incompatible materials.[3][6]
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[3][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3][6] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][6] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
Disposal Method:
-
The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Do not allow the chemical to enter drains, and avoid discharge into the environment.[3][6]
-
Packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]
This compound Handling Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. abmole.com [abmole.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
